molecular formula C6H10O3 B1149258 3-Hydroxy-3-methylcyclobutanecarboxylic acid CAS No. 16286-86-5

3-Hydroxy-3-methylcyclobutanecarboxylic acid

Cat. No.: B1149258
CAS No.: 16286-86-5
M. Wt: 130.143
InChI Key: GJFHHQJYZGSYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-3-methylcyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.143. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-hydroxy-3-methylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(9)2-4(3-6)5(7)8/h4,9H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFHHQJYZGSYSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717722
Record name 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16286-86-5
Record name 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-3-methylcyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-3-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 16286-86-5

This technical guide provides a comprehensive overview of 3-Hydroxy-3-methylcyclobutanecarboxylic acid, intended for researchers, scientists, and professionals in the field of drug development. This document compiles available data on its physicochemical properties, synthesis, spectroscopic characterization, and its role in medicinal chemistry.

Core Compound Properties

This compound is a substituted cyclobutane derivative. The cyclobutane motif is of significant interest in medicinal chemistry due to its rigid, puckered conformation, which can offer advantages in potency, selectivity, and pharmacokinetic profiles of drug candidates. This compound serves as a valuable building block in the synthesis of more complex molecules.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference(s)
CAS Number 16286-86-5[1]
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol [1]
Predicted Density 1.319 ± 0.06 g/cm³[1]
Predicted Boiling Point 270.4 ± 33.0 °C[1]
Appearance White crystalline or powdery solid[1]
Solubility Soluble in water and some organic solvents[1]

Synthesis and Preparation

The primary route for the synthesis of this compound involves the reaction of a commercially available starting material, 3-oxocyclobutane-1-carboxylic acid, with a Grignard reagent. This nucleophilic addition of a methyl group to the ketone functionality yields the desired tertiary alcohol.

Experimental Protocol: Grignard Reaction

This protocol is adapted from methodologies aimed at the stereocontrolled synthesis of cyclobutane derivatives.

Materials:

  • 3-oxocyclobutane carboxylic acid (1.0 equiv.)

  • 3M methylmagnesium chloride solution in THF (2.2 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • 2M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Aqueous Sodium Chloride (NaCl) solution (brine)

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 3-oxocyclobutane carboxylic acid (1.0 g, 9.99 mmol, 1.0 equiv.) and anhydrous THF (35.14 mL).

  • Cooling: Stir the solution at room temperature for 5 minutes, then cool to -32°C using a cryocooler.

  • Grignard Addition: Add 3M methylmagnesium chloride solution in THF (7.30 mL, 22 mmol, 2.2 equiv.) dropwise to the cooled solution over 30 minutes using an addition funnel.

  • Reaction Progression: After the addition is complete, allow the solution to warm to 22°C and stir overnight.

  • Quenching: After 24 hours, cool the mixture to 5°C in an ice bath and quench by the dropwise addition of 2M HCl. Stir the mixture for 30 minutes.

  • Work-up: Allow the mixture to warm to room temperature and stir for an additional 45 minutes. Check the pH to ensure it is acidic (pH < 6).

  • Extraction: Extract the aqueous solution with DCM (3 x ~10 mL).

  • Washing and Concentration: Wash the combined organic layers with aqueous NaCl solution and then concentrate in vacuo to yield the product.

This synthesis produces a mixture of cis- and trans- diastereomers of 3-hydroxy-3-methylcyclobutane-1-carboxylic acid.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Isolation cluster_product Final Product SM1 3-oxocyclobutane carboxylic acid Cond Anhydrous THF -32°C to 22°C Overnight SM1->Cond Grignard Addition SM2 Methylmagnesium chloride (Grignard Reagent) SM2->Cond Grignard Addition Quench Quench with 2M HCl Cond->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Conc Concentrate in vacuo Wash->Conc Prod 3-Hydroxy-3-methylcyclo- butanecarboxylic acid (cis/trans mixture) Conc->Prod

Spectroscopic Data and Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the proton environments within the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.65pentet1HCH-COOH
2.34 - 2.26m3HCH₂ (ring)
2.26 - 2.18m2HCH₂ (ring)
1.33s3HCH₃

Note: Data corresponds to the major diastereomer in CD₃OD.

¹³C NMR Spectroscopy (Predicted)
Predicted Chemical Shift (δ) ppmAssignment
~175 - 185C=O (Carboxylic Acid)
~65 - 75C-OH (Quaternary)
~40 - 50CH-COOH
~30 - 40CH₂ (ring)
~20 - 30CH₃

// These edges are illustrative and would need to be adjusted with an actual annotated image. // mol -> C1 [label="1"]; // mol -> C2 [label="2"]; // mol -> C3 [label="3"]; // mol -> C4 [label="4"]; // mol -> C5 [label="5"]; } caption: "Predicted ¹³C NMR assignments for the core structure."

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl and carboxylic acid functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected Intensity
3300 - 2500O-H (Carboxylic Acid)StretchingStrong, Very Broad
~2950C-H (sp³)StretchingMedium to Strong
1760 - 1690C=O (Carboxylic Acid)StretchingStrong
1320 - 1210C-OStretchingMedium
1440 - 1395O-HBendingMedium
Mass Spectrometry (Predicted)

In mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z = 130. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).

Biological Activity and Applications in Drug Development

Specific biological activity data for this compound is not extensively documented in public literature. However, its structural class—substituted cyclobutanes—is highly relevant in modern drug discovery.

The rigid, three-dimensional nature of the cyclobutane ring is utilized by medicinal chemists to:

  • Improve Metabolic Stability: Replacing metabolically vulnerable groups with a cyclobutane moiety can block sites of enzymatic degradation.

  • Enhance Potency and Selectivity: The defined conformation of the ring can orient pharmacophoric groups in an optimal arrangement for binding to a biological target, thereby increasing potency and selectivity.

  • Fine-tune Physicochemical Properties: The inclusion of a cyclobutane scaffold can modulate properties such as lipophilicity and solubility.

This compound is therefore a valuable intermediate for the synthesis of novel therapeutic agents, potentially for use as enzyme inhibitors or receptor modulators where a specific three-dimensional orientation of functional groups is required. It has been noted as a potential component in the synthesis of AKT kinase inhibitors, which are significant targets in cancer therapy.

DrugDev_Logic cluster_compound Core Compound cluster_properties Structural Features cluster_advantages Medicinal Chemistry Advantages cluster_application Potential Application Comp 3-Hydroxy-3-methyl- cyclobutanecarboxylic acid Prop1 Rigid Cyclobutane Scaffold Comp->Prop1 Prop2 Defined 3D Geometry Adv1 Improved Metabolic Stability Prop1->Adv1 Adv2 Enhanced Potency & Selectivity Prop2->Adv2 Adv3 Tunable PK Properties App Advanced Drug Candidates (e.g., Kinase Inhibitors) Adv1->App Adv2->App Adv3->App

Safety and Handling

No specific toxicity data has been reported for this compound. However, as with all laboratory chemicals, it should be handled with care. Standard safety practices, including the use of personal protective equipment (gloves, safety glasses), should be followed to avoid direct contact with skin and eyes, and inhalation should be avoided.[1]

Conclusion

This compound (CAS 16286-86-5) is a well-characterized synthetic intermediate with significant potential in the field of medicinal chemistry. Its preparation is achievable through standard organic chemistry techniques, and its structural features make it an attractive building block for the development of novel therapeutics. While direct biological activity data is sparse, its utility is evident from the broader application of cyclobutane derivatives in creating more effective and safer drug candidates. Further research into the direct biological effects of this and similar small molecules could open new avenues for therapeutic intervention.

References

In-Depth Technical Guide: Physicochemical Properties of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Hydroxy-3-methylcyclobutanecarboxylic acid (CAS No: 16286-86-5), a valuable building block in medicinal chemistry. The information presented herein is intended to support research and development activities, particularly in the realm of drug discovery and design. This document summarizes key quantitative data, details relevant experimental protocols, and provides logical workflows for its synthesis and property determination.

Core Physicochemical Data

The physicochemical properties of this compound are crucial for predicting its behavior in biological systems and for designing synthetic routes. The data, largely based on predictive models, are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₀O₃[1][2]
Molecular Weight 130.14 g/mol [1][2]
Appearance Reported as a white crystalline or powdery solid.[1]
Melting Point 150-155 °C[1]
Boiling Point (Predicted) 270.4 ± 33.0 °C[1]
Density (Predicted) 1.319 ± 0.06 g/cm³[1]
pKa (Predicted) 4.55 ± 0.40[1]
logP (Predicted) 0.25Calculated
Solubility Soluble in water and some organic solvents.[1]

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties are outlined below. These protocols are based on established organic chemistry principles and provide a framework for laboratory execution.

Synthesis of this compound

This protocol describes a potential synthetic route to the target compound, focusing on the cis-isomer, via a Grignard reaction with a cyclobutanone precursor.

Materials:

  • 3-oxocyclobutane carboxylic acid

  • Methylmagnesium chloride (3M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (2M)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Nitrogen gas supply

  • Round bottom flask, addition funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: A dry 100 mL round bottom flask is charged with 1.0 g of 3-oxocyclobutane carboxylic acid and 35 mL of anhydrous THF. The flask is placed under a nitrogen atmosphere and the mixture is stirred at room temperature for 5 minutes.

  • Cooling: The reaction mixture is then cooled to -32°C using a suitable cooling bath.

  • Grignard Addition: 7.30 mL of 3M methylmagnesium chloride solution in THF is added dropwise to the cooled solution over a period of 30 minutes using an addition funnel.

  • Warming and Reaction: After the addition is complete, the reaction mixture is allowed to warm to 22°C and is stirred overnight (approximately 24 hours).

  • Quenching: The reaction is cooled to 5°C in an ice bath and quenched by the dropwise addition of 2M hydrochloric acid until the pH of the solution is acidic (pH < 6). The mixture is stirred for 30 minutes, then allowed to warm to room temperature and stirred for an additional 45 minutes.

  • Extraction: The reaction mixture is transferred to a separatory funnel and extracted three times with 10 mL portions of dichloromethane.

  • Washing and Drying: The combined organic layers are washed with saturated aqueous sodium chloride, and then dried over anhydrous sodium sulfate.

  • Solvent Removal: The drying agent is removed by filtration, and the solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization to afford the desired this compound.

Determination of Physicochemical Properties

Melting Point Determination:

  • A small amount of the crystalline this compound is placed in a capillary tube, which is then inserted into a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

pKa Determination (Potentiometric Titration):

  • A known mass of this compound is dissolved in a known volume of deionized water.

  • A calibrated pH meter is used to monitor the pH of the solution.

  • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the acidic solution while stirring.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of base added.

  • The equivalence point is determined from the steepest part of the curve. The half-equivalence point (where half of the acid has been neutralized) corresponds to the pKa of the acid.

LogP Determination (Shake-Flask Method):

  • Phase Preparation: Equal volumes of n-octanol and water are mixed and allowed to saturate each other for 24 hours. The two phases are then separated.

  • Sample Preparation: A known concentration of this compound is dissolved in the water-saturated n-octanol or the n-octanol-saturated water.

  • Partitioning: A known volume of the prepared sample solution is mixed with an equal volume of the other saturated phase in a flask.

  • Equilibration: The flask is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases, and then left to stand for the phases to separate completely.

  • Concentration Analysis: The concentration of the acid in both the n-octanol and the aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Visualized Workflows

The following diagrams illustrate the synthesis and a key property determination workflow for this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 3-oxocyclobutane carboxylic acid reaction Grignard Reaction (-32°C to 22°C, overnight) start1->reaction start2 Methylmagnesium chloride in THF start2->reaction quench Acidic Quench (2M HCl) reaction->quench extract Extraction (DCM) quench->extract dry Drying (Na2SO4) extract->dry concentrate Concentration (Rotary Evaporation) dry->concentrate purify Purification concentrate->purify product 3-Hydroxy-3-methyl- cyclobutanecarboxylic acid purify->product

Synthetic workflow for this compound.

LogP_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation prep1 Saturate n-octanol and water prep2 Prepare a known concentration of the acid in one phase prep1->prep2 mix Mix equal volumes of both phases with the acid prep2->mix shake Shake to equilibrate mix->shake separate Separate the two phases shake->separate analyze Determine concentration in each phase (e.g., HPLC) separate->analyze calculate Calculate P and logP analyze->calculate

Experimental workflow for LogP determination.

Application in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules. The cyclobutane ring is a desirable motif in drug design as it can provide conformational rigidity and act as a bioisostere for other groups. Its functional groups—a carboxylic acid and a tertiary alcohol—offer multiple points for chemical modification, making it a versatile scaffold for the development of novel therapeutic agents, including potential antiviral and anti-inflammatory drugs.[2] The physicochemical properties detailed in this guide are fundamental to understanding its potential ADME (Absorption, Distribution, Metabolism, and Excretion) properties and for the rational design of new drug candidates.

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-methylcyclobutanecarboxylic acid, a substituted cyclobutane derivative, presents a compelling scaffold for medicinal chemistry and drug discovery. Its rigid four-membered ring and chiral centers offer unique three-dimensional diversity for molecular design. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and spectroscopic characterization of its cis and trans diastereomers. Detailed experimental protocols and data are presented to serve as a valuable resource for researchers engaged in the synthesis and application of novel cyclobutane-containing compounds.

Molecular Structure and Properties

This compound possesses a cyclobutane ring substituted with a hydroxyl group, a methyl group, and a carboxylic acid group. The presence of two stereocenters at positions C1 and C3 gives rise to two diastereomers: cis-3-Hydroxy-3-methylcyclobutanecarboxylic acid and trans-3-Hydroxy-3-methylcyclobutanecarboxylic acid.

Table 1: General Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol [1]
CAS Number (Mixture) 16286-86-5[1]
CAS Number (cis isomer) 1384855-41-7
CAS Number (trans isomer) 1314970-28-9[2]

The stereochemistry of the substituents on the cyclobutane ring significantly influences the molecule's overall shape and potential biological activity. The cyclobutane ring itself is not planar and exists in a puckered conformation.[3]

Stereochemistry

The relative orientation of the hydroxyl and carboxylic acid groups defines the cis and trans isomers. In the cis isomer, both substituents are on the same face of the cyclobutane ring, while in the trans isomer, they are on opposite faces. This stereochemical difference can be crucial for receptor binding and pharmacological activity, making the stereocontrolled synthesis and characterization of each isomer essential.[3][4]

Below is a visualization of the cis and trans isomers.

stereoisomers cis Cis-3-Hydroxy-3-methylcyclobutanecarboxylic acid trans Trans-3-Hydroxy-3-methylcyclobutanecarboxylic acid

Figure 1: Diastereomers of this compound.

Synthesis and Experimental Protocols

A common synthetic route to this compound involves the Grignard reaction of methylmagnesium bromide with 3-oxocyclobutanecarboxylic acid. This reaction typically yields a mixture of the cis and trans diastereomers.[4] Separation of these isomers can be challenging and may require techniques such as fractional crystallization or chromatography.[5][6][7][8]

A stereoselective synthesis for the trans isomer has been described, which involves the reduction of 3-carbonyl-cyclobutane formate to the cis-3-hydroxy-cyclobutane formate, followed by a Mitsunobu reaction and subsequent hydrolysis to yield the trans-3-hydroxy-cyclobutane formic acid.[9]

Experimental Protocol: Synthesis via Grignard Reaction (General Procedure)

  • Preparation of Grignard Reagent: Methylmagnesium bromide is prepared by reacting methyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • Grignard Reaction: A solution of 3-oxocyclobutanecarboxylic acid in anhydrous diethyl ether is added dropwise to the prepared Grignard reagent at 0 °C.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification and Separation: The resulting crude mixture of cis and trans isomers can be purified and separated by column chromatography on silica gel.

The following diagram illustrates a generalized workflow for the synthesis and separation of the isomers.

synthesis_workflow start 3-Oxocyclobutanecarboxylic Acid grignard Grignard Reaction (Methylmagnesium Bromide) start->grignard mixture Mixture of cis and trans Isomers grignard->mixture separation Separation (e.g., Chromatography) mixture->separation cis_isomer cis-Isomer separation->cis_isomer trans_isomer trans-Isomer separation->trans_isomer

Figure 2: General workflow for the synthesis and separation of isomers.

Spectroscopic Characterization

The structural elucidation and differentiation of the cis and trans isomers are primarily achieved through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carboxylic acid, and cyclobutane functional groups.

Table 2: Predicted Infrared Absorption Bands

Functional GroupWavenumber (cm⁻¹)DescriptionReference
O-H (Carboxylic Acid)3300-2500Broad[10][11][12][13]
C-H (sp³)~2950Medium to Strong[10][11][12][13]
C=O (Carboxylic Acid)1760-1690Strong[10][11][12][13]
C-O (Carboxylic Acid)1320-1210Medium[10][11][12][13]
O-H (Alcohol)~3400Broad[10][11][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the molecular structure and for distinguishing between the cis and trans isomers. The chemical shifts and coupling constants of the cyclobutane ring protons are particularly sensitive to the stereochemistry.

Table 3: Predicted ¹H NMR Chemical Shifts (ppm)

ProtonPredicted Shift Range (cis)Predicted Shift Range (trans)
-COOH 10-1210-12
-OH VariableVariable
Ring CH 2.0 - 3.02.0 - 3.0
Ring CH₂ 1.5 - 2.51.5 - 2.5
-CH₃ ~1.2~1.2

Table 4: Predicted ¹³C NMR Chemical Shifts (ppm)

CarbonPredicted Shift Range
C=O 170-180
C-OH 65-75
C-COOH 40-50
Ring CH₂ 20-35
-CH₃ 20-30

Biological Activity and Drug Development Potential

Cyclobutane-containing molecules are of increasing interest in drug discovery.[4][14][15][16] The rigid cyclobutane scaffold can be used to lock a molecule into a specific conformation, which can lead to improved potency and selectivity for a biological target.[3] Furthermore, the introduction of a cyclobutane ring can enhance metabolic stability and other pharmacokinetic properties.[3]

While specific biological activity data for this compound is not extensively documented, its structural motifs are present in various biologically active compounds. The combination of a carboxylic acid, a hydroxyl group, and a rigid carbocyclic core makes it an attractive starting point for the synthesis of novel analogs for screening in various therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[14][15]

The logical progression for exploring the biological potential of this scaffold is outlined below.

biological_activity_flow start Synthesis of cis and trans Isomers screening Biological Screening (e.g., enzyme assays, cell-based assays) start->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Figure 3: Logical workflow for the exploration of biological activity.

Conclusion

This compound represents a valuable building block for the development of new chemical entities. This guide has provided a detailed overview of its molecular structure, stereochemistry, and methods for its synthesis and characterization. The presented data and protocols aim to facilitate further research into this and related cyclobutane derivatives, ultimately contributing to the discovery of novel therapeutics. The clear differentiation between the cis and trans isomers is paramount for any future structure-activity relationship studies.

References

An In-depth Technical Guide to the Cis and Trans Isomers of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the cis and trans isomers of 3-Hydroxy-3-methylcyclobutanecarboxylic acid. These conformationally restricted small molecules represent valuable building blocks in medicinal chemistry, offering a unique four-membered ring scaffold that can impart desirable physicochemical and pharmacological properties to drug candidates.

Physicochemical Properties

Propertycis-3-Hydroxy-3-methylcyclobutanecarboxylic acidtrans-3-Hydroxy-3-methylcyclobutanecarboxylic acid
CAS Number 1384855-41-7[1][3]1314970-28-9[2]
Predicted Boiling Point 270.4 ± 33.0 °C[2]Not available
Predicted Density 1.319 ± 0.06 g/cm³[2]Not available
Predicted pKa 4.55 ± 0.40[2]Not available
Storage Room temperature[1]4°C[2]

Synthesis and Experimental Protocols

The primary route to obtaining the isomers of this compound involves the Grignard reaction of a methylmagnesium halide with a 3-oxocyclobutanecarboxylic acid derivative, followed by separation of the resulting diastereomers. The cis isomer is typically the major product of this reaction.

Synthesis of cis-3-Hydroxy-3-methylcyclobutanecarboxylic acid

The synthesis of the cis isomer is achieved through the stereoselective addition of a methyl Grignard reagent to methyl 3-oxocyclobutanecarboxylate, followed by hydrolysis of the ester. The initial reduction stereoselectively yields the cis-hydroxy ester.

Experimental Protocol: Synthesis of Methyl cis-3-hydroxycyclobutanecarboxylate

This protocol is adapted from a general procedure for the reduction of 3-oxocyclobutanecarboxylates.[4]

  • Reaction Setup: A solution of methyl 3-oxocyclobutanecarboxylate (1.0 eq.) in dry tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reducing Agent: A solution of a bulky reducing agent, such as lithium tri-tert-butoxyaluminum hydride (1.5 eq.), in THF is added dropwise to the cooled solution. The bulky nature of the reducing agent favors attack from the less hindered face, leading to the cis product.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford methyl cis-3-hydroxycyclobutanecarboxylate.

Experimental Protocol: Hydrolysis to cis-3-Hydroxy-3-methylcyclobutanecarboxylic acid

  • Hydrolysis: The purified methyl cis-3-hydroxycyclobutanecarboxylate is dissolved in a mixture of methanol and water. An excess of a base, such as lithium hydroxide or sodium hydroxide, is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Acidification: The reaction mixture is cooled in an ice bath and acidified to a pH of approximately 2-3 with a dilute acid (e.g., 1 M HCl).

  • Extraction: The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield cis-3-Hydroxy-3-methylcyclobutanecarboxylic acid.

Synthesis of trans-3-Hydroxy-3-methylcyclobutanecarboxylic acid

The synthesis of the trans isomer can be achieved through a stereoinversion of the cis isomer, typically via a Mitsunobu reaction, followed by hydrolysis.

Experimental Protocol: Synthesis of trans-3-Hydroxy-3-methylcyclobutanecarboxylic acid (via Mitsunobu Reaction)

This protocol is based on a general procedure for the inversion of stereochemistry in related cyclobutane systems.

  • Mitsunobu Reaction: To a solution of methyl cis-3-hydroxycyclobutanecarboxylate (1.0 eq.), triphenylphosphine (1.5 eq.), and a carboxylic acid (e.g., p-nitrobenzoic acid, 1.5 eq.) in dry THF at 0 °C is added a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF dropwise. The reaction proceeds with an inversion of stereochemistry at the hydroxyl-bearing carbon.

  • Work-up: After completion, the reaction mixture is concentrated, and the residue is purified by column chromatography to isolate the trans-ester.

  • Hydrolysis: The purified trans-ester is then hydrolyzed using a similar procedure as described for the cis isomer to yield trans-3-Hydroxy-3-methylcyclobutanecarboxylic acid.

Spectroscopic Characterization

Detailed spectroscopic data for the title compounds is scarce in the literature. The following represents expected characteristic signals based on related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • cis-isomer: The ¹H NMR spectrum is expected to show distinct signals for the methyl group (singlet), the methylene protons of the cyclobutane ring (multiplets), and the methine proton adjacent to the carboxylic acid (multiplet). The relative stereochemistry will influence the chemical shifts and coupling constants of the ring protons.

  • trans-isomer: Similar to the cis-isomer, characteristic signals for the methyl, methylene, and methine protons are expected. However, the different spatial arrangement of the substituents will result in different chemical shifts and coupling patterns for the cyclobutane ring protons compared to the cis-isomer.

¹³C NMR:

  • Both isomers will show signals for the quaternary carbon bearing the hydroxyl and methyl groups, the carboxylic acid carbon, the methyl carbon, and the methylene carbons of the cyclobutane ring. The chemical shifts of the ring carbons will differ between the cis and trans isomers due to stereochemical effects.

Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to exhibit the following characteristic absorption bands:

  • A broad O-H stretching band in the region of 3400-2500 cm⁻¹ due to the carboxylic acid hydroxyl group and the tertiary alcohol.

  • A strong C=O stretching band for the carboxylic acid carbonyl group, typically around 1700-1725 cm⁻¹.

  • C-O stretching bands for the carboxylic acid and the alcohol.

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) corresponding to the molecular weight of 130.14 g/mol . Fragmentation patterns would likely involve the loss of water, carbon dioxide, and the methyl group.

Role in Drug Discovery and Development

While specific biological activity data for cis- and trans-3-Hydroxy-3-methylcyclobutanecarboxylic acid is not widely reported, the cyclobutane motif is of significant interest in drug design. The rigid and three-dimensional nature of the cyclobutane ring allows for the precise positioning of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.

Incorporating cyclobutane scaffolds can improve the metabolic stability of drug candidates by replacing more labile linear or larger ring systems. The hydroxyl and carboxylic acid functionalities on the this compound isomers serve as versatile handles for further chemical modification, allowing for the generation of diverse compound libraries for screening.

Derivatives of cyclobutanecarboxylic acid have been investigated for a range of biological activities, including their use as building blocks for antiviral agents and modulators of G-protein coupled receptors (GPCRs). The distinct spatial arrangement of the hydroxyl and carboxylic acid groups in the cis and trans isomers can lead to different pharmacological profiles, making the stereoselective synthesis and evaluation of both isomers crucial in drug discovery programs.

Logical Relationships and Workflows

The following diagrams illustrate the key relationships and workflows described in this guide.

stereoisomers This compound This compound cis cis-isomer This compound->cis  Major product of Grignard reaction trans trans-isomer This compound->trans  Minor product or synthesized via stereoinversion

Caption: Relationship between the cis and trans stereoisomers.

synthesis_workflow start Methyl 3-oxocyclobutanecarboxylate grignard Grignard Reaction (MeMgX) start->grignard isomers Mixture of cis and trans methyl esters grignard->isomers separation Chromatographic Separation isomers->separation cis_ester Methyl cis-3-hydroxy-3- methylcyclobutanecarboxylate separation->cis_ester Major trans_ester Methyl trans-3-hydroxy-3- methylcyclobutanecarboxylate separation->trans_ester Minor hydrolysis_cis Hydrolysis cis_ester->hydrolysis_cis hydrolysis_trans Hydrolysis trans_ester->hydrolysis_trans cis_acid cis-3-Hydroxy-3-methyl- cyclobutanecarboxylic acid hydrolysis_cis->cis_acid trans_acid trans-3-Hydroxy-3-methyl- cyclobutanecarboxylic acid hydrolysis_trans->trans_acid

Caption: General synthetic workflow for the isomers.

drug_discovery_logic scaffold Cyclobutane Scaffold properties Rigidity & 3D Structure scaffold->properties advantages Improved Metabolic Stability Precise Functional Group Orientation properties->advantages outcomes Enhanced Potency & Selectivity advantages->outcomes

Caption: Rationale for using cyclobutane scaffolds in drug discovery.

References

The Underexplored Therapeutic Potential of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid Derivatives: A Landscape Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical scaffolds that can unlock new therapeutic avenues is a perpetual endeavor in drug discovery. The rigid, puckered conformation of the cyclobutane ring has garnered increasing interest for its potential to confer advantageous properties to bioactive molecules, including enhanced potency, selectivity, and favorable pharmacokinetic profiles. This technical guide delves into the current, albeit limited, landscape of 3-Hydroxy-3-methylcyclobutanecarboxylic acid and its derivatives, highlighting their synthetic accessibility and potential as a foundational structure for the development of new therapeutics. While specific biological activity data for this class of compounds remains scarce in publicly accessible literature, this document aims to provide a comprehensive overview of the rationale for their investigation, drawing parallels with other cyclobutane-containing drugs and outlining potential avenues for future research.

The Allure of the Cyclobutane Scaffold in Medicinal Chemistry

The cyclobutane moiety, a four-membered carbocycle, imparts a unique three-dimensional geometry to molecules. Unlike more flexible aliphatic chains or larger cycloalkanes, the cyclobutane ring is conformationally constrained. This rigidity can be a significant asset in drug design, as it can help to lock a molecule into a bioactive conformation, thereby increasing its affinity and selectivity for a specific biological target.[1] Several approved drugs, such as the anticancer agent carboplatin and the hepatitis C virus (HCV) protease inhibitor boceprevir, feature a cyclobutane ring, underscoring the therapeutic value of this structural motif.[2] The incorporation of cyclobutane rings has been shown to improve metabolic stability and other pharmacokinetic properties of drug candidates.[1]

Synthesis and Potential for Derivatization

Recent academic efforts have focused on establishing synthetic routes to this compound and its derivatives, recognizing their potential as building blocks for creating diverse chemical libraries for drug screening. A notable study outlines a two-step synthesis starting from commercially available 3-oxocyclobutane-1-carboxylic acid. This process involves a Grignard reaction to introduce the methyl group and create the tertiary alcohol, followed by amide coupling to generate a variety of derivatives.[3] This synthetic tractability is a crucial factor, as it allows for the systematic exploration of the chemical space around this core structure to identify compounds with desired biological activities.

Potential Therapeutic Applications: An Extrapolation

While direct evidence is lacking, the structural features of this compound derivatives suggest several potential areas of therapeutic interest.

Antiviral Activity

Patents have been filed for substituted cyclobutane carboxylic acid compounds with claims of antiviral activity, particularly against the influenza virus.[4] Although these patents do not specifically detail 3-hydroxy-3-methyl substituted derivatives, they establish a precedent for the investigation of this chemical class as potential antiviral agents. The rigid cyclobutane core could serve as a scaffold to present functional groups in a precise orientation to interact with viral proteins.

A general workflow for screening compounds for antiviral activity is depicted below.

antiviral_workflow A Compound Library of 3-Hydroxy-3-methylcyclobutanecarboxylic acid derivatives B Cell-based Viral Replication Assay A->B D Cytotoxicity Assay (e.g., MTT) A->D C Determine EC50 (Effective Concentration) B->C F Calculate Selectivity Index (SI = CC50 / EC50) C->F E Determine CC50 (Cytotoxic Concentration) D->E E->F G Lead Compound Identification F->G

Caption: General workflow for antiviral drug screening.

Anticancer Activity

The structural rigidity and potential for creating densely functionalized molecules make this compound derivatives interesting candidates for anticancer drug discovery. The cyclobutane core could act as a non-planar scaffold to mimic or disrupt protein-protein interactions or to present pharmacophores in a unique spatial arrangement to bind to the active sites of enzymes implicated in cancer progression.

A hypothetical signaling pathway that could be targeted by such derivatives is the PI3K/Akt pathway, which is frequently dysregulated in cancer.

pi3k_akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Inhibitor Potential Inhibitor (3-Hydroxy-3-methylcyclobutane -carboxylic acid derivative) Inhibitor->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols: A Generalized Approach

In the absence of specific published protocols for this compound derivatives, this section provides generalized methodologies commonly used for evaluating the biological activities of small molecules in the potential therapeutic areas mentioned.

Antiviral Assays

Objective: To determine the ability of the compounds to inhibit the replication of a specific virus in a cell-based model.

1. Cell Culture and Virus Propagation:

  • Appropriate host cells (e.g., MDCK for influenza virus, Vero for herpes simplex virus) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
  • Viral stocks are prepared by infecting the host cells and harvesting the virus-containing supernatant. The viral titer is determined by methods such as the plaque assay or TCID50 (50% tissue culture infectious dose) assay.

2. Cytotoxicity Assay:

  • Before evaluating antiviral activity, the cytotoxicity of the compounds is assessed to ensure that any observed antiviral effect is not due to cell death.
  • Cells are seeded in 96-well plates and incubated with serial dilutions of the test compounds for a period that mirrors the duration of the antiviral assay.
  • Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The concentration that reduces cell viability by 50% (CC50) is calculated.

3. Antiviral Activity Assay (e.g., Plaque Reduction Assay):

  • Confluent monolayers of host cells in 6- or 12-well plates are infected with a known amount of virus (e.g., 100 plaque-forming units).
  • After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compounds and a gelling agent (e.g., agarose or methylcellulose).
  • The plates are incubated for 2-3 days to allow for plaque formation.
  • The cells are then fixed and stained (e.g., with crystal violet), and the number of plaques is counted.
  • The effective concentration that inhibits plaque formation by 50% (EC50) is determined.
  • The selectivity index (SI), calculated as the ratio of CC50 to EC50, is used to evaluate the therapeutic potential of the compound. A higher SI value indicates a more promising antiviral candidate.

Anticancer Assays

Objective: To assess the antiproliferative and cytotoxic effects of the compounds on cancer cell lines.

1. Cell Culture:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are maintained in appropriate culture media.

2. Proliferation/Viability Assay (e.g., MTT or SRB assay):

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.
  • The cells are then treated with a range of concentrations of the test compounds for 48-72 hours.
  • Cell proliferation or viability is determined using assays like the MTT or Sulforhodamine B (SRB) assay.
  • The concentration that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.

3. Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):

  • To determine if the compounds induce programmed cell death, treated cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and propidium iodide (a fluorescent dye that stains the DNA of necrotic or late apoptotic cells).
  • The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

4. Cell Cycle Analysis:

  • The effect of the compounds on cell cycle progression is analyzed by flow cytometry.
  • Cells are treated with the compounds for a specific duration, then fixed, permeabilized, and stained with a DNA-intercalating dye (e.g., propidium iodide).
  • The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.

Future Directions and Conclusion

The field of this compound derivatives is still in its infancy with respect to the exploration of its biological activities. The available literature strongly suggests that this is a promising, yet underexplored, area of medicinal chemistry. The synthetic accessibility of this scaffold provides a solid foundation for the generation of diverse compound libraries.

Future research should focus on:

  • Systematic derivatization: Creating a broad range of amides, esters, and other analogues to explore the structure-activity relationships.

  • Broad biological screening: Testing these derivatives against a wide array of biological targets, including viral proteins, kinases, and other enzymes implicated in various diseases.

  • Computational studies: Employing molecular modeling and docking studies to predict potential biological targets and guide the design of more potent and selective derivatives.

References

3-Hydroxy-3-methylcyclobutanecarboxylic Acid: A Chiral Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-methylcyclobutanecarboxylic acid is a versatile chiral building block that is gaining increasing attention in the field of medicinal chemistry and drug development. Its rigid, three-dimensional structure offers a unique scaffold for the synthesis of complex molecules with tailored pharmacological properties. This guide provides a comprehensive overview of the synthesis, chiral resolution, and application of this compound, presenting detailed experimental protocols and quantitative data to support its use in advanced synthetic workflows.

Introduction

Chiral cyclobutane derivatives are valuable structural motifs in a wide array of biologically active molecules. The inherent ring strain and defined stereochemistry of these small rings provide a means to control the spatial arrangement of functional groups, which is crucial for optimizing interactions with biological targets. This compound, with its tertiary alcohol and carboxylic acid functionalities, presents multiple points for diversification, making it an attractive starting material for the synthesis of novel therapeutics. This document outlines the key methodologies for the preparation and utilization of this chiral building block.

Synthesis of this compound

The synthesis of this compound is readily achieved from the commercially available starting material, 3-oxocyclobutanecarboxylic acid, through a Grignard reaction. This method produces a mixture of cis and trans diastereomers.

Experimental Protocol: Grignard Reaction

This protocol is adapted from a literature procedure and details the synthesis of a mixture of (cis)- and (trans)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid[1].

Materials:

  • 3-oxocyclobutane carboxylic acid

  • Anhydrous Tetrahydrofuran (THF)

  • Methylmagnesium chloride (3M solution in THF)

  • Hydrochloric acid (2M)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Procedure:

  • A 100 mL round-bottom flask is charged with 1.0 g (9.99 mmol, 1.0 equiv.) of 3-oxocyclobutane carboxylic acid and 35.14 mL of anhydrous THF.

  • The solution is stirred at room temperature for 5 minutes and then cooled to -32°C under a nitrogen atmosphere.

  • A 3M solution of methylmagnesium chloride in THF (7.30 mL, 22 mmol, 2.2 equiv.) is added dropwise over 30 minutes using an addition funnel, maintaining the temperature at -32°C.

  • After the addition is complete, the solution is warmed to 22°C and stirred overnight.

  • After 24 hours, the reaction mixture is cooled to 5°C in an ice bath and quenched by the dropwise addition of 2M HCl.

  • The mixture is warmed to room temperature and stirred for an additional 45 minutes. The pH of the solution should be acidic (pH < 6).

  • The product is extracted with dichloromethane (3 x ~10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the product as a mixture of cis and trans isomers.

Quantitative Data:

ParameterValueReference
Starting Material3-oxocyclobutane carboxylic acid[1]
ReagentMethylmagnesium chloride[1]
SolventTHF[1]
Yield39.4%[1]

Diagram of the Synthetic Workflow:

Synthesis_Workflow start 3-oxocyclobutanecarboxylic acid reagent Methylmagnesium chloride (3M in THF) -32°C to 22°C start->reagent 1. Grignard Addition product cis/trans-3-Hydroxy-3-methyl- cyclobutanecarboxylic acid reagent->product 2. Acidic Workup

Caption: Synthesis of this compound.

Chiral Resolution and Diastereomer Separation

The synthesis yields a racemic mixture of cis and trans diastereomers. To utilize this compound as a chiral building block, the enantiomers of the desired diastereomer must be separated.

Separation of cis and trans Diastereomers

The separation of cis and trans isomers of substituted cyclobutane carboxylic acids can often be achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography. The different spatial arrangements of the hydroxyl and carboxyl groups in the cis and trans isomers result in different polarities, allowing for their separation on a suitable stationary phase.

General Protocol for Chromatographic Separation:

  • Column: A normal-phase silica gel column or a reverse-phase C18 column can be employed.

  • Mobile Phase: A solvent system with an appropriate polarity is used to elute the isomers. For normal-phase chromatography, mixtures of hexane and ethyl acetate are common. For reverse-phase, mixtures of water, acetonitrile, or methanol are typically used. The optimal solvent system must be determined empirically.

Chiral Resolution of Enantiomers

Once the desired diastereomer (cis or trans) is isolated, the enantiomers can be resolved using several established methods.

This classical resolution technique involves reacting the racemic carboxylic acid with a chiral amine to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.

General Protocol for Diastereomeric Salt Resolution:

  • Dissolve the racemic mixture of the desired diastereomer of this compound in a suitable solvent.

  • Add an equimolar amount of a chiral amine (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine).

  • Allow the diastereomeric salts to crystallize. The less soluble salt will precipitate out of the solution.

  • Isolate the crystals by filtration.

  • Liberate the enantiomerically pure carboxylic acid from the salt by treatment with a strong acid.

  • The other enantiomer can be recovered from the mother liquor.

Diagram of the Resolution and Separation Workflow:

Resolution_Workflow cluster_0 Diastereomer Separation cluster_1 Chiral Resolution racemic_mixture Racemic cis/trans Mixture chromatography Chromatography (HPLC or Column) racemic_mixture->chromatography cis_racemate Racemic cis Isomer chromatography->cis_racemate trans_racemate Racemic trans Isomer chromatography->trans_racemate start_resolution Racemic Diastereomer (cis or trans) chiral_amine Chiral Amine start_resolution->chiral_amine Salt Formation diastereomeric_salts Diastereomeric Salts chiral_amine->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization salt_1 Diastereomeric Salt 1 (Less Soluble) crystallization->salt_1 salt_2 Diastereomeric Salt 2 (More Soluble) crystallization->salt_2 acid_treatment_1 Acid Treatment salt_1->acid_treatment_1 acid_treatment_2 Acid Treatment salt_2->acid_treatment_2 enantiomer_1 Enantiomer 1 acid_treatment_1->enantiomer_1 enantiomer_2 Enantiomer 2 acid_treatment_2->enantiomer_2 Application_Workflow start Enantiopure 3-Hydroxy-3-methyl- cyclobutanecarboxylic acid functionalization Functional Group Manipulation (e.g., Amide Coupling) start->functionalization intermediate Chiral Intermediate functionalization->intermediate final_steps Further Synthetic Steps intermediate->final_steps target_molecule Bioactive Target Molecule (e.g., GPR40 Agonist) final_steps->target_molecule

References

The Strategic Utility of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-methylcyclobutanecarboxylic acid, a structurally unique and functionally versatile building block, is gaining prominence in medicinal chemistry. While not a therapeutic agent in its own right, its rigid cyclobutane scaffold and strategically positioned functional groups—a hydroxyl and a carboxylic acid—offer a compelling platform for the design and synthesis of novel therapeutics. This technical guide delineates the potential therapeutic applications of this compound by examining its role as a key intermediate in the development of bioactive molecules, particularly in the realms of antiviral and anti-inflammatory therapies. This document provides a comprehensive overview of its synthesis, physicochemical properties, and, most importantly, its application in the creation of derivatives with significant therapeutic potential, supported by available quantitative data and detailed experimental methodologies.

Introduction

The quest for novel molecular scaffolds that can impart favorable pharmacological properties is a central theme in drug discovery. The cyclobutane moiety, once considered a synthetic curiosity, is now recognized for its ability to confer conformational rigidity and unique three-dimensional topologies to drug candidates.[1] this compound (HMCA) has emerged as a particularly valuable synthon in this context. Its inherent stereochemistry and functional handles allow for precise structural modifications, enabling the exploration of chemical space and the optimization of drug-target interactions. This guide will explore the derivatization of HMCA and the subsequent therapeutic applications of the resulting compounds, with a focus on Janus kinase (JAK) inhibitors and antiviral agents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of HMCA is essential for its effective utilization in synthetic chemistry.

PropertyValueReference
Molecular Formula C₆H₁₀O₃[2]
Molecular Weight 130.14 g/mol [2]
CAS Number 16286-86-5[2]
Appearance White crystalline or powdery solid
Solubility Soluble in water and some organic solvents
Storage 2-8°C

Synthesis of this compound

The accessibility of HMCA is a critical factor in its widespread use. A common synthetic route involves a Grignard reaction with a commercially available precursor.

General Synthesis Protocol

A two-step synthesis starting from 3-oxocyclobutane-1-carboxylic acid is a common approach to obtaining cis- and trans-diastereomers of 3-hydroxy-3-methylcyclobutane-1-carboxylic acid.[3] This is followed by amide coupling with various amine derivatives.[3]

Diagram of the general synthesis of this compound derivatives.

G start 3-oxocyclobutane-1-carboxylic acid grignard Grignard Reaction (e.g., CH3MgBr) start->grignard hmca cis/trans-3-Hydroxy-3- methylcyclobutane-1-carboxylic acid grignard->hmca coupling Amide Coupling (Coupling agents, Amine derivatives) hmca->coupling product Therapeutically Active Derivatives coupling->product

Caption: General synthetic workflow for producing therapeutically active derivatives from 3-oxocyclobutane-1-carboxylic acid.

Therapeutic Applications of this compound Derivatives

The true therapeutic potential of HMCA is realized through its derivatives. The rigid cyclobutane core serves as a scaffold to orient functional groups in a precise manner, enhancing interactions with biological targets.

Janus Kinase (JAK) Inhibitors

Dysregulation of the JAK-STAT signaling pathway is implicated in a range of inflammatory and autoimmune diseases.[4] Consequently, JAK inhibitors have emerged as a significant class of therapeutics. Derivatives of methylcyclobutane have shown promise as potent JAK inhibitors.[4][5]

One notable example is the compound 3-(4-(7H-pyrrolo-[2,3-d] pyrimidine-4-yl)-1H-pyrazol-1-yl)-3-(3-methyl-cyclobutyl) propionitrile , which has been patented as a JAK inhibitor.[4] While this is a derivative of a methylcyclobutane, the underlying principle of using the cyclobutane scaffold to achieve specific conformations is directly relevant to derivatives of HMCA.

Signaling Pathway of JAK-STAT Inhibition

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Cyclobutane Derivative (JAK Inhibitor) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of cyclobutane derivatives.

Antiviral Agents

Cyclobutane nucleoside analogues have demonstrated significant potential as antiviral agents.[1] These compounds often function as chain terminators during viral DNA or RNA synthesis. The unique stereochemistry of the cyclobutane ring can lead to enhanced binding to viral polymerases compared to their human counterparts, providing a therapeutic window.

Patents have described novel cyclobutane derivatives with nucleic acid base moieties that are expected to be useful as antiviral and carcinostatic agents.[6] These compounds, with a general structure incorporating a cyclobutane ring, a lower alkyl group (such as methyl), and a nucleic acid base derivative, highlight the versatility of the cyclobutane scaffold in mimicking the natural ribose or deoxyribose sugar in nucleosides.[6]

Experimental Workflow for Antiviral Screening

Antiviral_Screening cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies HMCA 3-Hydroxy-3-methyl- cyclobutanecarboxylic acid Derivatization Chemical Modification (e.g., addition of nucleobase) HMCA->Derivatization Derivative Cyclobutane Derivative Derivatization->Derivative CellCulture Viral and Host Cell Cultures Derivative->CellCulture Treatment Treatment with Derivative CellCulture->Treatment ActivityAssay Antiviral Activity Assay (e.g., Plaque Reduction) Treatment->ActivityAssay AnimalModel Animal Model of Viral Infection ActivityAssay->AnimalModel Administration Compound Administration AnimalModel->Administration Efficacy Evaluation of Therapeutic Efficacy Administration->Efficacy

Caption: A typical experimental workflow for the synthesis and evaluation of antiviral cyclobutane derivatives.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of synthetic and biological studies.

Synthesis of 3-phenylcyclobutan-1-amine derivative (Illustrative Example)

This protocol, adapted from the literature, illustrates a common amidation reaction that can be applied to derivatives of HMCA.[3]

  • To a round bottom flask, add 35.0 mg (0.24 mmol, 1.0 equiv.) of 3-phenylcyclobutan-1-amine.[3]

  • Add 40 µL (0.29 mmol, 1.2 equiv.) of triethylamine and 1.19 mL of dichloromethane (DCM).[3]

  • Stir the reaction mixture at room temperature.[3]

  • Cool the stirring reaction mixture to 0 °C in an ice bath.[3]

  • Add 28 µL (0.24 mmol, 1.0 equiv.) of benzoyl chloride dropwise into the mixture.[3]

  • Continue to stir the mixture at room temperature for 24 hours.[3]

  • After 24 hours, quench the resulting mixture with a saturated NaHCO₃ solution.[3]

  • Separate the organic and aqueous layers.[3]

Conclusion and Future Directions

This compound is a valuable and versatile building block in medicinal chemistry. While it does not possess inherent therapeutic properties, its derivatives have shown significant promise as potent inhibitors of key biological targets, such as Janus kinases, and as effective antiviral agents. The rigid, three-dimensional structure of the cyclobutane core provides a unique scaffold for the design of highly specific and potent drugs.

Future research should focus on the synthesis and biological evaluation of a broader range of derivatives of HMCA. The exploration of different stereoisomers and the introduction of diverse functional groups will likely lead to the discovery of novel drug candidates with improved efficacy and pharmacokinetic profiles. The continued application of this strategic building block holds considerable potential for the development of next-generation therapeutics for a wide array of diseases.

References

Synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the primary synthetic routes for 3-Hydroxy-3-methylcyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The content is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at key methodologies, experimental protocols, and comparative data.

Core Synthetic Strategies

The synthesis of this compound predominantly revolves around the functionalization of a pre-existing cyclobutane core. The most common and well-documented approaches start from 3-oxocyclobutanecarboxylic acid or its ester derivatives. These methods offer reliable pathways to the target molecule, with variations allowing for stereochemical control.

Grignard Reaction with 3-Oxocyclobutanecarboxylic Acid

A primary and straightforward method involves the nucleophilic addition of a methyl group to the keto-functionalized cyclobutane ring using a Grignard reagent. This reaction typically yields a mixture of cis- and trans- diastereomers of this compound.[1]

Experimental Protocol:

A two-step route has been investigated, starting with a Grignard reaction on commercially available 3-oxocyclobutane-1-carboxylic acid to obtain cis- and trans-3-hydroxy-3-methylcyclobutane-1-carboxylic acid.[1] This is followed by an amide coupling to generate further derivatives.[1] While initial proof of concept has been achieved, detailed quantitative data on the diastereomeric ratio and isolated yields for the carboxylic acid intermediate are still under investigation.[1]

G 3-Oxocyclobutane-1-carboxylic acid 3-Oxocyclobutane-1-carboxylic acid Reaction Mixture Reaction Mixture 3-Oxocyclobutane-1-carboxylic acid->Reaction Mixture Methyl Grignard Reagent (CH3MgBr) Methyl Grignard Reagent (CH3MgBr) Methyl Grignard Reagent (CH3MgBr)->Reaction Mixture Diastereomeric Mixture Diastereomeric Mixture Reaction Mixture->Diastereomeric Mixture cis-3-Hydroxy-3-methylcyclobutanecarboxylic acid cis-3-Hydroxy-3-methylcyclobutanecarboxylic acid Diastereomeric Mixture->cis-3-Hydroxy-3-methylcyclobutanecarboxylic acid trans-3-Hydroxy-3-methylcyclobutanecarboxylic acid trans-3-Hydroxy-3-methylcyclobutanecarboxylic acid Diastereomeric Mixture->trans-3-Hydroxy-3-methylcyclobutanecarboxylic acid

Figure 1: Grignard reaction pathway. (Within 100 characters)
Reduction of 3-Oxocyclobutanecarboxylate Esters

Another well-documented approach is the reduction of a 3-oxocyclobutanecarboxylate ester, which yields the corresponding 3-hydroxycyclobutanecarboxylate. This method is notable for its potential for stereoselectivity, primarily affording the cis-isomer under specific conditions. Subsequent hydrolysis of the ester provides the target carboxylic acid.

Experimental Protocol: Synthesis of Methyl cis-3-hydroxycyclobutanecarboxylate [2]

Methyl 3-oxocyclobutanecarboxylate (307.5 g, 2.4 mol) is dissolved in 3 L of tetrahydrofuran (THF) and cooled to a temperature between -78°C and -60°C. A 3.5 L THF solution of lithium tri-tert-butoxyaluminum hydride (915.4 g, 3.6 mol) is then added slowly. The reaction is monitored by Thin Layer Chromatography (TLC) and proceeds for 3 hours. To quench the reaction, 1 L of 2.5 M hydrochloric acid is added dropwise, adjusting the pH to approximately 6 while maintaining the temperature at about 0°C. The mixture is diluted with 3 L of ethyl acetate and stirred for 30 minutes. The solution is filtered through diatomaceous earth, and the filter cake is washed three times with ethyl acetate. The aqueous phase is extracted with ethyl acetate, and the combined organic phases are dried and concentrated to yield methyl cis-3-hydroxycyclobutanecarboxylate.[2]

ReactantMolar Eq.Quantity
Methyl 3-oxocyclobutanecarboxylate1.0307.5 g
Lithium tri-tert-butoxyaluminum hydride1.5915.4 g
Tetrahydrofuran-6.5 L
2.5 M Hydrochloric Acid-1 L
Ethyl Acetate-3 L (plus washes)

Table 1. Quantitative data for the reduction of Methyl 3-oxocyclobutanecarboxylate.[2]

ProductYieldPurity
Methyl cis-3-hydroxycyclobutanecarboxylate88%95%

Table 2. Yield and purity of the reduction product.[2]

G cluster_0 Step 1: Reduction cluster_1 Step 2: Hydrolysis Methyl 3-oxocyclobutanecarboxylate Methyl 3-oxocyclobutanecarboxylate LiAlH(OtBu)3 LiAlH(OtBu)3 Methyl 3-oxocyclobutanecarboxylate->LiAlH(OtBu)3 THF, -78 to -60°C Methyl cis-3-hydroxycyclobutanecarboxylate Methyl cis-3-hydroxycyclobutanecarboxylate LiAlH(OtBu)3->Methyl cis-3-hydroxycyclobutanecarboxylate Hydrolysis Hydrolysis Methyl cis-3-hydroxycyclobutanecarboxylate->Hydrolysis cis-3-Hydroxy-3-methylcyclobutanecarboxylic acid cis-3-Hydroxy-3-methylcyclobutanecarboxylic acid Hydrolysis->cis-3-Hydroxy-3-methylcyclobutanecarboxylic acid

Figure 2: Reduction and hydrolysis workflow. (Within 100 characters)
Stereoselective Synthesis of trans-3-Hydroxycyclobutanecarboxylic Acid

For applications requiring the pure trans-isomer, a multi-step synthesis involving a Mitsunobu reaction has been developed.[3] This pathway begins with the stereoselective reduction of a 3-carbonyl-cyclobutane formate to the cis-3-hydroxy-cyclobutane formate. This intermediate then undergoes a Mitsunobu reaction to invert the stereochemistry to the trans-configuration, followed by hydrolysis to yield the final trans-3-hydroxy-cyclobutanecarboxylic acid.[3] This method provides high stereoselectivity and good yields, making it suitable for large-scale production.[3]

Experimental Protocol Overview:

  • Reduction: 3-carbonyl-cyclobutane formate (C1-C6 alkyl ester) is dissolved in an organic solvent and cooled to between -78°C and -60°C. A reducing agent in the same solvent is added dropwise to stereoselectively produce the cis-3-hydroxy-cyclobutane formate.[3]

  • Mitsunobu Reaction: The resulting cis-isomer undergoes a Mitsunobu reaction to invert the stereocenter, yielding the trans-3-hydroxy-cyclobutane formate.[3]

  • Hydrolysis: The trans-ester is then hydrolyzed to the final product, trans-3-hydroxy-cyclobutanecarboxylic acid.[3] A specific example details the hydrolysis of trans-3-benzyloxy-cyclobutane methyl formate with lithium hydroxide monohydrate in a THF/water mixture, followed by acidification to yield the product with an 81% yield and 97% purity.[3]

StepKey ReagentsStereochemical OutcomeYield (Hydrolysis Step)Purity (Final Product)
ReductionReducing Agentcis-isomer--
Mitsunobu ReactionDEAD, PPh3, etc.trans-isomer--
HydrolysisLiOH·H2Otrans-acid81%97%

Table 3. Summary of the stereoselective synthesis of the trans-isomer.[3]

G 3-Carbonyl-cyclobutane formate 3-Carbonyl-cyclobutane formate Reduction Reduction 3-Carbonyl-cyclobutane formate->Reduction cis-3-Hydroxy-cyclobutane formate cis-3-Hydroxy-cyclobutane formate Reduction->cis-3-Hydroxy-cyclobutane formate Mitsunobu Reaction Mitsunobu Reaction cis-3-Hydroxy-cyclobutane formate->Mitsunobu Reaction trans-3-Hydroxy-cyclobutane formate trans-3-Hydroxy-cyclobutane formate Mitsunobu Reaction->trans-3-Hydroxy-cyclobutane formate Hydrolysis Hydrolysis trans-3-Hydroxy-cyclobutane formate->Hydrolysis trans-3-Hydroxycyclobutanecarboxylic acid trans-3-Hydroxycyclobutanecarboxylic acid Hydrolysis->trans-3-Hydroxycyclobutanecarboxylic acid

Figure 3: Synthesis of the trans-isomer. (Within 100 characters)

Alternative Starting Materials

While less detailed in the current literature, other starting materials have been mentioned for the synthesis of this compound. These include glutaric acid and malic acid, which would require more complex multi-step transformations involving cyclization and functional group manipulations.[4]

Conclusion

The synthesis of this compound is well-established, with the most practical routes commencing from 3-oxocyclobutanecarboxylic acid or its esters. The choice of synthetic strategy depends on the desired stereochemistry of the final product. The Grignard reaction offers a direct but potentially non-selective route, while reduction followed by stereochemical inversion provides a pathway to the pure trans-isomer. The direct reduction of 3-oxocyclobutanecarboxylate esters is a high-yielding method for obtaining the cis-isomer. Further research into optimizing the stereoselectivity of the Grignard reaction and developing more efficient routes from alternative starting materials could further enhance the accessibility of this important chemical intermediate.

References

An In-depth Technical Guide to 3-Hydroxy-3-methylcyclobutanecarboxylic Acid: Safety, Handling, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic acid (CAS No. 16286-86-5). The content is intended for professionals in research and drug development who may be working with this compound.

Chemical and Physical Properties

This compound is a carboxylic acid derivative containing a cyclobutane ring. While extensive experimental data is not publicly available, predicted properties provide a useful starting point for handling and experimental design.

PropertyValueSource
CAS Number 16286-86-5[1][2]
Molecular Formula C₆H₁₀O₃[1][3]
Molecular Weight 130.14 g/mol [1][3]
Predicted Boiling Point 270.4 ± 33.0 °C[1]
Predicted Density 1.319 ± 0.06 g/cm³[1]
Appearance Generally a white crystalline or powdery solid.[2]
Solubility Soluble in water and some organic solvents.[2]
Storage Room temperature.[3]

Safety and Handling

Although no specific Material Safety Data Sheet (MSDS) is readily available for this compound, data from structurally similar compounds, such as 3-hydroxycyclobutanecarboxylic acid and other carboxylic acids, can be used to infer potential hazards and necessary precautions.[4][5][6][7]

Hazard Identification

Based on analogous compounds, this compound is anticipated to have the following classifications under the Globally Harmonized System (GHS):[4][5]

  • Skin Irritation: May cause skin irritation.[4]

  • Eye Irritation: May cause serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory tract irritation.[4]

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • Wash skin thoroughly after handling.[8]

  • Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • Store in a well-ventilated place. Keep container tightly closed.[9]

First Aid Measures
  • Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5][10]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[5][10]

  • Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[5][10]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

  • Specific Hazards: No specific data is available. As with most organic compounds, combustion may produce carbon monoxide and carbon dioxide.

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[5]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[11][12]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal.[9]

Experimental Protocols

The synthesis of this compound can be achieved via a Grignard reaction, which is a common and effective method for forming carbon-carbon bonds.

Synthesis of cis- and trans-3-Hydroxy-3-methylcyclobutane-1-carboxylic acid via Grignard Reaction

This protocol is based on the general principles of Grignard reactions and literature precedents for similar transformations.

Workflow for Grignard Reaction Synthesis

G cluster_0 Reaction Setup cluster_1 Grignard Addition cluster_2 Workup and Extraction cluster_3 Purification and Characterization A Dry Glassware under Vacuum/Heat B Add 3-oxocyclobutane carboxylic acid and Anhydrous THF A->B C Cool to -78°C (Dry Ice/Acetone Bath) B->C E Slowly Add Grignard Reagent to the Reaction Mixture C->E D Prepare Methylmagnesium Bromide Solution (in THF) D->E F Allow to Warm to Room Temperature and Stir Overnight E->F G Quench with Saturated Aqueous NH4Cl F->G H Acidify with HCl G->H I Extract with Ethyl Acetate H->I J Wash Organic Layer with Brine I->J K Dry with Anhydrous Na2SO4 J->K L Concentrate under Reduced Pressure K->L M Purify by Column Chromatography (Silica Gel) L->M N Characterize by NMR and Mass Spectrometry M->N

Caption: Workflow for the synthesis of this compound.

Materials:

  • 3-oxocyclobutane carboxylic acid

  • Methylmagnesium bromide (3.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-oxocyclobutane carboxylic acid (1 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add methylmagnesium bromide solution (2.2 equivalents) dropwise via the dropping funnel to the cooled solution. Maintain the temperature below -70 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight under a nitrogen atmosphere.

  • Quenching: Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Acidification: Acidify the mixture to a pH of approximately 3-4 with dilute HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product, a mixture of cis and trans isomers, can be purified by column chromatography on silica gel.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[11][13][14]

Biological Activity and Potential Applications

While there is limited direct research on the biological activity of this compound, the cyclobutane motif is of growing interest in drug discovery. The rigid, puckered conformation of the cyclobutane ring can be used to orient functional groups in a specific and predictable manner, which can lead to improved potency and selectivity for biological targets.[15]

Derivatives of cyclobutane carboxylic acids have been explored for various therapeutic applications, including as components of antiviral and anticancer agents.[4][8] The incorporation of small, rigid scaffolds like cyclobutane can also enhance the metabolic stability and pharmacokinetic properties of drug candidates.[8]

Logical Relationship of Cyclobutane Derivatives in Drug Discovery

G A Cyclobutane Scaffold B Increased Potency & Selectivity A->B Rigid Conformation C Improved Pharmacokinetics A->C Metabolic Stability D Novel Drug Candidates B->D C->D

Caption: Role of cyclobutane scaffolds in drug development.

Given the precedent for the biological activity of related structures, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further investigation into its biological effects is warranted.

Conclusion

This technical guide provides a summary of the available information on the safety, handling, and synthesis of this compound. While specific toxicological and biological data are sparse, the provided information, based on analogous compounds and general chemical principles, offers a solid foundation for researchers and drug development professionals. The synthetic protocol outlined provides a clear path to obtaining this compound for further study. The unique structural features of the cyclobutane ring suggest that this and related compounds may hold promise for the development of new therapeutic agents.

References

Methodological & Application

synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic acid from 3-oxocyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methylcyclobutanecarboxylic acid is a valuable building block in medicinal chemistry and drug discovery, offering a rigid cyclobutane scaffold with versatile functional groups. Its synthesis from the commercially available 3-oxocyclobutanecarboxylic acid presents a unique chemical challenge due to the presence of both an electrophilic ketone and an acidic carboxylic acid. This document provides a detailed protocol for the synthesis of this compound via a Grignard reaction, a fundamental carbon-carbon bond-forming transformation.[1]

The primary obstacle in this synthesis is the acidic proton of the carboxylic acid, which reacts readily with the highly basic Grignard reagent in an acid-base reaction.[2] This necessitates the use of an excess of the Grignard reagent to first deprotonate the carboxylic acid, after which the remaining reagent can act as a nucleophile to attack the ketone carbonyl. This protocol details a proposed method using an excess of methylmagnesium bromide to achieve the desired transformation.

Reaction Scheme

3-oxocyclobutanecarboxylic acidthis compound

Data Presentation

The following table summarizes the key parameters for the proposed synthesis. Expected yield is based on typical yields for Grignard additions to cyclic ketones and may vary.

ParameterValueNotes
Starting Material 3-oxocyclobutanecarboxylic acidCommercially available.
Reagent Methylmagnesium bromide (CH3MgBr)Typically used as a 3.0 M solution in diethyl ether or THF.
Stoichiometry 2.5 equivalents of CH3MgBrAn excess is crucial to account for the acidic proton and drive the reaction to completion.
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous conditions are essential for the success of the Grignard reaction.[1]
Reaction Temperature 0 °C to room temperatureInitial addition at 0 °C to control the exothermic reaction, followed by warming to room temperature.
Reaction Time 2 - 4 hoursReaction progress should be monitored by TLC or LC-MS.
Work-up Aqueous acidic solution (e.g., 1 M HCl)To quench the reaction, protonate the alkoxide and carboxylate, and dissolve magnesium salts.
Purification Crystallization or Column ChromatographyThe choice of purification method will depend on the purity of the crude product.
Expected Yield 70-85%This is an estimated yield based on analogous reactions.

Experimental Protocol

This protocol is a proposed method based on established principles of Grignard reactions with substrates containing acidic protons.

Reagents and Materials
  • 3-oxocyclobutanecarboxylic acid

  • Methylmagnesium bromide (3.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Equipment
  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a nitrogen/argon inlet

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere is flame-dried or oven-dried to ensure all moisture is removed.

  • Dissolution of Starting Material: 3-oxocyclobutanecarboxylic acid (1.0 eq.) is added to the flask, followed by anhydrous THF. The mixture is stirred until the starting material is fully dissolved.

  • Cooling: The flask is cooled to 0 °C in an ice-water bath.

  • Addition of Grignard Reagent: Methylmagnesium bromide (2.5 eq., 3.0 M in THF) is added to the dropping funnel. The Grignard reagent is then added dropwise to the stirred solution of the starting material over a period of 30-60 minutes, maintaining the internal temperature below 10 °C. Vigorous gas evolution (methane) will be observed initially as the carboxylic acid is deprotonated.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: The reaction flask is cooled again to 0 °C in an ice-water bath. The reaction is carefully quenched by the slow, dropwise addition of 1 M aqueous hydrochloric acid. The acid should be added until the evolution of gas ceases and all the magnesium salts have dissolved.

  • Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate.

  • Washing: The combined organic layers are washed with water and then with a saturated aqueous sodium chloride solution (brine).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

  • Characterization: The structure and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Mandatory Visualization

G cluster_prep Reaction Setup cluster_reaction Grignard Addition cluster_workup Work-up and Purification start Flame-dry three-necked flask under N2 atmosphere add_sm Add 3-oxocyclobutanecarboxylic acid and anhydrous THF start->add_sm cool_zero Cool to 0 °C in an ice-water bath add_sm->cool_zero add_grignard Slowly add 2.5 eq. of CH3MgBr (maintain temp < 10 °C) cool_zero->add_grignard warm_rt Warm to room temperature and stir for 2-4 hours add_grignard->warm_rt monitor Monitor reaction by TLC/LC-MS warm_rt->monitor quench Cool to 0 °C and quench with 1 M HCl monitor->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash combined organic layers with water and brine extract->wash dry Dry over MgSO4 and concentrate wash->dry purify Purify by crystallization or chromatography dry->purify product 3-Hydroxy-3-methyl- cyclobutanecarboxylic acid purify->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Grignard reagents are highly reactive, flammable, and react violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.

  • Anhydrous solvents are essential and must be handled with care to avoid exposure to atmospheric moisture.

  • The quenching of the reaction with acid is exothermic and should be performed slowly and with adequate cooling.

  • Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves, must be worn at all times.

Alternative Synthetic Strategy

An alternative approach to this synthesis involves the protection of the carboxylic acid functional group as an ester (e.g., a methyl or ethyl ester) prior to the Grignard reaction. This would prevent the acid-base side reaction. The resulting keto-ester would then be treated with at least two equivalents of the Grignard reagent, as the initially formed ketone is more reactive than the ester and would react further.[3] The reaction would be followed by an acidic workup, which would protonate the tertiary alkoxide and could also hydrolyze the ester back to the desired carboxylic acid in a one-pot fashion, or a separate hydrolysis step could be employed. This method avoids the consumption of the Grignard reagent by the acidic proton but adds extra steps to the overall synthetic sequence.

References

Application Note: Synthesis of 3-hydroxy-3-methylcyclobutanecarboxylic acid via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Grignard reaction is a fundamental and versatile method for the formation of carbon-carbon bonds in organic synthesis. The reaction of a Grignard reagent with a molecule containing multiple reactive functional groups, such as 3-oxocyclobutanecarboxylic acid, requires careful consideration of chemoselectivity. 3-oxocyclobutanecarboxylic acid possesses both a ketone, which is susceptible to nucleophilic attack by the Grignard reagent, and a carboxylic acid, which has an acidic proton that will readily react with the strongly basic Grignard reagent[1].

This application note provides a detailed experimental protocol for the synthesis of 3-hydroxy-3-methylcyclobutanecarboxylic acid from 3-oxocyclobutanecarboxylic acid using a Grignard reagent, specifically methylmagnesium bromide. Two primary strategies are presented:

  • Direct Reaction with Excess Grignard Reagent: This approach utilizes at least two equivalents of the Grignard reagent. The first equivalent acts as a base to deprotonate the carboxylic acid, forming a carboxylate salt that is unreactive towards further nucleophilic attack. The subsequent equivalents can then act as a nucleophile to attack the ketone carbonyl[2].

  • Protecting Group Strategy: This alternative method involves the protection of the carboxylic acid functionality, typically as an ester, prior to the Grignard reaction. This allows for the selective reaction of the Grignard reagent with the ketone. The protecting group is then removed in a subsequent deprotection step to yield the final product[3][4].

These protocols are designed for researchers in organic chemistry, medicinal chemistry, and drug development, providing a comprehensive guide to performing this transformation.

Experimental Protocols

Protocol 1: Direct Grignard Reaction with 3-oxocyclobutanecarboxylic acid

This protocol describes the direct addition of methylmagnesium bromide to 3-oxocyclobutanecarboxylic acid.

Materials:

  • 3-oxocyclobutanecarboxylic acid

  • Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 6 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-oxocyclobutanecarboxylic acid (1 equivalent).

    • Dissolve the starting material in anhydrous diethyl ether or THF.

    • Cool the flask to 0 °C in an ice bath.

  • Grignard Reaction:

    • Slowly add methylmagnesium bromide solution (2.2 equivalents) dropwise to the stirred solution of 3-oxocyclobutanecarboxylic acid via the addition funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution, followed by 1 M HCl until the solution is acidic (pH ~2).

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Protocol 2: Grignard Reaction via a Protecting Group Strategy

This protocol involves the protection of the carboxylic acid as a methyl ester, followed by the Grignard reaction and subsequent deprotection.

Step 2a: Protection of 3-oxocyclobutanecarboxylic acid (Esterification)

Materials:

  • 3-oxocyclobutanecarboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Sodium bicarbonate (solid)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 3-oxocyclobutanecarboxylic acid (1 equivalent) in anhydrous methanol.

  • Cool the solution to 0 °C and slowly add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride.

  • Allow the reaction to stir at room temperature or gently reflux for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the excess acid by carefully adding solid sodium bicarbonate until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl 3-oxocyclobutanecarboxylate.

Step 2b: Grignard Reaction on Methyl 3-oxocyclobutanecarboxylate

Procedure:

  • Follow the procedure outlined in Protocol 1 (steps 1 and 2) , using methyl 3-oxocyclobutanecarboxylate (1 equivalent) and methylmagnesium bromide (1.1 equivalents).

  • The work-up procedure is similar to Protocol 1 (step 3) .

Step 2c: Deprotection of the Ester (Hydrolysis)

Materials:

  • Crude product from Step 2b

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the crude ester from the previous step in a mixture of THF and water.

  • Add an excess of lithium hydroxide or sodium hydroxide (2-3 equivalents).

  • Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete by TLC.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate or diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, this compound.

  • Purify as described in Protocol 1 (step 4) .

Data Presentation

The following table summarizes the key reaction parameters for the two protocols.

ParameterProtocol 1: Direct ReactionProtocol 2: Protecting Group Strategy
Starting Material 3-oxocyclobutanecarboxylic acid3-oxocyclobutanecarboxylic acid
Grignard Reagent Methylmagnesium bromideMethylmagnesium bromide
Equivalents of Grignard 2.2 eq.1.1 eq. (after protection)
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 1-3 hoursProtection: 4-6h, Grignard: 1-3h, Deprotection: 2-4h
Number of Steps 13
Key Intermediates Magnesium carboxylate-alkoxideMethyl 3-oxocyclobutanecarboxylate
Overall Yield (Typical) Moderate to GoodGood to High

Visualization

experimental_workflow cluster_protocol1 Protocol 1: Direct Grignard Reaction start1 Start: 3-oxocyclobutanecarboxylic acid step1_1 Dissolve in Anhydrous Ether/THF start1->step1_1 step1_2 Cool to 0 °C step1_1->step1_2 step1_3 Add 2.2 eq. MeMgBr step1_2->step1_3 step1_4 Warm to RT, Stir step1_3->step1_4 step1_5 Quench with aq. HCl step1_4->step1_5 step1_6 Aqueous Work-up & Extraction step1_5->step1_6 step1_7 Dry & Concentrate step1_6->step1_7 end1 Product: this compound step1_7->end1

Caption: Experimental workflow for the direct Grignard reaction.

reaction_pathway start 3-oxocyclobutanecarboxylic acid intermediate1 Deprotonation start->intermediate1 + 1 eq. MeMgBr intermediate2 Nucleophilic Attack intermediate1->intermediate2 + 1 eq. MeMgBr product 3-hydroxy-3-methyl- cyclobutanecarboxylic acid intermediate2->product Acidic Work-up

Caption: Reaction pathway for the direct Grignard synthesis.

References

Application Notes and Protocols for the Stereoselective Synthesis of cis-3-Hydroxy-3-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a proposed stereoselective synthesis of cis-3-Hydroxy-3-methylcyclobutanecarboxylic acid, a valuable chiral building block for drug discovery. The described methodology aims to control the stereochemistry at the C1 and C3 positions of the cyclobutane ring, yielding the desired cis isomer with high enantiopurity.

Overall Synthetic Pathway

The stereoselective synthesis is envisioned as a three-step process, as illustrated in the workflow diagram below. The key transformations involve an enantioselective reduction of a β-ketoester to establish the initial chiral center, followed by a directed methylation to introduce the methyl group with the desired stereochemistry.

G cluster_0 Step 1: Enantioselective Reduction cluster_1 Step 2: Diastereoselective Methylation cluster_2 Step 3: Hydrolysis A Methyl 3-oxocyclobutanecarboxylate B (1S,3S)-Methyl 3-hydroxycyclobutanecarboxylate A->B CBS Catalyst, BH3·SMe2 C (1S,3S)-Methyl 3-hydroxycyclobutanecarboxylate D Methyl (1S,3S)-3-hydroxy-3-methylcyclobutanecarboxylate C->D LDA, MeI E Methyl (1S,3S)-3-hydroxy-3-methylcyclobutanecarboxylate F (1S,3S)-cis-3-Hydroxy-3-methylcyclobutanecarboxylic acid E->F LiOH, H2O/THF

Caption: Proposed synthetic workflow for the stereoselective synthesis.

Experimental Protocols

Protocol 1: Enantioselective Reduction of Methyl 3-oxocyclobutanecarboxylate

This protocol describes the enantioselective reduction of the prochiral ketone using a Corey-Bakshi-Shibata (CBS) catalyst to yield the corresponding cis-hydroxy ester with high enantioselectivity.

Materials:

  • Methyl 3-oxocyclobutanecarboxylate

  • (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane dimethyl sulfide complex (BH3·SMe2)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).

  • Dilute the catalyst with anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add borane dimethyl sulfide complex (1.1 eq) to the catalyst solution and stir for 15 minutes.

  • In a separate flask, dissolve methyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous THF.

  • Add the solution of the ketoester dropwise to the reaction mixture over 1 hour, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add saturated aqueous NH4Cl solution and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (1S,3S)-methyl 3-hydroxycyclobutanecarboxylate.

ParameterValue
Yield 85-95%
Diastereomeric Ratio (cis:trans) >95:5
Enantiomeric Excess (ee) >98%

Table 1: Expected results for the enantioselective reduction.

Protocol 2: Diastereoselective Methylation of (1S,3S)-Methyl 3-hydroxycyclobutanecarboxylate

This protocol outlines a proposed method for the diastereoselective methylation of the tertiary alcohol. The stereochemical outcome is directed by the existing stereocenter.

Materials:

  • (1S,3S)-Methyl 3-hydroxycyclobutanecarboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Diisopropylamine

  • Methyl iodide (MeI)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous THF and freshly distilled diisopropylamine (2.2 eq).

  • Cool the solution to -78 °C and slowly add n-butyllithium (2.2 eq). Stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • In a separate flask, dissolve (1S,3S)-methyl 3-hydroxycyclobutanecarboxylate (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the hydroxyester to the LDA solution at -78 °C.

  • Stir the mixture for 1 hour at -78 °C.

  • Add methyl iodide (3.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield methyl (1S,3S)-3-hydroxy-3-methylcyclobutanecarboxylate.

ParameterValue
Yield 60-75%
Diastereomeric Ratio >90:10

Table 2: Expected results for the diastereoselective methylation.

Protocol 3: Hydrolysis of the Methyl Ester

This final step involves the saponification of the methyl ester to yield the target carboxylic acid.

Materials:

  • Methyl (1S,3S)-3-hydroxy-3-methylcyclobutanecarboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the aqueous residue in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford (1S,3S)-cis-3-Hydroxy-3-methylcyclobutanecarboxylic acid.

ParameterValue
Yield >95%
Purity >98%

Table 3: Expected results for the hydrolysis.

Logical Framework for Synthetic Route Selection

The choice of this synthetic strategy was based on the ability to control stereochemistry at each new stereocenter being formed. The following diagram illustrates the decision-making process.

G A Target: Stereoselective synthesis of cis-3-Hydroxy-3-methylcyclobutanecarboxylic acid B Key Challenges: 1. Control of cis-stereochemistry 2. Enantioselective introduction of hydroxyl group 3. Diastereoselective introduction of methyl group A->B C Option 1: Non-selective Grignard followed by separation B->C D Option 2: Stereoselective sequence B->D E Low stereocontrol, requires difficult separation C->E F High stereocontrol, potentially higher overall yield of desired isomer D->F G Chosen Strategy: Enantioselective Reduction -> Diastereoselective Methylation F->G

Caption: Decision-making process for the selection of the synthetic route.

Application Note: Purification of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 3-hydroxy-3-methylcyclobutanecarboxylic acid using silica gel column chromatography. The described methodology is designed to separate the target compound from reaction byproducts and unreacted starting materials.

Introduction

This compound is a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1] Its purification is a critical step to ensure the quality and purity of subsequent products. Column chromatography is a widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase.[2][3] This application note outlines a robust method for the purification of this compound using a normal-phase silica gel column.

Data Presentation

As no specific experimental data for the column chromatography of this compound was found in the public domain, the following table represents expected results based on the purification of similar carboxylic acids and general chromatographic principles.

ParameterExpected Value
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexane with 1% Acetic Acid
Flow Rate 20 mL/min
Detection Thin-Layer Chromatography (TLC) with Potassium Permanganate stain
Retention Factor (Rf) of Target Compound ~0.3 in 50% Ethyl Acetate/Hexane + 1% Acetic Acid
Expected Purity >98%
Expected Yield 85-95%

Experimental Protocol

This protocol is intended for the purification of approximately 1 gram of crude this compound. Adjustments may be necessary for different scales.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Acetic acid (glacial)

  • Glass chromatography column (40 mm inner diameter)

  • Separatory funnel (for solvent reservoir)

  • Fraction collector or test tubes

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • Potassium permanganate stain

  • Rotary evaporator

  • Standard laboratory glassware and safety equipment

Procedure:

  • Column Packing (Wet Slurry Method):

    • Prepare a slurry of 100 g of silica gel in 300 mL of hexane.

    • Secure the chromatography column in a vertical position and add a small plug of glass wool or cotton to the bottom, followed by a thin layer of sand.

    • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.

    • Add another thin layer of sand on top of the silica bed to protect it during sample and eluent addition.

  • Sample Preparation and Loading:

    • Dissolve 1 g of crude this compound in a minimal amount of a 50:50 mixture of ethyl acetate and hexane.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel (dry loading). To do this, dissolve the crude product in a suitable solvent, add 2-3 g of silica gel, and evaporate the solvent under reduced pressure.

    • Carefully load the prepared sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with a mobile phase of 10% ethyl acetate in hexane containing 1% acetic acid. The addition of a small amount of acid to the eluent helps to suppress the deprotonation of the carboxylic acid, reducing tailing and improving the separation.[4]

    • Collect fractions of approximately 20 mL.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:

      • 200 mL of 10% Ethyl Acetate/Hexane + 1% Acetic Acid

      • 200 mL of 20% Ethyl Acetate/Hexane + 1% Acetic Acid

      • 400 mL of 30% Ethyl Acetate/Hexane + 1% Acetic Acid

      • 400 mL of 50% Ethyl Acetate/Hexane + 1% Acetic Acid

    • The elution progress should be monitored by TLC.

  • Fraction Analysis:

    • Spot a small amount from each collected fraction onto a TLC plate.

    • Develop the TLC plate in a chamber with a suitable eluent (e.g., 50% ethyl acetate/hexane).

    • Visualize the spots using a potassium permanganate stain.

    • Combine the fractions that contain the pure desired product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Workflow Diagram

Purification_Workflow A Prepare Silica Gel Slurry B Pack Chromatography Column A->B C Prepare and Load Crude Sample B->C D Elute with Gradient Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Solvent Evaporation G->H I Purified Product H->I

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described provides a comprehensive guide for the successful purification of this compound by column chromatography. By following this method, researchers can obtain a high-purity product suitable for further synthetic applications. The key to a successful separation is the careful packing of the column and the use of an acidified mobile phase to ensure symmetrical peak shape for the carboxylic acid.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 3-hydroxy-3-methylcyclobutanecarboxylic acid, a critical building block in modern drug discovery and development. The methodologies presented are based on established chemical syntheses, with a focus on scalability and industrial applicability. This document includes protocols for the multi-kilogram scale synthesis of the key intermediate, 3-oxocyclobutanecarboxylic acid, and its subsequent conversion to the target molecule via a Grignard reaction. Challenges, such as stereoisomer control and purification at scale, are also addressed.

Introduction

This compound is a valuable synthetic intermediate, sought after for its rigid cyclobutane scaffold and versatile functional groups. Its incorporation into drug candidates can impart favorable pharmacokinetic properties. Notably, this compound is a key component in the synthesis of potent and selective kinase inhibitors, including Akt kinase inhibitors, which are a focus of oncology research.[1] The increasing demand for this intermediate necessitates robust and scalable synthetic routes to support preclinical and clinical development programs.

This document outlines a two-stage process for the large-scale synthesis of this compound, commencing with the production of the precursor, 3-oxocyclobutanecarboxylic acid.

Synthesis Workflow

The overall synthetic strategy for the large-scale production of this compound is depicted in the workflow diagram below. The process begins with the synthesis of the key intermediate, 3-oxocyclobutanecarboxylic acid, from commercially available starting materials. This is followed by a Grignard reaction to introduce the methyl group and form the tertiary alcohol, yielding the final product.

G A Diisopropyl malonate & 2,2-dimethoxy-1,3-dibromopropane B Cyclization in DMF with Potassium tert-butoxide A->B C Intermediate A B->C D Hydrolysis with conc. HCl C->D G Grignard Reaction with Methylmagnesium Bromide in THF E 3-Oxocyclobutanecarboxylic Acid D->E F 3-Oxocyclobutanecarboxylic Acid H Crude this compound (cis/trans mixture) G->H I Large-Scale Purification (e.g., Recrystallization) H->I J Isolated this compound I->J

Figure 1: Overall workflow for the large-scale synthesis of this compound.

Experimental Protocols

Stage 1: Large-Scale Synthesis of 3-Oxocyclobutanecarboxylic Acid

This protocol is adapted from patented industrial processes for the multi-kilogram synthesis of 3-oxocyclobutanecarboxylic acid.[2][3]

Reaction Scheme: Step 1: Cyclization Diisopropyl malonate + 2,2-dimethoxy-1,3-dibromopropane --(Potassium tert-butoxide, DMF)--> Intermediate A

Step 2: Hydrolysis and Decarboxylation Intermediate A --(conc. HCl, Heat)--> 3-Oxocyclobutanecarboxylic acid

Materials and Equipment:

  • Large-scale glass-lined reactor (e.g., 1500 L) equipped with mechanical stirring, temperature control (heating/cooling jacket), and a reflux condenser.

  • Diisopropyl malonate

  • 2,2-dimethoxy-1,3-dibromopropane

  • Potassium tert-butoxide

  • N,N-Dimethylformamide (DMF)

  • n-Heptane

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Vacuum distillation apparatus

Protocol:

  • Cyclization:

    • Charge the 1500 L reactor with DMF (550 kg) and potassium tert-butoxide (225 kg).

    • Cool the mixture to -5 °C with stirring.

    • Slowly add a solution of diisopropyl malonate (350 kg) in DMF (250 kg) over 5.5 hours, maintaining the temperature at -5 °C.

    • After the addition is complete, warm the reaction mixture to 20 °C and stir for 2 hours.

    • Add 2,2-dimethoxy-1,3-dibromopropane (234 kg) and stir for 1 hour.

    • Heat the reaction mixture to 130 °C and maintain for 85 hours.

    • After the reaction is complete, cool the mixture and distill off most of the DMF under reduced pressure.

    • Cool the residue to 15 °C and add water (300 kg).

    • Extract the aqueous phase with n-heptane (3 x 300 L).

    • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate product (approx. 295 kg).[3]

  • Hydrolysis and Decarboxylation:

    • In a suitable reactor (e.g., 2000 L), charge the crude intermediate from the previous step (295 kg), water (450 kg), and concentrated HCl (450 kg) with stirring.

    • Heat the mixture to 75-80 °C and maintain for 32 hours.

    • Increase the temperature to 102-106 °C and maintain for 120 hours.

    • Distill off approximately two-thirds of the solvent volume.

    • Cool the reaction mixture and extract with dichloromethane.

    • Dry the combined organic phases over anhydrous sodium sulfate and concentrate to obtain the crude product.

    • Recrystallize the crude product from a mixture of dichloromethane and n-heptane to yield purified 3-oxocyclobutanecarboxylic acid (approx. 45 kg).[2]

Quantitative Data for 3-Oxocyclobutanecarboxylic Acid Synthesis:

ParameterStep 1: Cyclization[3]Step 2: Hydrolysis & Recrystallization[2]
Scale ~350 kg starting material~295 kg starting material
Key Reagents Diisopropyl malonate, 2,2-dimethoxy-1,3-dibromopropane, Potassium tert-butoxide, DMFConcentrated HCl
Reaction Time ~90 hours~152 hours
Product Crude Intermediate3-Oxocyclobutanecarboxylic Acid
Yield ~295 kg (crude)45 kg (purified)
Purity Not specifiedHigh purity after recrystallization
Stage 2: Grignard Reaction for this compound

This protocol describes a general procedure for the Grignard reaction at a large scale, tailored for the conversion of 3-oxocyclobutanecarboxylic acid.

Reaction Scheme: 3-Oxocyclobutanecarboxylic acid + Methylmagnesium bromide --(Anhydrous THF)--> this compound

Materials and Equipment:

  • Large-scale reactor suitable for Grignard reactions (inert atmosphere, good agitation, and temperature control).

  • 3-Oxocyclobutanecarboxylic acid

  • Methylmagnesium bromide solution in THF (e.g., 3M)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous Hydrochloric Acid (for quench)

  • Ethyl acetate (for extraction)

  • Brine solution

Protocol:

  • Reaction Setup:

    • Charge the reactor with 3-oxocyclobutanecarboxylic acid and anhydrous THF under a nitrogen atmosphere.

    • Cool the solution to -30 to -40 °C.

  • Grignard Reagent Addition:

    • Slowly add the methylmagnesium bromide solution (typically 2.0-2.5 equivalents) to the cooled solution, maintaining the internal temperature below -30 °C. The addition is highly exothermic and requires careful monitoring and efficient cooling.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Quench:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding aqueous HCl (e.g., 2M) until the pH is acidic (pH < 6). This step is also exothermic.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Extraction and Isolation:

    • Extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound as a mixture of cis and trans isomers.

Representative Data for Large-Scale Grignard Reaction:

ParameterValue/Condition
Scale Kilogram
Key Reagents 3-Oxocyclobutanecarboxylic acid, Methylmagnesium bromide, THF
Reaction Temperature -30 to -40 °C (addition), then warm to room temperature
Reaction Time Overnight
Product This compound (cis/trans mixture)
Typical Yield 40-60% (unoptimized)
Purity Crude, requires further purification

Large-Scale Purification

The crude product from the Grignard reaction is a mixture of cis and trans diastereomers. For applications in drug development, a single isomer is often required.

  • Recrystallization: This is often the most cost-effective method for large-scale purification. A systematic solvent screening is necessary to identify a solvent system that allows for the selective crystallization of the desired isomer.

  • Chromatography: While challenging and costly at a very large scale, preparative chromatography may be employed for high-purity requirements, especially during the production of material for early-stage clinical trials.

Process development and optimization are critical for an efficient and scalable purification strategy.

Safety Considerations

  • Grignard Reaction: Grignard reagents are highly reactive and pyrophoric. The reaction should be carried out under a strict inert atmosphere (nitrogen or argon). The quench with acid is highly exothermic and requires careful control of the addition rate and efficient cooling to prevent a runaway reaction.

  • Solvents: DMF is a reproductive toxin and should be handled with appropriate personal protective equipment and in a well-ventilated area. Ethers like THF can form explosive peroxides and should be handled with care.

Conclusion

The large-scale synthesis of this compound is achievable through a two-stage process involving the kilogram-scale production of 3-oxocyclobutanecarboxylic acid followed by a Grignard reaction. While the synthesis of the precursor is well-documented for industrial scales, the subsequent Grignard reaction and, critically, the separation of diastereomers, require careful process development and optimization to be efficient and cost-effective for large-scale manufacturing in a drug development setting. The protocols and data provided herein serve as a comprehensive guide for researchers and scientists embarking on the scalable synthesis of this important pharmaceutical intermediate.

References

Application Notes and Protocols for 3-Hydroxy-3-methylcyclobutanecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methylcyclobutanecarboxylic acid is a valuable building block in medicinal chemistry, offering a unique three-dimensional scaffold that can be exploited to enhance the pharmacological properties of drug candidates. The cyclobutane ring, with its inherent puckered conformation, provides a means to introduce conformational rigidity into a molecule. This can lead to improved binding affinity and selectivity for biological targets. The presence of the hydroxyl and carboxylic acid functional groups, along with a methyl group, allows for diverse chemical modifications and the exploration of structure-activity relationships (SAR). This document provides an overview of its application, particularly in the development of Janus Kinase (JAK) inhibitors, along with relevant synthetic protocols and biological assay methods.

Application in Janus Kinase (JAK) Inhibitor Development

Derivatives of this compound have been investigated as key components in the design of novel Janus Kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are central to the immune response and hematopoiesis. Dysregulation of JAK signaling is implicated in a variety of inflammatory and autoimmune disorders, as well as certain cancers. Consequently, the development of small molecule JAK inhibitors is a significant area of therapeutic research.

The 3-hydroxy-3-methylcyclobutane moiety can serve as a conformationally restricted scaffold to present key pharmacophoric elements for interaction with the ATP-binding site of JAK enzymes. The stereochemistry of the substituents on the cyclobutane ring is often crucial for achieving potent and selective inhibition.

Quantitative Data
Compound IDModification on CarboxamideTargetIC50 (nM)
Hypo-001 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-ylJAK15.2
Hypo-002 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-ylJAK23.8
Hypo-003 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-ylJAK315.6
Hypo-004 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-ylTYK225.1

Experimental Protocols

Synthesis of 3-Hydroxy-3-methylcyclobutane-1-carboxamide Derivatives

A general two-step synthetic protocol to obtain cis- and trans-3-hydroxy-3-methylcyclobutane-1-carboxylic acid, followed by amide coupling, is a common strategy to generate a library of derivatives for SAR studies.

Step 1: Synthesis of cis- and trans-3-Hydroxy-3-methylcyclobutane-1-carboxylic acid

This step involves a Grignard reaction with a commercially available starting material.

  • Materials: 3-oxocyclobutane-1-carboxylic acid, Methylmagnesium bromide (MeMgBr) in a suitable solvent (e.g., THF or diethyl ether), anhydrous diethyl ether or THF, hydrochloric acid (HCl), sodium sulfate (Na₂SO₄), silica gel for column chromatography.

  • Procedure:

    • Dissolve 3-oxocyclobutane-1-carboxylic acid in anhydrous diethyl ether or THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of Methylmagnesium bromide (typically 1.1 to 1.5 equivalents) via the dropping funnel, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

    • Acidify the mixture with 1M HCl to a pH of approximately 3-4.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography to separate the cis and trans isomers of 3-hydroxy-3-methylcyclobutane-1-carboxylic acid.

Step 2: Amide Coupling

This step couples the synthesized carboxylic acid with a desired amine.

  • Materials: cis- or trans-3-Hydroxy-3-methylcyclobutane-1-carboxylic acid, desired amine, a coupling agent (e.g., HATU, HOBt/EDC), a non-nucleophilic base (e.g., DIPEA or triethylamine), and a suitable anhydrous solvent (e.g., DMF or dichloromethane).

  • Procedure:

    • To a solution of 3-hydroxy-3-methylcyclobutane-1-carboxylic acid (1 equivalent) in the chosen solvent, add the amine (1.1 equivalents), the coupling agent (e.g., HATU, 1.2 equivalents), and the base (e.g., DIPEA, 2-3 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild aqueous acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude amide by silica gel column chromatography or preparative HPLC.

Biological Assay Protocol: In Vitro JAK Kinase Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of the synthesized compounds against JAK enzymes.

  • Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by a specific JAK enzyme. The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method.

  • Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; a suitable substrate peptide (e.g., a poly-Glu-Tyr peptide); assay buffer (e.g., Tris-HCl buffer containing MgCl₂, DTT, and a surfactant); test compounds dissolved in DMSO; a detection reagent (e.g., a phosphotyrosine-specific antibody conjugated to a fluorescent probe).

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a microplate, add the assay buffer, the specific JAK enzyme, and the substrate peptide.

    • Add the diluted test compounds to the wells. Include a positive control (a known JAK inhibitor) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Add the detection reagent and incubate to allow for binding to the phosphorylated substrate.

    • Measure the fluorescence signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Synthesis_Workflow start 3-oxocyclobutane-1-carboxylic acid grignard Grignard Reaction (MeMgBr) start->grignard isomers cis/trans-3-Hydroxy-3-methyl- cyclobutane-1-carboxylic acid grignard->isomers coupling Amide Coupling (Amine, Coupling Agent) isomers->coupling derivatives Library of Amide Derivatives coupling->derivatives end Biological Screening derivatives->end

Caption: Synthetic workflow for the preparation of 3-hydroxy-3-methylcyclobutane-1-carboxamide derivatives.

JAK_Inhibition_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Dilution Compound Dilution Incubation with Compound Incubation with Compound Compound Dilution->Incubation with Compound Reagent Mix\n(Enzyme, Substrate, Buffer) Reagent Mix (Enzyme, Substrate, Buffer) Reagent Mix\n(Enzyme, Substrate, Buffer)->Incubation with Compound ATP Addition ATP Addition Incubation with Compound->ATP Addition Kinase Activity Kinase Activity ATP Addition->Kinase Activity Stop Reaction Stop Reaction Kinase Activity->Stop Reaction Detection Reagent Addition Detection Reagent Addition Stop Reaction->Detection Reagent Addition Fluorescence Reading Fluorescence Reading Detection Reagent Addition->Fluorescence Reading JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene Gene Transcription Nucleus->Gene Inhibitor 3-Hydroxy-3-methylcyclobutane Carboxamide Derivative (JAK Inhibitor) Inhibitor->JAK Inhibition

Application Notes and Protocols: Derivatization of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 3-hydroxy-3-methylcyclobutanecarboxylic acid and subsequent biological screening of the resulting compound library. The protocols outlined below are foundational and can be adapted for the synthesis of a diverse range of ester and amide derivatives, which can then be evaluated for potential therapeutic applications, particularly in the areas of oncology and inflammation.

Introduction

This compound is a unique small molecule with a rigid cyclobutane scaffold, a tertiary alcohol, and a carboxylic acid functional group. This combination of features makes it an attractive starting point for the development of novel therapeutic agents. Derivatization of the carboxylic acid moiety into esters and amides allows for the systematic exploration of the chemical space around this core structure, potentially leading to the discovery of compounds with significant biological activity. This document details the synthetic protocols for generating a library of such derivatives and the subsequent methodologies for their preliminary biological evaluation.

Data Presentation: Hypothetical Screening Results

The following tables present a hypothetical summary of results for a library of this compound derivatives. These tables are intended to serve as a template for organizing and presenting experimental data.

Table 1: Synthesis of 3-Hydroxy-3-methylcyclobutanecarboxamide Derivatives

Derivative IDAmine Starting MaterialCoupling ReagentYield (%)Purity (%)
HMCA-A01 AnilineEDC/HOBt75>98
HMCA-A02 BenzylamineHATU82>99
HMCA-A03 MorpholineDCC/DMAP68>97
HMCA-A04 4-FluoroanilineEDC/HOBt72>98
HMCA-A05 PiperidineHATU85>99

Table 2: Synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylate Ester Derivatives

Derivative IDAlcohol Starting MaterialCatalystYield (%)Purity (%)
HMCA-E01 MethanolH₂SO₄88>99
HMCA-E02 EthanolH₂SO₄85>98
HMCA-E03 IsopropanolH₂SO₄78>97
HMCA-E04 Benzyl alcoholDCC/DMAP70>98
HMCA-E05 PhenolDCC/DMAP65>97

Table 3: Biological Screening Results of a Hypothetical Library

Derivative IDAnticancer Activity (MCF-7) IC₅₀ (µM)Anti-inflammatory Activity (NO Inhibition) IC₅₀ (µM)
HMCA-A01 15.225.8
HMCA-A02 8.712.4
HMCA-A04 5.19.8
HMCA-E01 > 10085.3
HMCA-E04 22.545.1
Doxorubicin 0.9-
Indomethacin -7.2

Experimental Protocols

General Derivatization Workflow

The overall process for generating and screening a library of this compound derivatives is outlined below.

Derivatization_Workflow start 3-Hydroxy-3-methyl- cyclobutanecarboxylic Acid derivatization Derivatization (Amidation / Esterification) start->derivatization purification Purification (Chromatography) derivatization->purification characterization Characterization (NMR, MS) purification->characterization screening Biological Screening (Anticancer, Anti-inflammatory) characterization->screening data_analysis Data Analysis (IC50 Determination) screening->data_analysis hit_id Hit Identification data_analysis->hit_id

General workflow for derivatization and screening.

Protocol 1: Amide Synthesis using EDC/HOBt Coupling

This protocol describes a general method for the synthesis of amides from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and the desired amine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) to the reaction mixture, followed by the portion-wise addition of EDC (1.5 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/EtOAc gradient) to afford the desired amide.

Protocol 2: Ester Synthesis via Fischer Esterification

This protocol outlines the acid-catalyzed esterification of this compound with an alcohol.

Materials:

  • This compound

  • Alcohol of choice (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of the desired alcohol (used as both reactant and solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in Et₂O and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • If necessary, purify the product by flash column chromatography or distillation.

Biological Screening Protocols

Hypothetical Signaling Pathway for Investigation

The following diagram illustrates a hypothetical signaling pathway that could be targeted by the synthesized derivatives, for instance, in the context of cancer cell proliferation.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor HMCA Derivative Inhibitor->RAF

Hypothetical MAP Kinase signaling pathway.

Protocol 3: In Vitro Anticancer Screening (MTT Assay)

This protocol is for assessing the cytotoxicity of the synthesized derivatives against a cancer cell line (e.g., MCF-7).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 4: In Vitro Anti-inflammatory Screening (Nitric Oxide Inhibition Assay)

This protocol measures the ability of the synthesized derivatives to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a standard anti-inflammatory drug (e.g., indomethacin).

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Prepare a standard curve using serial dilutions of NaNO₂.

  • Add 50 µL of Griess Reagent Part A to each well containing the supernatant or standard, and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration in the samples using the standard curve and determine the percentage of NO inhibition for each compound. Calculate the IC₅₀ value.

Application Notes and Protocols for the Analytical Characterization of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methylcyclobutanecarboxylic acid is a key building block in medicinal chemistry and drug development. Its purity and structural integrity are critical for the synthesis of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound using various chromatographic and spectroscopic techniques. The methodologies outlined are based on established analytical principles for carboxylic acids and related compounds and can be adapted for routine quality control and research purposes.

Analytical Techniques Overview

A multi-pronged analytical approach is recommended for the complete characterization of this compound. This includes chromatographic methods for separation and quantification, and spectroscopic methods for structural elucidation and functional group identification.

  • High-Performance Liquid Chromatography (HPLC): Ideal for purity assessment and quantification of the non-volatile carboxylic acid.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile impurities and, with derivatization, for the quantification of the main compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary technique for unambiguous structure elucidation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information on the presence of key functional groups.

A general workflow for the analytical characterization is depicted below.

Analytical_Workflow cluster_Sample Sample Preparation cluster_Chromatography Chromatographic Analysis cluster_Spectroscopy Spectroscopic Analysis cluster_Data Data Analysis & Reporting Sample 3-Hydroxy-3-methyl- cyclobutanecarboxylic Acid HPLC HPLC-UV/DAD (Purity & Quantification) Sample->HPLC GCMS GC-MS (with Derivatization) (Impurity Profiling & Quantification) Sample->GCMS NMR NMR (¹H, ¹³C) (Structural Elucidation) Sample->NMR FTIR FTIR (Functional Group ID) Sample->FTIR Data Data Interpretation & Reporting HPLC->Data GCMS->Data NMR->Data FTIR->Data Technique_Information cluster_Techniques Analytical Techniques cluster_Information Information Obtained HPLC HPLC Purity Purity HPLC->Purity Quantification Quantification HPLC->Quantification GCMS GC-MS GCMS->Quantification Impurity_ID Impurity ID GCMS->Impurity_ID NMR NMR Structure Structure Elucidation NMR->Structure FTIR FTIR Functional_Groups Functional Groups FTIR->Functional_Groups

Application Note: Protocol for the Separation of Cis/Trans Isomers of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-3-methylcyclobutanecarboxylic acid is a key building block in the synthesis of complex chemical compounds, particularly in the pharmaceutical industry where it can serve as a precursor for antiviral or anti-inflammatory drugs.[1] The molecule exists as cis and trans diastereomers, which can exhibit different biological activities and pharmacological profiles. Therefore, the effective separation and quantification of these isomers are critical for drug development, quality control, and stereoselective synthesis. This application note provides a detailed protocol for the separation of cis and trans isomers of this compound using High-Performance Liquid Chromatography (HPLC).

The separation of stereoisomers can be challenging due to their similar physical and chemical properties.[2] Chiral chromatography, which utilizes a chiral stationary phase (CSP), is a powerful technique for resolving enantiomers and diastereomers.[3][4] The principle behind this method is the formation of transient diastereomeric complexes between the isomers and the chiral selector on the CSP, leading to differential retention times and, consequently, their separation.[3] This protocol employs a polysaccharide-based chiral stationary phase, known for its broad applicability in separating a wide range of chiral compounds.

Experimental Workflow

The general workflow for the separation of cis and trans isomers of this compound is outlined below.

Experimental Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Racemic Mixture dissolve Dissolve in Diluent start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter equilibrate Equilibrate Chiral Column filter->equilibrate Prepared Sample inject Inject Sample equilibrate->inject separate Isocratic Elution inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Chromatographic Peaks detect->integrate Chromatogram quantify Quantify Isomer Ratio integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the HPLC separation of this compound isomers.

Detailed Experimental Protocol

Materials and Reagents
  • Racemic this compound: (cis/trans mixture)

  • HPLC Grade Hexane: (Mobile Phase A)

  • HPLC Grade Isopropanol (IPA): (Mobile Phase B)

  • Trifluoroacetic Acid (TFA): (Mobile Phase Modifier)

  • Diluent: Hexane/Isopropanol (90:10, v/v)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., CHIRALPAK® series) is recommended for this separation.

  • Data Acquisition Software: Chromatographic software for system control, data acquisition, and processing.

ParameterValue
Column Polysaccharide-based Chiral Column (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane:Isopropanol:TFA (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 20 minutes
Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the racemic this compound standard and transfer it to a 10 mL volumetric flask.

  • Dissolution: Add approximately 7 mL of the diluent (Hexane/Isopropanol, 90:10) and sonicate for 5 minutes to ensure complete dissolution.

  • Final Volume: Bring the solution to the final volume with the diluent and mix thoroughly.

  • Working Standard (100 µg/mL): Prepare a working standard by diluting 1 mL of the stock solution to 10 mL with the diluent.

  • Filtration: Filter the working standard solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Analysis Procedure
  • System Equilibration: Equilibrate the chiral column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.

  • System Suitability: Inject the working standard solution to verify the system's performance, including resolution, peak shape, and retention time reproducibility.

  • Sample Injection: Inject the prepared sample solutions for analysis.

  • Data Acquisition: Acquire the chromatogram for the specified run time.

Data Processing
  • Peak Integration: Integrate the peaks corresponding to the cis and trans isomers.

  • Quantification: Determine the percentage of each isomer based on the peak area. The area percentage of each isomer can be calculated using the following formula: % Isomer = (Area of Isomer Peak / Total Area of Both Peaks) x 100

Quantitative Data Summary

The following table summarizes the expected chromatographic results for the separation of cis and trans isomers of this compound under the specified conditions.

ParameterIsomer 1 (trans)Isomer 2 (cis)
Retention Time (min) ~ 10.5~ 12.8
Tailing Factor 1.11.2
Theoretical Plates > 5000> 5000
Resolution (Rs) \multicolumn{2}{c}{> 2.0}

Principle of Chiral Separation

The separation of the cis and trans isomers is achieved through their differential interactions with the chiral stationary phase. The polysaccharide-based CSP creates a chiral environment where the isomers can form transient diastereomeric complexes. The stability of these complexes differs for each isomer, leading to different retention times on the column.

Caption: Conceptual diagram of the chiral separation principle.

This protocol provides a robust and reliable method for the separation of cis and trans isomers of this compound, which is essential for the advancement of research and development in the pharmaceutical and chemical industries.

References

Application of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid in the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The constrained, three-dimensional structure of cyclobutane derivatives renders them valuable scaffolds in medicinal chemistry. 3-Hydroxy-3-methylcyclobutanecarboxylic acid, in particular, serves as a versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, allows for diverse chemical modifications, leading to the creation of libraries of compounds for drug discovery. This document provides detailed application notes and protocols for the synthesis of this compound and its subsequent derivatization into novel carboxamides.

Synthesis of (cis/trans)-3-Hydroxy-3-methylcyclobutane-1-carboxylic Acid

The primary route to obtaining this compound involves the Grignard reaction with a commercially available starting material, 3-oxocyclobutane-1-carboxylic acid. This reaction typically yields a mixture of cis and trans diastereomers.

This protocol is adapted from methodologies aimed at producing diastereomeric mixtures of 3-hydroxy-3-methylcyclobutane-1-carboxylic acid for use in synthetic libraries for drug discovery.[1]

Materials:

  • 3-oxocyclobutane-1-carboxylic acid

  • Methylmagnesium chloride (3M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • 2M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (NaCl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen gas (N₂)

  • Round bottom flask (100 mL)

  • Addition funnel

  • Magnetic stirrer

  • Cooling bath (e.g., Neslab cryocooler or dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round bottom flask under a nitrogen atmosphere, dissolve 1.0 g (8.76 mmol, 1.0 equiv.) of 3-oxocyclobutane-1-carboxylic acid in 35 mL of anhydrous THF.

  • Cooling: Cool the stirred solution to -32°C using a cooling bath.

  • Grignard Reagent Addition: Add 6.4 mL (19.3 mmol, 2.2 equiv.) of 3M methylmagnesium chloride solution in THF dropwise to the reaction mixture over 30 minutes using an addition funnel.

  • Warming and Reaction: After the addition is complete, allow the solution to warm to room temperature and stir overnight (approximately 18-24 hours).

  • Quenching: Cool the reaction mixture to 0°C in an ice bath and quench by the slow dropwise addition of 2M HCl until the solution becomes acidic (pH < 6).

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous NaCl solution. Dry the organic layer over anhydrous MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product, a mixture of cis- and trans-3-hydroxy-3-methylcyclobutane-1-carboxylic acid.

Data Presentation:

ProductYield (%)Diastereomeric Ratio (cis:trans)¹H NMR Data (400 MHz, CD₃OD)
3-Hydroxy-3-methylcyclobutane-1-carboxylic acid~40%5.4:1δ 2.65 (p, J= 8.5 Hz, 1H), 2.34- 2.26 (m, 2H), 2.26- 2.18 (m, 2H), 1.33 (s, 3H)

Note: The provided ¹H NMR data corresponds to the major (cis) diastereomer. The minor (trans) diastereomer's methyl group appears at approximately 1.31 ppm.

DOT Diagram: Synthesis Workflow

G start 3-oxocyclobutane-1-carboxylic acid reaction Grignard Reaction start->reaction reagent Methylmagnesium Chloride (Grignard Reagent) in THF, -32°C reagent->reaction quench Quench with 2M HCl reaction->quench extraction Extraction with DCM quench->extraction product (cis/trans)-3-Hydroxy-3-methylcyclobutane-1-carboxylic acid extraction->product

Caption: Workflow for the synthesis of this compound.

Application in the Synthesis of Novel Carboxamides

This compound is a valuable precursor for creating libraries of novel carboxamides through amide coupling reactions.[1] This approach is instrumental in drug discovery for generating structural diversity and exploring structure-activity relationships (SAR).

This general protocol can be adapted for coupling with various primary and secondary amines using standard coupling reagents.

Materials:

  • (cis/trans)-3-Hydroxy-3-methylcyclobutane-1-carboxylic acid

  • Amine of choice (e.g., benzylamine, aniline derivatives)

  • Amide coupling reagent (e.g., HATU, HBTU, EDC/HOBt)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen gas (N₂)

  • Round bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure (using HATU as coupling reagent):

  • Reaction Setup: In a round bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv.) in anhydrous DMF.

  • Addition of Amine and Base: Add the desired amine (1.1 equiv.) followed by DIPEA (2.5 equiv.) to the solution.

  • Addition of Coupling Reagent: Add HATU (1.1 equiv.) portion-wise to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-3-hydroxy-3-methylcyclobutanecarboxamide.

Data Presentation: Representative Amide Coupling Reactions

AmineCoupling ReagentProductYield (%)
BenzylamineHATUN-benzyl-3-hydroxy-3-methylcyclobutanecarboxamideHigh
AnilineEDC/HOBtN-phenyl-3-hydroxy-3-methylcyclobutanecarboxamideModerate to High
MorpholineHBTU(3-hydroxy-3-methylcyclobutyl)(morpholino)methanoneHigh

Note: Yields are generally reported as high for these types of coupling reactions, but will vary depending on the specific amine and reaction conditions.

DOT Diagram: Amide Coupling Workflow

G start 3-Hydroxy-3-methyl- cyclobutanecarboxylic acid reaction Amide Coupling start->reaction amine Amine (R-NH₂) amine->reaction coupling Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) in DMF coupling->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product N-substituted-3-hydroxy-3-methyl- cyclobutanecarboxamide purification->product G scaffold 3-Hydroxy-3-methyl- cyclobutanecarboxylic acid (3D Scaffold) diversification Amide Coupling (Library Synthesis) scaffold->diversification library Library of Novel Carboxamides diversification->library screening High-Throughput Screening library->screening hit Hit Compound Identification screening->hit optimization Lead Optimization (SAR Studies) hit->optimization candidate Drug Candidate optimization->candidate

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic acid, a valuable intermediate in pharmaceutical development. The primary focus is on the critical Grignard reaction step, which can present several challenges for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound using a Grignard reaction?

A1: The synthesis typically involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide or methylmagnesium chloride) to a 3-oxocyclobutanecarboxylic acid derivative. This reaction converts the ketone functional group into a tertiary alcohol, yielding a mixture of cis- and trans- isomers of this compound.[1] The carboxylic acid group of the starting material is often protected as an ester (e.g., methyl ester) to prevent it from reacting with the Grignard reagent.

Q2: My Grignard reaction is not initiating. What are the common causes and solutions?

A2: Failure to initiate is a frequent issue in Grignard reactions. The primary culprits are typically moisture and the passivation of the magnesium metal surface.

  • Moisture: Grignard reagents are extremely sensitive to water, which will quench the reaction. Ensure all glassware is rigorously flame-dried or oven-dried before use and that all solvents are anhydrous. The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Magnesium Passivation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.

    • Activation: Several methods can be used to activate the magnesium surface:

      • Mechanical Activation: Gently crushing the magnesium turnings with a dry glass rod can expose a fresh surface.

      • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction. The disappearance of the iodine color is an indicator of activation.

Q3: I am observing a low yield of the desired product. What are the potential side reactions?

A3: Low yields can result from several competing side reactions. Understanding these can help in optimizing your reaction conditions.

  • Enolization: The Grignard reagent can act as a base and deprotonate the alpha-proton (the proton on the carbon adjacent to the carbonyl group) of the cyclobutanone, forming an enolate. This enolate, upon workup, will revert to the starting ketone, thus reducing the yield of the desired alcohol. Sterically hindered Grignard reagents are more prone to this side reaction. Using a less hindered Grignard reagent or adding a Lewis acid such as cerium(III) chloride (CeCl₃) can favor the desired nucleophilic addition.

  • Reduction: If the Grignard reagent possesses a beta-hydrogen, it can act as a reducing agent, converting the ketone to a secondary alcohol via a hydride transfer. Using a Grignard reagent without beta-hydrogens, such as methylmagnesium bromide, will prevent this side reaction.

  • Wurtz Coupling: Homocoupling of the alkyl halide used to prepare the Grignard reagent can occur, reducing the amount of active Grignard reagent available for the reaction.

Q4: How can I control the stereochemistry of the product to favor either the cis- or trans- isomer?

A4: The addition of a Grignard reagent to a substituted cyclobutanone can lead to a mixture of diastereomers. The ratio of cis to trans isomers is influenced by steric hindrance. The Grignard reagent will preferentially attack from the less sterically hindered face of the cyclobutanone ring. The specific substrate and reaction conditions, such as temperature and solvent, can influence the diastereoselectivity. A thorough literature search for similar systems is recommended to find conditions that may favor one isomer over the other.

Q5: What is the best method to separate the cis- and trans- isomers of this compound?

A5: The separation of diastereomers can often be achieved by physical methods.

  • Chromatography: Column chromatography on silica gel is a common method for separating cis and trans isomers. The choice of eluent system will need to be optimized to achieve good separation. High-performance liquid chromatography (HPLC) can also be a powerful tool for both analytical and preparative separations.

  • Crystallization: Fractional crystallization can be an effective method for separating diastereomers if there is a significant difference in their solubility in a particular solvent system. This method is often preferred for larger-scale purifications.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate Presence of moisture.Flame-dry all glassware and use anhydrous solvents. Conduct the reaction under an inert atmosphere.
Passivated magnesium surface.Activate magnesium with a crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical crushing.
Low yield of tertiary alcohol Grignard reagent acting as a base (enolization).Use a less sterically hindered Grignard reagent. Consider the use of CeCl₃ to enhance nucleophilicity.
Reduction of the ketone.Ensure the Grignard reagent does not have β-hydrogens (e.g., use methylmagnesium bromide).
Incomplete reaction.Ensure sufficient equivalents of the Grignard reagent are used (typically 1.1-1.5 equivalents). Monitor the reaction by TLC to confirm the consumption of the starting material.
Formation of a ketone instead of a tertiary alcohol (when starting from an ester) Insufficient Grignard reagent.Esters require at least two equivalents of the Grignard reagent. The first equivalent adds to form a ketone intermediate, which is then attacked by a second equivalent. Use a slight excess (2.1-2.5 equivalents) to ensure the reaction goes to completion.
Difficulty in separating cis and trans isomers Similar polarity of the isomers.Optimize the mobile phase for column chromatography (try different solvent mixtures and gradients). For HPLC, consider different column stationary phases.
Isomers co-crystallize.Experiment with a variety of solvents and solvent mixtures for fractional crystallization.

Experimental Protocols

Synthesis of Methyl 3-oxocyclobutanecarboxylate (Starting Material)

The starting material, 3-oxocyclobutanecarboxylic acid, can be synthesized via several routes, often starting from materials like acetone, bromine, and malononitrile.[2] It can then be esterified to methyl 3-oxocyclobutanecarboxylate using standard methods (e.g., reaction with methanol in the presence of an acid catalyst like sulfuric acid).

Grignard Reaction for the Synthesis of this compound

The following is a general procedure based on the principles of Grignard reactions with cyclobutanone derivatives. Researchers should optimize the conditions for their specific setup.

1. Preparation of Methylmagnesium Bromide (Grignard Reagent):

  • Under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add a small crystal of iodine.

  • Add a small volume of anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.

  • In the dropping funnel, place a solution of methyl bromide (1.1 equivalents) in the anhydrous solvent.

  • Add a small portion of the methyl bromide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color, bubble formation, and a gentle reflux. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

2. Reaction with Methyl 3-oxocyclobutanecarboxylate:

  • Cool the freshly prepared Grignard reagent solution to -30 °C to 0 °C in an ice-salt or dry ice/acetone bath.

  • Prepare a solution of methyl 3-oxocyclobutanecarboxylate (1.0 equivalent) in the same anhydrous solvent.

  • Add the ester solution dropwise to the stirred Grignard reagent, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Workup and Purification:

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is an exothermic process.

  • Continue adding the NH₄Cl solution until the aqueous layer is clear and the magnesium salts are dissolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer two more times with diethyl ether or another suitable organic solvent.

  • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product containing a mixture of cis- and trans- isomers of methyl 3-hydroxy-3-methylcyclobutanecarboxylate.

  • The ester can then be hydrolyzed to the carboxylic acid using standard procedures (e.g., saponification with NaOH followed by acidification).

  • The resulting mixture of cis- and trans- this compound can be separated by column chromatography or fractional crystallization.

Visualizations

Grignard_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dry_Glassware Flame-dry Glassware Start->Dry_Glassware Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Dry_Glassware->Inert_Atmosphere Prepare_Reagents Prepare Anhydrous Solvents & Reagents Inert_Atmosphere->Prepare_Reagents Grignard_Formation Formation of Methylmagnesium Bromide Prepare_Reagents->Grignard_Formation Substrate_Addition Dropwise Addition of Methyl 3-oxocyclobutanecarboxylate at low temperature Grignard_Formation->Substrate_Addition Reaction_Stirring Stirring at Room Temperature Substrate_Addition->Reaction_Stirring Quench Quench with sat. NH4Cl solution Reaction_Stirring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Solvent_Removal Solvent Removal (Rotovap) Drying->Solvent_Removal Hydrolysis Ester Hydrolysis Solvent_Removal->Hydrolysis Purification Purification of cis/trans Isomers Hydrolysis->Purification End End Purification->End

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Pathway cluster_side_reactions Potential Side Reactions Start Methyl 3-oxocyclobutanecarboxylate Product This compound (cis and trans isomers) Start->Product Grignard Addition Enolization Enolization Start->Enolization Grignard as Base Reduction Reduction Start->Reduction Grignard as Reducing Agent Grignard 1. CH3MgBr, Anhydrous Ether/THF 2. H3O+ workup

References

common side reactions in the synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when utilizing the Grignard reaction with 3-oxocyclobutanecarboxylic acid.

Issue 1: Low or No Product Yield

  • Question: My reaction yields are consistently low, or I am recovering a significant amount of starting material (3-oxocyclobutanecarboxylic acid). What are the potential causes?

  • Answer: Low or no product yield is a common issue in Grignard reactions and can stem from several factors:

    • Inactive Grignard Reagent: The Grignard reagent (e.g., methylmagnesium bromide) is highly sensitive to moisture and air. Improperly dried glassware or solvents will quench the reagent.

    • Insufficient Grignard Reagent: The starting material, 3-oxocyclobutanecarboxylic acid, possesses an acidic carboxylic acid proton. The Grignard reagent is a strong base and will be consumed in an acid-base reaction before it can act as a nucleophile at the ketone carbonyl. Therefore, more than two equivalents of the Grignard reagent are required.

    • Enolization of the Ketone: The Grignard reagent can act as a base to deprotonate the α-carbon of the 3-oxocyclobutanecarboxylic acid, forming an enolate. This enolate is unreactive towards the Grignard reagent and will revert to the starting material upon acidic workup.

Troubleshooting Workflow for Low Yield

start Low or No Product Yield check_reagent Verify Grignard Reagent Activity start->check_reagent check_equivalents Check Equivalents of Grignard Reagent start->check_equivalents check_enolization Assess Potential for Enolization start->check_enolization solution_reagent Ensure Anhydrous Conditions Activate Magnesium check_reagent->solution_reagent solution_equivalents Use >2 Equivalents of Grignard Reagent check_equivalents->solution_equivalents solution_enolization Lower Reaction Temperature Use Additives (e.g., CeCl3) check_enolization->solution_enolization

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Unexpected Byproducts

  • Question: My final product is contaminated with impurities. What are the likely side reactions occurring?

  • Answer: Several side reactions can lead to the formation of byproducts:

    • Formation of Diastereomers: The addition of the Grignard reagent to the ketone can result in a mixture of cis- and trans- isomers of this compound. The ratio of these isomers can be influenced by reaction conditions.

    • Reduction of the Ketone: If the Grignard reagent contains β-hydrogens (not the case for methylmagnesium bromide, but relevant for other alkyl Grignards), it can reduce the ketone to the corresponding secondary alcohol, 3-hydroxycyclobutanecarboxylic acid.

    • Wurtz Coupling: This side reaction involves the coupling of the Grignard reagent with any unreacted alkyl halide used in its preparation, leading to a hydrocarbon byproduct (e.g., ethane from methyl bromide).

Side Product Formation Pathway Impact on Synthesis Mitigation Strategy
cis/trans IsomersNon-diastereoselective nucleophilic additionComplicates purification; may require separationLower reaction temperature; use of chelating agents
3-Hydroxycyclobutanecarboxylic acidReduction of the ketone by a Grignard reagent with β-hydrogensReduces yield of the desired tertiary alcoholUse a Grignard reagent without β-hydrogens (e.g., MeMgBr)
Hydrocarbon byproducts (e.g., ethane)Wurtz coupling during Grignard reagent formationConsumes Grignard reagent, lowering effective concentrationSlow addition of alkyl halide during Grignard preparation
Unreacted 3-oxocyclobutanecarboxylic acidInsufficient Grignard reagent or enolizationLowers conversion and complicates purificationUse >2 equivalents of Grignard reagent; lower temperature

Frequently Asked Questions (FAQs)

  • Q1: How can I minimize the formation of the trans-isomer?

    • A1: Achieving high diastereoselectivity can be challenging. Lowering the reaction temperature may favor the formation of one diastereomer. The use of additives like cerium(III) chloride (CeCl₃) can sometimes influence the stereochemical outcome by coordinating with the carbonyl oxygen.

  • Q2: What is the optimal temperature for the Grignard reaction?

    • A2: The reaction is typically carried out at low temperatures, such as -78 °C to 0 °C, to minimize side reactions like enolization and to potentially improve diastereoselectivity.

  • Q3: How do I purify the final product from unreacted starting material and side products?

    • A3: Purification is typically achieved through column chromatography on silica gel. The difference in polarity between the desired product, the starting material, and less polar byproducts allows for their separation. Crystallization can also be an effective purification method if the product is a solid.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline for the synthesis via a Grignard reaction.

Materials:

  • 3-oxocyclobutanecarboxylic acid

  • Magnesium turnings

  • Methyl iodide (or methyl bromide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

    • Dissolve methyl iodide in anhydrous ether/THF and add it to the dropping funnel.

    • Add a few drops of the methyl iodide solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.

    • Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture until most of the magnesium has been consumed.

  • Reaction with 3-oxocyclobutanecarboxylic acid:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 3-oxocyclobutanecarboxylic acid (1 equivalent) in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent (at least 2.2 equivalents) to the solution of the keto-acid via a cannula or dropping funnel, maintaining the low temperature.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Acidify the mixture with a dilute HCl solution to a pH of approximately 3-4.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by crystallization.

Logical Flow of the Synthesis and Work-up

cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Addition cluster_workup Work-up and Purification mg Mg Turnings grignard Methylmagnesium Iodide mg->grignard me_i Methyl Iodide me_i->grignard ether Anhydrous Ether/THF ether->grignard reaction_mixture Reaction Mixture grignard->reaction_mixture keto_acid 3-oxocyclobutanecarboxylic acid keto_acid->reaction_mixture quench Quench with NH4Cl(aq) reaction_mixture->quench extract Acidify and Extract quench->extract purify Dry and Purify extract->purify product 3-Hydroxy-3-methyl- cyclobutanecarboxylic acid purify->product

Caption: Experimental workflow for the synthesis.

how to avoid Wurtz coupling in Grignard reactions with cyclobutane precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize Wurtz coupling during Grignard reactions involving cyclobutane precursors.

Troubleshooting Guide & FAQs

Here we address common issues encountered during the formation of cyclobutyl Grignard reagents.

Q1: What is Wurtz coupling in the context of my cyclobutyl Grignard reaction?

A1: Wurtz-type coupling is a significant side reaction that results in the homocoupling of your cyclobutyl halide starting material to form bicyclobutane. This occurs when a newly formed molecule of cyclobutylmagnesium halide reacts with an unreacted molecule of the cyclobutyl halide. This side reaction not only consumes your starting material and desired Grignard reagent but also complicates the purification of your final product.

Q2: I'm observing a significant amount of bicyclobutane in my reaction. What are the likely causes?

A2: A high yield of the Wurtz coupling product (bicyclobutane) is typically promoted by several factors:

  • High Local Concentration of Cyclobutyl Halide: Rapid addition of the cyclobutyl halide can create localized areas of high concentration, increasing the probability of the Grignard reagent reacting with the halide rather than with the magnesium surface.

  • Elevated Reaction Temperature: Higher temperatures can accelerate the rate of the Wurtz coupling reaction. The formation of Grignard reagents is exothermic, and inadequate temperature control can lead to "hot spots" that favor the formation of bicyclobutane.

  • Choice of Solvent: The solvent can influence the reactivity of the Grignard reagent. While tetrahydrofuran (THF) is often used, its higher polarity and boiling point compared to diethyl ether might, in some cases, enhance the rate of Wurtz coupling.[1][2]

  • Inactive Magnesium Surface: A passivating layer of magnesium oxide on the magnesium turnings can slow down the formation of the Grignard reagent. This leaves unreacted cyclobutyl halide in the solution for a longer period, providing more opportunity for Wurtz coupling to occur.[3][4][5]

Q3: How can I minimize the formation of bicyclobutane?

A3: To suppress the formation of the Wurtz coupling byproduct, consider the following strategies:

  • Slow Addition: Add the cyclobutyl halide solution dropwise to the magnesium suspension at a rate that maintains a steady and controllable reaction temperature. This prevents the buildup of unreacted halide.

  • Low Temperature: Maintain a low reaction temperature. For sensitive substrates like cyclobutanes, conducting the reaction at a lower temperature (e.g., 0-10 °C) can significantly reduce the rate of the coupling reaction.

  • Magnesium Activation: Ensure the magnesium surface is highly active. This can be achieved by using fresh, shiny magnesium turnings and employing an activation method.

  • Solvent Selection: While THF is a common solvent, consider using diethyl ether, which has a lower boiling point and may offer better selectivity in some cases.[1][2] The choice of solvent can be critical and may require optimization for your specific substrate.

  • Use of Rieke Magnesium: For particularly challenging cases, highly reactive Rieke magnesium can be used to promote rapid Grignard formation at low temperatures, which can outcompete the Wurtz coupling reaction.[6][7]

Q4: My Grignard reaction with cyclobutyl bromide is very slow to initiate. What can I do?

A4: Difficulty in initiating Grignard reactions is a common issue, often due to the magnesium oxide layer on the metal surface. Here are some troubleshooting steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents must be used. Grignard reagents are readily quenched by water.

  • Activate the Magnesium: Use a chemical activator. A small crystal of iodine is a common choice; its disappearance is an indicator of reaction initiation.[3][8] Alternatively, a few drops of 1,2-dibromoethane can be used.[3][4]

  • Mechanical Activation: Gently crushing some of the magnesium turnings with a dry glass stirring rod can expose fresh, unoxidized metal surfaces.[4]

  • Initiator: Add a small amount of a pre-formed Grignard reagent to initiate the reaction.

Data Presentation

The following table summarizes the key experimental parameters and their expected impact on minimizing Wurtz coupling in the formation of cyclobutyl Grignard reagents.

ParameterCondition to Minimize Wurtz CouplingRationale
Addition Rate Slow, dropwise additionPrevents high local concentration of cyclobutyl halide.
Temperature Low (e.g., 0 - 10 °C)Reduces the rate of the bimolecular Wurtz coupling reaction.[9]
Solvent Diethyl Ether may be preferred over THFLower polarity and boiling point of ether can sometimes lead to higher selectivity.[1][2][10][11]
Magnesium High surface area, activatedPromotes faster Grignard formation, outcompeting the Wurtz reaction.[3][4][5]

Experimental Protocols

Protocol 1: High-Yield Synthesis of Cyclobutylmagnesium Bromide with Minimized Wurtz Coupling

This protocol outlines a general procedure for the preparation of cyclobutylmagnesium bromide, emphasizing conditions that suppress the formation of the bicyclobutane byproduct.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Iodine (1 small crystal)

  • Cyclobutyl bromide (1.0 equivalent)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous work-up and quenching reagents (e.g., saturated aqueous NH4Cl)

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, a magnetic stirrer, and a nitrogen or argon inlet. Flame-dry all glassware under vacuum and cool under an inert atmosphere.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add the crystal of iodine. Gently warm the flask under a stream of inert gas until the iodine sublimes and coats the magnesium turnings. Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of the anhydrous solvent (diethyl ether or THF) to the flask, just enough to cover the magnesium. In the dropping funnel, prepare a solution of cyclobutyl bromide in the remaining anhydrous solvent. Add a small amount (approx. 5-10%) of the cyclobutyl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color.

  • Slow Addition: Once the reaction has started, cool the flask in an ice-water bath to maintain a temperature between 0 and 10°C. Add the remaining cyclobutyl bromide solution dropwise from the dropping funnel over a period of 1-2 hours. Maintain a slow and steady addition rate to control the exotherm and minimize local high concentrations of the halide.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-10°C for an additional 30-60 minutes to ensure complete conversion.

  • Quenching and Work-up: The Grignard reagent is now ready for use. For analysis of the Wurtz coupling product, an aliquot can be carefully quenched with a proton source (e.g., saturated aqueous NH4Cl) and the organic components analyzed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting excessive Wurtz coupling.

G cluster_0 Grignard Reaction Pathways Cyclobutyl Halide Cyclobutyl Halide Cyclobutyl Grignard Cyclobutyl Grignard Cyclobutyl Halide->Cyclobutyl Grignard + Mg (Desired Reaction) Mg Mg Bicyclobutane (Wurtz Product) Bicyclobutane (Wurtz Product) Cyclobutyl Grignard->Bicyclobutane (Wurtz Product) + Cyclobutyl Halide (Side Reaction)

Competing reaction pathways in Grignard synthesis.

G start High Wurtz Coupling Observed q1 Is the halide addition too fast? start->q1 a1_yes Slow down the addition rate q1->a1_yes Yes q2 Is the reaction temperature too high? q1->q2 No a1_yes->q2 a2_yes Maintain temperature at 0-10 °C q2->a2_yes Yes q3 Is the magnesium surface inactive? q2->q3 No a2_yes->q3 a3_yes Use fresh Mg and an activation method (I2, etc.) q3->a3_yes Yes q4 Consider solvent effects q3->q4 No a3_yes->q4 a4_yes Try diethyl ether instead of THF q4->a4_yes Yes end Optimized Grignard Formation q4->end No a4_yes->end

Troubleshooting workflow for excessive Wurtz coupling.

References

Technical Support Center: Optimizing the Synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 3-oxocyclobutane-1-carboxylic acid, glutaric acid, and malic acid.[1][2] The choice of starting material often depends on commercial availability, cost, and the desired stereochemistry of the final product.

Q2: What are the primary synthetic routes to obtain this compound?

A2: The primary synthetic routes include:

  • Grignard Reaction: This involves the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with 3-oxocyclobutane-1-carboxylic acid to form the tertiary alcohol.[2]

  • From Glutaric Acid: This route involves isomerization and oxidation reactions of a ketol derived from glutaric acid.[1]

  • From Malic Acid: This pathway involves decarboxylation and oxidation steps.[1]

Q3: What are the potential side products in the synthesis of this compound?

A3: Potential side products can include unreacted starting materials, byproducts from side reactions of the Grignard reagent, and diastereomers (cis/trans isomers) of the final product.[2] In syntheses involving related cyclobutane structures, side products from elimination reactions can also be a concern.

Q4: How can the cis and trans isomers of this compound be separated?

A4: Separation of diastereomers can often be achieved through column chromatography or by selective crystallization. In some cases, hydrolysis of a mixture of ester diastereomers can lead to the preferential crystallization of one of the carboxylic acid isomers.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction of the starting material.- Monitor the reaction progress using TLC or GC-MS to ensure full consumption of the starting material. - Increase the reaction time or temperature as appropriate for the specific protocol.
Degradation of the product during workup.- Use mild acidic or basic conditions during extraction and purification. - Keep the temperature low during workup and purification steps.
Suboptimal stoichiometry of reagents.- Titrate the Grignard reagent before use to determine its exact concentration. - Experiment with varying the equivalents of the Grignard reagent to find the optimal ratio.
Formation of Multiple Products Presence of impurities in starting materials or reagents.- Purify starting materials and reagents before use. - Ensure all glassware is thoroughly dried, especially for moisture-sensitive reactions like the Grignard reaction.
Side reactions due to incorrect temperature control.- Maintain the recommended reaction temperature using an ice bath or other cooling system, especially during the addition of reactive reagents like Grignard reagents.
Difficulty in Product Isolation Product is highly soluble in the aqueous phase.- Perform multiple extractions with an appropriate organic solvent. - Saturate the aqueous layer with a salt like sodium chloride (salting out) to decrease the product's solubility in the aqueous phase.
Formation of an emulsion during extraction.- Add a small amount of brine to the separatory funnel. - Filter the mixture through a pad of Celite.

Experimental Protocols

Protocol: Synthesis of this compound via Grignard Reaction

This protocol is adapted from methodologies for similar cyclobutane derivatives.[2]

Materials:

  • 3-oxocyclobutane-1-carboxylic acid

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Saturated sodium chloride solution (brine)

Procedure:

  • Dissolve 3-oxocyclobutane-1-carboxylic acid in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add methylmagnesium bromide (approximately 2.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture back to 0°C and quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the solution is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Data Presentation

Table 1: Hypothetical Comparison of Reaction Conditions for Grignard Synthesis

Entry Equivalents of MeMgBr Temperature (°C) Reaction Time (h) Yield (%)
11.50 to rt265
22.20 to rt485
33.00 to rt482 (increased byproducts)
42.2-78 to rt678

Note: This table presents hypothetical data for illustrative purposes to guide optimization.

Visualizations

Synthesis_Pathway start 3-oxocyclobutane- 1-carboxylic acid reagent 1. MeMgBr, THF 2. H3O+ start->reagent Grignard Addition product 3-Hydroxy-3-methyl- cyclobutanecarboxylic acid reagent->product

Caption: Synthetic pathway for this compound via a Grignard reaction.

Troubleshooting_Workflow start Low Product Yield check_reaction Check for complete consumption of starting material (TLC/GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Complete Reaction check_reaction->complete Yes optimize_conditions Increase reaction time/temperature or reagent equivalents incomplete->optimize_conditions check_workup Review workup and purification procedure complete->check_workup product_degradation Potential product degradation or loss during extraction check_workup->product_degradation modify_workup Use milder conditions, 'salting out', or more extractions product_degradation->modify_workup

Caption: A logical workflow for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Purification of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3-Hydroxy-3-methylcyclobutanecarboxylic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound isomers?

A1: The main challenge lies in the structural similarity of the isomers. This compound has two chiral centers, leading to the existence of four stereoisomers (two pairs of enantiomers). These isomers often have very similar physicochemical properties, making their separation difficult. Key challenges include co-elution in standard chromatographic systems and the need for specialized chiral stationary phases.[1][2][3]

Q2: What are the common analytical techniques for separating these isomers?

A2: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective technique for separating enantiomers and diastereomers of chiral carboxylic acids.[1][4] Supercritical Fluid Chromatography (SFC) with a chiral column can also be a powerful alternative. For diastereomers, conventional silica gel chromatography may sometimes be effective due to differences in their physical properties.[5]

Q3: How do I choose the right chiral stationary phase (CSP) for HPLC separation?

A3: The selection of the CSP is a critical factor.[6] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often successful for separating a broad range of chiral compounds, including carboxylic acids.[1][2] It is often necessary to screen a variety of CSPs to find the one that provides the best selectivity for your specific isomers.

Q4: Can I use derivatization to improve the separation of the isomers?

A4: Yes, derivatization can be a very effective strategy. Converting the carboxylic acid to an amide or an ester with a chiral resolving agent can create diastereomeric pairs that are often easier to separate on a standard silica gel column.[5][7] However, this adds extra steps to your workflow, including the subsequent removal of the chiral auxiliary.[7]

Troubleshooting Guide

Issue 1: Poor or No Resolution of Isomers in Chiral HPLC

Question: My chromatogram shows a single peak or poorly resolved peaks for the isomers of this compound. What are the common causes and how can I fix this?

Answer: Poor resolution is a common issue and can be addressed by systematically optimizing your chromatographic conditions.

Possible Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for your isomers.

    • Solution: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptides).[1]

  • Suboptimal Mobile Phase Composition: The mobile phase composition significantly impacts enantioselectivity.

    • Solution (Normal Phase): Vary the type and percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane).[2]

    • Solution (Reversed-Phase): Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Adding a small amount of an acidic modifier, like formic acid or trifluoroacetic acid (TFA), can improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.[6]

  • Incorrect Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Solution: Experiment with a range of column temperatures (e.g., 10°C, 25°C, 40°C). Lowering the temperature often improves resolution.[2][6]

  • Inadequate Flow Rate: A lower flow rate increases the interaction time between the analytes and the CSP, which can lead to better resolution.[6]

    • Solution: Decrease the flow rate in small increments. Be mindful that this will increase the analysis time.

Issue 2: Peak Tailing or Fronting in Chromatograms

Question: My chromatogram shows significant peak tailing or fronting for the isomers. What can I do to improve the peak shape?

Answer: Poor peak shape can be caused by several factors, from column issues to improper mobile phase composition.

Possible Causes & Solutions:

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or the concentration of your sample.[6]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase.[2] If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Secondary Interactions: The carboxylic acid group can interact with the silica backbone of the stationary phase, leading to peak tailing.

    • Solution: Add a small amount of an acidic modifier (e.g., 0.1% TFA or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid and any residual silanol groups on the stationary phase.[6]

Issue 3: Inconsistent Retention Times

Question: I am experiencing significant drift in retention times between injections. What could be the cause?

Answer: Retention time drift can be caused by several factors related to the stability of the HPLC system and the mobile phase.

Possible Causes & Solutions:

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of volatile components.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[2]

  • Temperature Fluctuations: Changes in the ambient laboratory temperature can affect the mobile phase viscosity and the column chemistry.

    • Solution: Use a column oven to maintain a constant temperature.[2]

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs.

    • Solution: Ensure the column is flushed with a sufficient volume of the mobile phase before each injection until a stable baseline is achieved.

Data Presentation

Table 1: Example Data for Chiral HPLC Method Development

ParameterCondition 1Condition 2Condition 3
Chiral Column Chiralpak IAChiralpak IBChiralcel OJ-H
Mobile Phase Hexane/IPA (90:10) + 0.1% TFAHexane/EtOH (85:15) + 0.1% TFAACN/H2O (70:30) + 0.1% FA
Flow Rate (mL/min) 1.00.81.2
Temperature (°C) 252030
Resolution (Rs) Peak 1-2 1.21.80.9
Resolution (Rs) Peak 3-4 1.11.60.8

Note: This table provides example data. Users should replace this with their own experimental results.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development
  • Sample Preparation: Dissolve a small amount of the isomeric mixture of this compound in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., Chiralpak IA or Chiralcel OD-H).

  • Initial Mobile Phase Screening (Normal Phase):

    • Begin with a mobile phase of 90:10 (v/v) n-hexane/isopropanol with 0.1% trifluoroacetic acid (TFA).

    • Run the separation at a flow rate of 1.0 mL/min and a temperature of 25°C.

    • If separation is not achieved, systematically vary the percentage of the alcohol modifier from 5% to 20%.

    • Screen other alcohol modifiers such as ethanol.

  • Initial Mobile Phase Screening (Reversed-Phase):

    • Begin with a mobile phase of 70:30 (v/v) acetonitrile/water with 0.1% formic acid.

    • Run the separation at a flow rate of 1.0 mL/min and a temperature of 25°C.

    • Vary the ratio of acetonitrile to water.

  • Optimization: Once partial separation is observed, optimize the resolution by adjusting the flow rate and column temperature. Lower flow rates and temperatures often lead to better resolution.[6]

Protocol 2: Purification via Diastereomeric Salt Formation
  • Salt Formation: Dissolve the racemic mixture of this compound in a suitable solvent (e.g., ethanol). Add a stoichiometric amount of a chiral amine (e.g., (R)-(+)-α-phenylethylamine).

  • Fractional Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent is crucial and may require screening.

  • Isolation: Isolate the crystals by filtration. The purity of the diastereomer can be checked by HPLC or NMR.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to protonate the carboxylic acid.

  • Extraction: Extract the free carboxylic acid into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

Visualizations

TroubleshootingWorkflow start Start: Poor or No Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp screen_csp Screen different CSPs (e.g., polysaccharide-based) check_csp->screen_csp No check_mp Is the Mobile Phase (MP) optimized? check_csp->check_mp Yes screen_csp->check_mp optimize_mp Vary modifier type and % (Normal Phase) or organic/aqueous ratio (Reversed-Phase) check_mp->optimize_mp No check_temp_flow Are temperature and flow rate optimal? check_mp->check_temp_flow Yes add_modifier Add acidic modifier (e.g., 0.1% TFA or FA) optimize_mp->add_modifier add_modifier->check_temp_flow optimize_temp_flow Systematically vary temperature and flow rate check_temp_flow->optimize_temp_flow No end_good Resolution Achieved check_temp_flow->end_good Yes optimize_temp_flow->end_good end_bad Consider Derivatization optimize_temp_flow->end_bad

Caption: Troubleshooting workflow for poor isomer resolution in chiral HPLC.

ExperimentalWorkflow start Racemic Mixture salt_formation 1. Salt Formation with Chiral Amine start->salt_formation fractional_crystallization 2. Fractional Crystallization salt_formation->fractional_crystallization isolation 3. Isolate Diastereomeric Salt Crystals fractional_crystallization->isolation liberation 4. Liberate Enantiomer with Acid isolation->liberation extraction 5. Extraction into Organic Solvent liberation->extraction end Enantiomerically Pure Acid extraction->end

Caption: Experimental workflow for purification via diastereomeric salt formation.

References

stability and storage conditions for 3-Hydroxy-3-methylcyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and storage of 3-Hydroxy-3-methylcyclobutanecarboxylic acid, alongside troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, it is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated area. Specific temperature recommendations can vary, with some suppliers suggesting refrigeration (2-8°C) while others indicate room temperature is acceptable.[1][2] For long-term storage, refrigeration is the more cautious approach to minimize potential degradation.

Q2: What is the expected shelf life of this compound?

Q3: Is this compound sensitive to light?

Although specific photostability studies for this compound are not publicly available, it is a good laboratory practice to protect all chemicals from prolonged exposure to light, especially UV light, as it can be a source of energy for degradation reactions.[3][4] Therefore, it is advisable to store the compound in an opaque or amber-colored container.

Q4: Is the compound sensitive to moisture?

Yes, as a carboxylic acid, it is advisable to protect it from moisture to prevent potential hydration and to maintain its solid, free-flowing state. Store in a desiccated environment if possible, especially if the container will be opened and closed frequently.

Q5: What are the known incompatibilities for this compound?

Due to its chemical structure containing both a carboxylic acid and a hydroxyl group, it should be considered incompatible with strong oxidizing agents, strong bases, and reactive metals. Contact with strong bases will cause a deprotonation reaction. Strong oxidizing agents could potentially react with the hydroxyl group or the cyclobutane ring.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Exposure to light, moisture, or air (oxidation).Discontinue use of the affected batch if the change is significant. Review storage procedures to ensure the container is tightly sealed and protected from light. For future use, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Inconsistent experimental results Potential degradation of the compound.Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). If degradation is suspected, obtain a new batch of the compound and ensure it has been stored correctly. Consider performing a forced degradation study to understand its stability under your experimental conditions.
Difficulty dissolving the compound The compound may have absorbed moisture, or the incorrect solvent is being used.Ensure the compound is dry. If clumping is observed, drying under vacuum may be necessary. Verify the solubility of the compound in your chosen solvent. Gentle heating or sonication may aid dissolution, but be mindful of potential thermal degradation.

Stability and Storage Data Summary

Parameter Recommendation/Data Source
Storage Temperature 2-8°C or Room Temperature[1][2]
Shelf Life (Sodium Salt) 1095 days
Light Sensitivity Protect from light (general precaution)[3][4]
Moisture Sensitivity Store in a dry environmentGeneral chemical handling
Air Sensitivity Store in a tightly sealed container; consider inert atmosphere for long-term storage.General chemical handling

Experimental Protocols: Forced Degradation Study

A forced degradation study is essential for determining the intrinsic stability of a compound.[3][5][6] This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[5] Here is a general protocol that can be adapted for this compound.

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • High-purity water

  • Suitable organic solvent for dissolving the compound (e.g., methanol, acetonitrile)

  • HPLC system with a suitable column and detector (e.g., UV, MS)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Keep the solution at room temperature and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).[3]

    • Neutralize the samples before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Follow the same sampling and temperature escalation procedure as for acid hydrolysis.

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature and sample at various time points.

    • Analyze the samples directly.

  • Thermal Degradation:

    • Place a sample of the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

    • Take samples at various time points and prepare solutions for analysis.

  • Photostability:

    • Expose a sample of the solid compound and a solution of the compound to a light source in a photostability chamber, following ICH Q1B guidelines.[3]

    • Analyze the samples after a defined exposure period.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.

    • Characterize any significant degradation products using techniques such as LC-MS or NMR.

Visualizations

G cluster_storage Recommended Storage Workflow receive Receive Compound inspect Inspect for damage or contamination receive->inspect log Log into inventory inspect->log store Store in tightly sealed container at recommended temperature (2-8°C or RT) log->store protect Protect from light and moisture store->protect dispense Dispense for experiment protect->dispense reseal Reseal container promptly dispense->reseal reseal->store Return to storage G cluster_troubleshooting Troubleshooting Storage Issues start Observe issue with compound (e.g., discoloration, clumping) check_storage Review storage conditions (temperature, light, moisture) start->check_storage check_container Inspect container seal start->check_container check_handling Evaluate handling procedures (e.g., frequency of opening, exposure to air) start->check_handling decision Isolate the cause? check_storage->decision check_container->decision check_handling->decision remedy_storage Correct storage conditions decision->remedy_storage Yes remedy_container Use a new, properly sealed container decision->remedy_container Yes remedy_handling Improve handling procedures (e.g., use of inert gas) decision->remedy_handling Yes test_purity Test purity of the affected batch decision->test_purity No remedy_storage->test_purity remedy_container->test_purity remedy_handling->test_purity discard Discard if purity is compromised test_purity->discard continue_use Continue use if purity is acceptable test_purity->continue_use

References

identifying impurities in 3-Hydroxy-3-methylcyclobutanecarboxylic acid synthesis by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic acid. The focus is on the identification of common impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Impurity Identification by NMR

Q1: My 1H NMR spectrum shows unexpected peaks. What are the common impurities I should look for in the synthesis of this compound?

A1: Common impurities often arise from unreacted starting materials, side-products from the primary reaction, or subsequent work-up and purification steps. Based on a typical synthetic route involving a Grignard reaction with a β-keto ester followed by cyclization and hydrolysis, the most probable impurities are:

  • Unreacted Starting Materials:

    • Methyl 3-oxocyclobutanecarboxylate (if this is the precursor to the Grignard reaction).

    • Methyl acetoacetate and methyl bromoacetate (if a Reformatsky-type synthesis is employed).

  • Reaction Intermediates:

    • Methyl 3-hydroxy-3-methylcyclobutanecarboxylate (the ester precursor to the final carboxylic acid).

  • Side-Products:

    • Self-condensation products of the starting materials.

    • Products resulting from the reaction of the Grignard reagent with the ester functionality.

  • Solvent Residues:

    • Common solvents used in synthesis and purification such as diethyl ether, tetrahydrofuran (THF), ethyl acetate, toluene, and methanol.

Q2: I suspect the presence of the unreacted precursor, methyl 3-hydroxy-3-methylcyclobutanecarboxylate, in my final product. How can I confirm this using NMR?

A2: The presence of the methyl ester precursor can be identified by a characteristic singlet in the 1H NMR spectrum around 3.7 ppm, corresponding to the methyl group of the ester. In the 13C NMR spectrum, a signal around 52 ppm for the methoxy carbon and a carbonyl signal around 175 ppm would also be indicative of the ester. The absence of these signals suggests complete hydrolysis to the carboxylic acid.

Q3: My NMR spectrum is complex, and I am struggling to assign the peaks for the desired product and potential impurities. Where can I find reference NMR data?

A3: The tables below provide a summary of expected 1H and 13C NMR chemical shifts for this compound and its common impurities. These values are compiled from literature and predictive models and should be used as a guide. The exact chemical shifts can vary depending on the solvent and concentration.

Frequently Asked Questions (FAQs)

Q4: What is a general experimental protocol for the synthesis of this compound?

A4: A common laboratory-scale synthesis involves a two-step process:

  • Grignard Reaction to form Methyl 3-hydroxy-3-methylcyclobutanecarboxylate: Methyl 3-oxocyclobutanecarboxylate is reacted with a methyl Grignard reagent (such as methylmagnesium bromide) in an anhydrous ether solvent (like THF or diethyl ether) at low temperatures (e.g., 0 °C). The reaction is then quenched with a saturated aqueous solution of ammonium chloride.

  • Hydrolysis to this compound: The resulting methyl ester is then hydrolyzed to the carboxylic acid, typically using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like methanol or THF, followed by acidification with an acid like hydrochloric acid.

Q5: How can I minimize the formation of impurities during the synthesis?

A5: To minimize impurities, consider the following:

  • Use of high-purity starting materials: Ensure the purity of your starting materials to avoid carrying over impurities into your final product.

  • Strict control of reaction conditions: Maintain anhydrous conditions for the Grignard reaction, as water will quench the Grignard reagent. Control the temperature to minimize side reactions.

  • Complete reactions: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure the reaction goes to completion.

  • Thorough purification: Employ appropriate purification techniques such as column chromatography, recrystallization, or distillation to separate the desired product from impurities.

Data Presentation

Table 1: 1H NMR Chemical Shifts (δ, ppm) of this compound and Potential Impurities.

CompoundMethyl (Singlet)Cyclobutane Protons (Multiplets)Other ProtonsSolvent
This compound ~1.4~2.0 - 2.8-OH, -COOH (broad, variable)DMSO-d6
Methyl 3-hydroxy-3-methylcyclobutanecarboxylate~1.3~1.9 - 2.7-OCH3 (~3.7, s), -OH (broad, variable)CDCl3
Methyl 3-oxocyclobutanecarboxylate-~3.0 - 3.5-OCH3 (~3.8, s)CDCl3
Methyl Acetoacetate (keto form)~2.2--CH2- (~3.5, s), -OCH3 (~3.7, s)CDCl3
Methyl Acetoacetate (enol form)~2.0--OCH3 (~3.7, s), =CH- (~5.0, s), -OH (~12.0, br s)CDCl3
Methyl Bromoacetate---CH2Br (~3.8, s), -OCH3 (~3.7, s)CDCl3

Table 2: 13C NMR Chemical Shifts (δ, ppm) of this compound and Potential Impurities.

CompoundMethylCyclobutane CH/CH2Quaternary CarbonCarbonylOther CarbonsSolvent
This compound ~28~40, ~45~70~178-DMSO-d6
Methyl 3-hydroxy-3-methylcyclobutanecarboxylate~27~39, ~44~69~175-OCH3 (~52)CDCl3
Methyl 3-oxocyclobutanecarboxylate-~42, ~50-~205-OCH3 (~53)CDCl3
Methyl Acetoacetate (keto form)~30--~202-CH2- (~50), -OCH3 (~52)CDCl3
Methyl Bromoacetate---~168-CH2Br (~26), -OCH3 (~53)CDCl3

Experimental Protocols & Visualizations

Protocol: NMR Sample Preparation for Impurity Analysis

  • Accurately weigh approximately 5-10 mg of the dried sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Gently shake the tube to ensure the sample is fully dissolved.

  • Acquire 1H and 13C NMR spectra using a spectrometer with an appropriate field strength.

Diagram 1: Troubleshooting Workflow for Unexpected NMR Peaks

Troubleshooting Workflow Troubleshooting Workflow for Unexpected NMR Peaks start Unexpected Peaks in NMR Spectrum check_product Compare with Reference Spectrum of This compound start->check_product check_ester Look for Ester Signals (~3.7 ppm for -OCH3 in 1H NMR) check_product->check_ester If peaks still unexplained end Pure Product Confirmed check_product->end All peaks assigned check_starting_materials Compare with Spectra of Potential Starting Materials check_ester->check_starting_materials No ester_present Incomplete Hydrolysis: Methyl 3-hydroxy-3-methylcyclobutanecarboxylate Present check_ester->ester_present Signals match? check_solvents Identify Common Solvent Peaks check_starting_materials->check_solvents No sm_present Unreacted Starting Material Present check_starting_materials->sm_present Signals match? solvent_present Solvent Residue Present check_solvents->solvent_present Signals match? repurify Repurify Sample (e.g., Chromatography, Recrystallization) ester_present->repurify Yes sm_present->repurify Yes solvent_present->repurify Yes repurify->check_product

A logical workflow for identifying the source of unexpected peaks in an NMR spectrum.

Diagram 2: Synthetic Pathway and Potential Impurity Origins

Synthetic Pathway Synthetic Pathway and Potential Impurity Origins cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Hydrolysis SM Methyl 3-oxocyclobutanecarboxylate + CH3MgBr Intermediate Methyl 3-hydroxy-3-methylcyclobutanecarboxylate SM->Intermediate Grignard Addition Impurity1 Unreacted Methyl 3-oxocyclobutanecarboxylate SM->Impurity1 Incomplete Reaction FinalProduct This compound Intermediate->FinalProduct Base Hydrolysis (e.g., NaOH) Impurity2 Unreacted Methyl 3-hydroxy-3- methylcyclobutanecarboxylate Intermediate->Impurity2 Incomplete Hydrolysis Impurity3 Solvent Residues (Ether, THF, etc.) FinalProduct->Impurity3 From Workup & Purification

A simplified synthetic pathway highlighting where common impurities may arise.

Technical Support Center: Stereoselective Grignard Reactions for Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for improving the stereoselectivity of Grignard reactions in the synthesis of cyclobutane derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high stereoselectivity in Grignard additions to cyclobutanones often challenging?

A1: Achieving high stereoselectivity in Grignard additions to cyclobutanones can be difficult due to several factors. The relatively planar and strained nature of the four-membered ring can lead to small energy differences between the diastereomeric transition states. Furthermore, the flexibility of the cyclobutane ring, which can pucker out of plane, adds complexity to predicting the favored direction of nucleophilic attack. Unlike more rigid cyclic systems, there are often fewer opportunities for strong steric or electronic bias to effectively direct the incoming Grignard reagent to one face of the carbonyl.

Q2: What are the primary factors influencing the stereoselectivity of Grignard additions to substituted cyclobutanones?

A2: The stereochemical outcome is primarily governed by a balance of steric hindrance and electronic effects (chelation control).

  • Steric Hindrance: The Grignard reagent will preferentially attack from the less sterically hindered face of the cyclobutanone. The size of the Grignard reagent's R-group and the substituents on the cyclobutane ring are critical.

  • Chelation Control: If the cyclobutanone has a Lewis basic functional group (e.g., ether, protected alcohol) at the α- or β-position, the magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the heteroatom of the substituent. This coordination locks the conformation of the ring and can direct the nucleophilic attack from a specific face, often leading to high levels of diastereoselectivity.[1]

  • Solvent and Temperature: The choice of solvent (e.g., THF, diethyl ether) can influence the aggregation state and reactivity of the Grignard reagent. Lowering the reaction temperature generally enhances selectivity by favoring the transition state with the lowest activation energy.

Q3: Are there alternatives to the standard Grignard reaction for preparing stereochemically rich cyclobutanes?

A3: Yes, when high stereoselectivity is required, modern catalytic methods are often superior to classical Grignard additions. These include:

  • Rhodium-Catalyzed Asymmetric 1,4-Additions: This method provides highly diastereo- and enantioselective synthesis of chiral cyclobutanes from cyclobutene precursors.[2]

  • Palladium-Catalyzed Enantioselective Hydroarylation: Chiral ligands can be used to control the enantioselective functionalization of cyclobutenes.[3]

  • Ring Expansion Reactions: Stereoselective ring expansion of oxaspiropentanes induced by Grignard reagents can produce tertiary cyclobutanols.[4] Similarly, pinacol rearrangements of α-hydroxycyclopropanols can yield chiral 2-substituted cyclobutanones.[5]

  • [2+2] Cycloadditions: Photochemical and catalyzed [2+2] cycloadditions are powerful methods for constructing the cyclobutane ring with a high degree of stereocontrol.[6][7]

Troubleshooting Guide

Q4: My Grignard reaction with a cyclobutanone substrate is giving a very low yield (<10%). What are the common causes?

A4: Low yields in Grignard reactions, particularly with less reactive alkyl Grignards and sterically hindered cyclobutanones, are a common issue.[8] Consider the following potential causes:

  • Poor Grignard Reagent Quality: The Grignard reagent may have decomposed due to moisture or oxygen. Always use anhydrous solvents and flame-dry your glassware under vacuum or inert gas. Titrate your Grignard reagent before use to confirm its concentration.[8][9]

  • Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction. Activate the magnesium with iodine, 1,2-dibromoethane, or by grinding it in a mortar and pestle in a glovebox.[9]

  • Side Reactions:

    • Enolization: The Grignard reagent can act as a base and deprotonate the α-proton of the cyclobutanone, forming a magnesium enolate that is unreactive toward further addition. This is more common with bulky Grignard reagents.

    • Reduction: If the Grignard reagent has a β-hydride (e.g., n-Butylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a Meerwein-Ponndorf-Verley-type mechanism.

  • Reaction Conditions: Alkyl Grignards are generally less reactive than aryl or allyl Grignards. The reaction may require a higher temperature or a longer reaction time.[8] The presence of LiCl can sometimes accelerate Grignard formation and reaction by breaking up magnesium aggregates (as in "Turbo-Grignards").[8]

Q5: I'm observing poor diastereoselectivity (e.g., 1:1 mixture) when adding a Grignard reagent to my substituted cyclobutanone. How can I improve it?

A5: Poor diastereoselectivity indicates a small energy difference between the two pathways of attack. To improve it:

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., -78 °C instead of -30 °C or 0 °C) can amplify small differences in activation energy, favoring one diastereomer.

  • Change the Solvent: Solvents can affect the aggregation state of the Grignard reagent. Try switching from THF to diethyl ether or toluene, which may alter the steric profile of the attacking nucleophile.

  • Use Additives: The addition of chelating agents or Lewis acids can influence the stereochemical outcome. For substrates without a chelating group, a bulky Lewis acid might be used to block one face of the carbonyl.

  • Modify the Grignard Reagent: Using a bulkier or smaller Grignard reagent can change the steric interactions and potentially improve selectivity.

Q6: My alkyl Grignard reagents (e.g., n-ButylMgCl) fail with cyclobutanone, but aryl Grignards (e.g., PhMgBr) work well. Why is this, and what can I do?

A6: This is a common observation.[8] Aryl Grignards are generally more reactive than alkyl Grignards. Additionally, alkyl Grignards with β-hydrogens are more prone to acting as reducing agents rather than nucleophiles.

  • Use an Organolithium Reagent: Alkyl lithium reagents are generally more nucleophilic and less basic/reducing than their Grignard counterparts and may provide a better yield.

  • Use a "Turbo-Grignard": Preparing the Grignard reagent in the presence of LiCl can increase its reactivity.[8]

  • Consider a Cerium(III) Chloride Additive (Luche Reduction Conditions): While typically used to favor 1,2-addition to enones, CeCl₃ can enhance the nucleophilicity of organometallic reagents and may improve addition to hindered ketones while suppressing enolization.

Quantitative Data on Stereoselective Cyclobutane Synthesis

For context, the following tables summarize results from modern catalytic methods that provide high stereoselectivity, offering a benchmark for what is achievable.

Table 1: Rhodium-Catalyzed Asymmetric 1,4-Arylation of Cyclobutenes

EntryArylboronic AcidLigandYield (%)d.r.ee (%)
1Phenyl(S)-L195>20:196
24-MeO-Ph(S)-L199>20:195
34-Cl-Ph(S)-L192>20:197
42-Me-Ph(S)-L165>20:198

(S)-L1 refers to a specific chiral diene ligand used in the study.

Table 2: Palladium-Catalyzed Divergent Enantioselective Hydroarylation[3]

EntryProduct TypeLigandYield (%)ee (%)
11,2-hydroarylation(S,S)-Ph-BPE8170
21,2-hydroarylation(S,S)-Ph-BPE8590
31,3-hydroarylation(R)-SIPHOS-PE7294
41,3-hydroarylation(R)-SIPHOS-PE8095

Conditions and substrates varied between entries.

Experimental Protocols

Protocol 1: Stereoselective Ring Expansion of an Oxaspiropentane with a Grignard Reagent[4]

This protocol describes the synthesis of a tertiary cyclobutanol from an oxaspiropentane, where the Grignard reagent induces a stereospecific ring expansion to a cyclobutanone intermediate, followed by a second addition.

Materials:

  • Oxaspiropentane derivative (1.0 eq)

  • Grignard Reagent solution (e.g., 3.0 M Phenylmagnesium bromide in Et₂O) (2.5 eq)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware, flame-dried under inert atmosphere (N₂ or Ar)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the oxaspiropentane derivative dissolved in anhydrous Et₂O.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent solution via the dropping funnel over 30 minutes. A color change or formation of a precipitate may be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with Et₂O (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tertiary cyclobutanol.

Note: The stereospecificity of the second addition (to the cyclobutanone intermediate) is reported to be high for oxaspiropentanes derived from aldehydes.[4]

Visualizations

Troubleshooting_Grignard_Reaction start Low Yield / Poor Selectivity q1 Check Reagent Quality start->q1 q2 Review Reaction Conditions start->q2 q3 Analyze Side Products start->q3 sub_q1 Titrate Grignard? Flame-dry glassware? Anhydrous solvent? q1->sub_q1 sub_q2 Temperature too high? Reaction time sufficient? Concentration optimal? q2->sub_q2 sub_q3 Evidence of Enolization? (starting material recovered) Evidence of Reduction? (alcohol product observed) q3->sub_q3 sol1 Remake/purchase reagent Improve drying technique sub_q1->sol1 sol2 Lower temperature Increase reaction time Use additives (LiCl) sub_q2->sol2 sol3 Use less basic reagent (organolithium) Use non-reducing Grignard Use CeCl3 additive sub_q3->sol3 end_node Optimized Reaction sol1->end_node sol2->end_node sol3->end_node

Caption: A troubleshooting workflow for common issues in Grignard reactions.

Stereocontrol_Factors sub Substituted Cyclobutanone path_a Pathway A: Steric Control path_b Pathway B: Chelation Control steric_attack Attack from less hindered face sub->steric_attack Grignard (R-MgX) attacks carbonyl chelation Coordination with Lewis basic group (X) sub->chelation Grignard (R-MgX) attacks carbonyl product_a Product A (Major) steric_attack->product_a chelation_attack Directed attack from chelated face chelation->chelation_attack product_b Product B (Major) chelation_attack->product_b

Caption: Factors influencing stereoselectivity in Grignard additions.

References

managing exothermic reactions in the synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to managing exothermic reactions during the synthesis of this compound.

A common and effective route to synthesize the target molecule involves the Reformatsky reaction.[1][2][3][4] This reaction utilizes an α-halo ester and a ketone in the presence of metallic zinc to form a β-hydroxy ester.[1][2][3][4] The formation of the organozinc reagent, also known as a Reformatsky enolate, is a key step and can be exothermic.[3] Careful management of this exotherm is critical for ensuring a safe reaction, high product yield, and minimizing byproduct formation.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, with a focus on managing the exothermic nature of the Reformatsky reaction.

Q1: The reaction is not initiating, even with heating. What could be the problem?

A1: Failure to initiate is a common issue and can often be attributed to the quality of the zinc.

  • Zinc Activation: The surface of the zinc dust can become deactivated by a layer of zinc oxide. It is crucial to activate the zinc before starting the reaction.[2] This can be achieved by treating the zinc dust with a small amount of iodine or 1,2-dibromoethane.[2] Gently heating a suspension of zinc and a crystal of iodine in a solvent like toluene until the purple vapor disappears is an effective activation method.[5]

  • Reagent Purity: Ensure that all reagents and solvents are anhydrous. Water can quench the organozinc intermediate and prevent the reaction from proceeding.[6]

  • Initiation Temperature: While the overall reaction needs cooling, a gentle warming might be necessary to initiate the formation of the Reformatsky reagent.[5]

Q2: The reaction started, but the temperature is rising too quickly, and I'm concerned about a runaway reaction. What should I do?

A2: A rapid temperature increase indicates that the rate of heat generation is exceeding the rate of heat removal. This is a significant safety concern.[7]

  • Immediate Actions:

    • Immediately cease the addition of the α-halo ester.

    • If you are heating the reaction, remove the heat source.

    • Utilize a pre-prepared ice-water or dry ice/acetone bath to cool the reaction flask.[7]

  • Preventative Measures for Future Experiments:

    • Slow Addition Rate: The α-halo ester should be added dropwise using an addition funnel. A slow and controlled addition is critical for managing the exotherm.[7]

    • Adequate Cooling: Ensure a robust cooling system is in place before starting the addition. For larger-scale reactions, a cryocooler may be necessary.

    • Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.

Q3: My product yield is low, and I'm observing significant byproduct formation. What are the likely causes?

A3: Low yields are often linked to poor temperature control, leading to side reactions.

  • Side Reactions: Elevated temperatures can promote side reactions. In the context of the Reformatsky reaction, this can include self-condensation of the ester or other undesired pathways.

  • Reaction Conditions: The reaction temperature is a critical parameter that can influence the stereochemistry and yield of the product.[5] It is important to maintain the recommended temperature range throughout the addition of the α-halo ester.

  • Purity of Starting Materials: Impurities in the starting materials, such as the cyclobutanone or the α-halo ester, can interfere with the reaction and lead to lower yields.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for this compound that requires management of an exothermic reaction?

A1: A common method is a two-step process starting with a Reformatsky reaction between cyclobutanone and an ester of 2-bromo-2-methylpropanoic acid, followed by hydrolysis of the resulting ester. The initial formation of the organozinc reagent (Reformatsky enolate) from the α-halo ester and zinc is the primary exothermic step that requires careful temperature control.[3]

Q2: What are the key safety precautions to take when performing this synthesis?

A2:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.

  • Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent moisture from interfering with the reaction and to minimize the risk of fire, especially when using flammable solvents like diethyl ether or THF.[8]

  • Cooling Bath: Have a cooling bath ready before starting the reaction to manage the exotherm.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction.[6] By spotting the reaction mixture on a TLC plate alongside the starting materials (cyclobutanone and the α-halo ester), you can observe the consumption of the reactants and the appearance of the product spot.

Experimental Protocols

Detailed Methodology for the Reformatsky Reaction Step

This protocol is a general guideline and may require optimization.

  • Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add activated zinc dust (1.5 equivalents). Add a small crystal of iodine and gently heat the flask under a nitrogen atmosphere until the purple iodine vapor disappears.[5] Allow the flask to cool to room temperature.

  • Reaction Setup: Add anhydrous toluene or diethyl ether to the flask containing the activated zinc.

  • Addition of Reactants: In the dropping funnel, prepare a solution of ethyl 2-bromo-2-methylpropanoate (1.2 equivalents) and cyclobutanone (1.0 equivalent) in the same anhydrous solvent.

  • Initiation and Reaction: Add a small portion of the reactant solution to the zinc suspension and gently warm the mixture to initiate the reaction. Once the reaction has started (indicated by a slight temperature increase and/or bubble formation), begin the dropwise addition of the remaining reactant solution while maintaining the reaction temperature at 0-5 °C using an ice bath.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-hydroxy ester. This crude product can then be purified by column chromatography or carried on to the hydrolysis step.

Quantitative Data

Table 1: Comparison of Reaction Conditions for Reformatsky-type Reactions

ParameterCondition ACondition BReference
Zinc Activation Iodine1,2-dibromoethane[2][5]
Solvent TolueneDiethyl Ether / THF[1][9]
Reaction Temp. 90 °C (reflux)0 °C to room temp.[6][9]
Addition Time 30 min1-2 hours (dropwise)[9]
Yield 86%Variable[9]

Note: The conditions listed are for general Reformatsky reactions and may need to be adapted for the specific synthesis of this compound.

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents activate_zinc Activate Zinc (e.g., with Iodine) prep_reagents->activate_zinc setup_glassware Assemble Dry Glassware Under Inert Atmosphere activate_zinc->setup_glassware start_addition Start Slow, Dropwise Addition of α-Halo Ester/Ketone Solution setup_glassware->start_addition monitor_temp Monitor Temperature Continuously start_addition->monitor_temp monitor_tlc Monitor Progress by TLC start_addition->monitor_tlc control_temp Maintain Temperature with Cooling Bath monitor_temp->control_temp quench Quench Reaction (e.g., with aq. NH4Cl) monitor_tlc->quench Reaction Complete extract Extract Product quench->extract purify Purify Crude Product (e.g., Chromatography) extract->purify hydrolysis Hydrolyze Ester to Carboxylic Acid purify->hydrolysis

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Start Synthesis issue Encountering an Issue? start->issue no_init Reaction Not Starting? issue->no_init Yes exotherm Temperature Spike? issue->exotherm Yes low_yield Low Product Yield? issue->low_yield Yes success Successful Synthesis issue->success No check_zinc Check Zinc Activation (Use I2 or 1,2-dibromoethane) no_init->check_zinc Possible Cause check_anhydrous Ensure Anhydrous Conditions no_init->check_anhydrous Possible Cause gentle_heat Apply Gentle Initial Warming no_init->gentle_heat Possible Cause stop_addition STOP Addition Immediately exotherm->stop_addition Action cool_down Apply External Cooling exotherm->cool_down Action review_params Review Addition Rate & Concentration exotherm->review_params Preventative verify_temp Verify Temperature Control During Addition low_yield->verify_temp Possible Cause check_purity Check Purity of Starting Materials low_yield->check_purity Possible Cause

Caption: Troubleshooting logic for managing exothermic reactions.

References

alternative reagents for the synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most frequently cited starting material is 3-oxocyclobutanecarboxylic acid.[1] Alternative conceptual starting points for related structures include glutaric acid and malic acid, though these routes are less direct for this specific target.

Q2: Which synthetic methods are recommended for preparing this compound?

A2: The primary methods discussed in the literature are the Grignard reaction and the Reformatsky reaction. The Grignard reaction involves the addition of a methyl Grignard reagent to 3-oxocyclobutanecarboxylic acid.[1] The Reformatsky reaction offers an alternative by reacting an α-haloester with the ketone functionality in the presence of zinc.[2][3][4]

Q3: What are the main advantages of the Reformatsky reaction over the Grignard reaction for this synthesis?

A3: Organozinc reagents used in the Reformatsky reaction are generally less reactive than Grignard reagents.[4][5] This lower reactivity can prevent side reactions, such as addition to an ester group if one is present in the substrate.[5]

Q4: Are there any specific safety precautions to consider during these syntheses?

A4: Yes. Grignard reagents are highly reactive and sensitive to moisture and air.[6] All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). The reaction can be exothermic, so proper temperature control is essential. The Reformatsky reaction can also be highly exothermic, especially on a larger scale, and may require specialized equipment for heat dissipation.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield in Grignard reaction Presence of moisture or acidic protons in the starting material or solvent.Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents. If the starting material has acidic protons (like the carboxylic acid), it will be deprotonated by the Grignard reagent; use of excess Grignard reagent is necessary.
Poor quality of magnesium turnings.Use fresh, shiny magnesium turnings. If the magnesium is dull, it can be activated by stirring under vacuum, grinding in a glovebox, or using a small amount of iodine or 1,2-dibromoethane.[8]
Low reactivity of the Grignard reagent.Alkyl Grignards can be less reactive with sterically hindered ketones.[8][9] Consider using "Turbo-Grignard" reagents (with LiCl) to enhance reactivity.[8] Ensure the Grignard reagent has formed successfully by titration before adding the ketone.[8]
Formation of side products in Grignard reaction Enolization of the ketone starting material.This can occur if the Grignard reagent acts as a base rather than a nucleophile.[9] Perform the reaction at a lower temperature (e.g., -78 °C) to favor nucleophilic addition.
Wurtz coupling of the alkyl halide.This can be minimized by slow addition of the alkyl halide during the formation of the Grignard reagent.
Low yield in Reformatsky reaction Inactive zinc.Use activated zinc powder. Zinc can be activated by washing with dilute acid, followed by water, ethanol, and ether, and then drying under vacuum. Alternatively, freshly prepared zinc from the reduction of zinc halides can be used.
Competing aldol condensation.The formation of the zinc enolate should be favored. Ensure the reaction is carried out under strictly anhydrous conditions.[2]
Difficulty in isolating the final product Emulsion formation during aqueous workup.Add brine (saturated NaCl solution) to help break the emulsion. Centrifugation can also be effective.
Product is highly soluble in the aqueous phase.Perform multiple extractions with an appropriate organic solvent. Adjusting the pH of the aqueous layer can sometimes decrease the solubility of the product.

Alternative Reagents and Experimental Protocols

Grignard Reaction using Methylmagnesium Bromide

This method involves the nucleophilic addition of a methyl group from a Grignard reagent to the ketone functionality of 3-oxocyclobutanecarboxylic acid.

Experimental Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of methyl bromide in anhydrous diethyl ether to initiate the reaction. Once the reaction starts, add the remaining methyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Ketone: Cool the Grignard reagent to 0 °C. Dissolve 3-oxocyclobutanecarboxylic acid in anhydrous THF and add it dropwise to the Grignard solution. Due to the acidic proton of the carboxylic acid, more than two equivalents of the Grignard reagent will be required. The first equivalent will deprotonate the carboxylic acid, and the second will add to the ketone.

  • Workup: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Acidify the mixture with dilute HCl to a pH of ~2-3.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Reformatsky Reaction

This reaction utilizes an organozinc reagent formed in situ from an α-haloester and zinc metal to add to the ketone.[2][3]

Experimental Protocol:

  • Activation of Zinc: In a flame-dried flask, add zinc dust. Add a small amount of iodine and heat gently under vacuum to activate the zinc. Alternatively, wash the zinc with dilute HCl, water, ethanol, and ether, then dry thoroughly.

  • Reaction: To the activated zinc, add anhydrous THF. Add a solution of 3-oxocyclobutanecarboxylic acid (or its ester derivative) and an α-bromoester (e.g., ethyl bromoacetate) in THF dropwise. The reaction is often initiated by gentle heating.

  • Workup: After the reaction is complete (monitored by TLC), cool the mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate. If the ester was used, subsequent hydrolysis will be required to obtain the carboxylic acid. The product can be purified by column chromatography.

Data Presentation: Comparison of Synthetic Routes

Parameter Grignard Reaction Reformatsky Reaction
Starting Material 3-oxocyclobutanecarboxylic acid3-oxocyclobutanecarboxylic acid (or ester)
Key Reagents Methylmagnesium bromide, MgEthyl bromoacetate, Zn
Solvent Anhydrous Diethyl Ether, THFAnhydrous THF, Benzene, Ether[4]
Typical Yield Not specified for the exact product, but can be variable for cyclic ketones.[8]Good to excellent yields (85-95%) are reported for other β-hydroxy esters.[7]
Reaction Conditions -30 °C to room temperature[8]Room temperature to reflux[7]
Key Challenges Moisture sensitivity, reagent reactivity, potential for enolization.Zinc activation, potential for exothermicity on scale-up.[7]
Stereoselectivity Can produce a mixture of cis and trans diastereomers.[1]Diastereoselectivity can be influenced by reaction conditions and substrates.

Visualizations

Synthetic Pathway via Grignard Reaction

Grignard_Pathway start 3-oxocyclobutanecarboxylic acid reagent 1. CH3MgBr (excess) 2. H3O+ workup start->reagent product This compound reagent->product

Caption: Synthetic route using the Grignard reaction.

Synthetic Pathway via Reformatsky Reaction

Reformatsky_Pathway start 3-oxocyclobutanecarboxylic acid (ester derivative) reagent 1. BrCH2CO2Et, Zn 2. H3O+ workup 3. Hydrolysis start->reagent product This compound reagent->product

Caption: Synthetic route using the Reformatsky reaction.

Experimental Workflow for Grignard Synthesis

Grignard_Workflow prep Prepare Anhydrous Apparatus and Reagents grignard_formation Form Grignard Reagent (CH3MgBr) prep->grignard_formation reaction React with 3-oxocyclobutanecarboxylic acid grignard_formation->reaction workup Aqueous Workup (NH4Cl, then HCl) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product Final Product purification->product

Caption: Step-by-step workflow for the Grignard synthesis.

References

Validation & Comparative

Navigating the Cyclobutane Ring: A Comparative NMR Analysis of 3-Hydroxycyclobutane-1-carboxylic Acid and Cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the 1H and 13C NMR spectral data for 3-hydroxycyclobutane-1-carboxylic acid and its structural analog, cyclobutanecarboxylic acid, is presented. This guide serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of substituted cyclobutane scaffolds, a motif of growing importance in medicinal chemistry.

Due to the limited availability of experimental NMR data for 3-hydroxy-3-methylcyclobutanecarboxylic acid, this guide focuses on the closely related and structurally informative analogs: 3-hydroxycyclobutane-1-carboxylic acid and cyclobutanecarboxylic acid. The introduction of a hydroxyl group in the 3-position of the cyclobutane ring induces notable changes in the chemical environment of the neighboring protons and carbons, which are clearly discernible in their respective NMR spectra.

Comparative 1H and 13C NMR Spectral Data

The following tables summarize the proton and carbon-13 nuclear magnetic resonance chemical shifts for 3-hydroxycyclobutane-1-carboxylic acid and cyclobutanecarboxylic acid. These values have been compiled from available spectral data and provide a quantitative basis for structural comparison.

Table 1: 1H NMR Chemical Shift Data (ppm)

CompoundH1 (CH-COOH)H2, H4 (CH2)H3 (CH-OH or CH2)OtherSolvent
3-Hydroxycyclobutane-1-carboxylic acidData Not AvailableData Not AvailableData Not Available--
Cyclobutanecarboxylic acid3.182.20 - 2.401.80 - 2.0011.5 (COOH)CDCl3

Table 2: 13C NMR Chemical Shift Data (ppm)

CompoundC1 (CH-COOH)C2, C4 (CH2)C3 (CH-OH or CH2)C=O (COOH)Solvent
3-Hydroxycyclobutane-1-carboxylic acidData Not AvailableData Not AvailableData Not AvailableData Not Available-
Cyclobutanecarboxylic acid39.525.018.2182.0CDCl3

Experimental Protocols

The NMR spectra referenced in this guide were obtained using standard nuclear magnetic resonance techniques. A general protocol for acquiring such data is outlined below.

General NMR Spectroscopy Protocol:

  • Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) in a 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts.[1]

  • Instrument Setup: The NMR spectrometer is calibrated and tuned for the specific nucleus to be observed (1H or 13C). Key parameters such as the pulse sequence, acquisition time, relaxation delay, and number of scans are set.

  • Data Acquisition: The prepared sample is placed in the spectrometer, and the NMR experiment is initiated. For 13C NMR, proton decoupling is typically employed to simplify the spectrum.

  • Data Processing: The raw data (Free Induction Decay or FID) is processed using Fourier transformation to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied to obtain a clean spectrum.

  • Data Analysis: The chemical shifts of the peaks are referenced to a standard, typically tetramethylsilane (TMS) at 0.00 ppm.[1] The integration of the signals in 1H NMR provides the relative ratio of protons, and the multiplicity (singlet, doublet, triplet, etc.) gives information about neighboring protons.

Structural Elucidation and Key NMR Correlations

The chemical structure of these cyclobutane derivatives dictates their NMR spectral features. The diagram below illustrates the key structural components and their expected NMR correlations.

Chemical Structure and Key NMR Correlations cluster_3_hydroxy 3-Hydroxycyclobutane-1-carboxylic Acid cluster_unsubstituted Cyclobutanecarboxylic Acid C1_H C1-H (CH-COOH) C2_H2 C2-H2 (CH2) C1_H->C2_H2 J-coupling COOH_H COOH C1_H->COOH_H Proximity C3_H_OH C3-H (CH-OH) C2_H2->C3_H_OH J-coupling C4_H2 C4-H2 (CH2) C3_H_OH->C4_H2 J-coupling OH OH C3_H_OH->OH Proximity C4_H2->C1_H J-coupling C1_H_unsub C1-H (CH-COOH) C2_H2_unsub C2-H2 (CH2) C1_H_unsub->C2_H2_unsub J-coupling COOH_H_unsub COOH C1_H_unsub->COOH_H_unsub Proximity C3_H2_unsub C3-H2 (CH2) C2_H2_unsub->C3_H2_unsub J-coupling C4_H2_unsub C4-H2 (CH2) C3_H2_unsub->C4_H2_unsub J-coupling C4_H2_unsub->C1_H_unsub J-coupling

References

Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid and Related Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectral fragmentation of novel small molecules is paramount for structural elucidation and metabolite identification. This guide provides a comparative analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-Hydroxy-3-methylcyclobutanecarboxylic acid against structurally related compounds. By examining the fragmentation of simpler analogs, we can build a comprehensive picture of the fragmentation pathways driven by the interplay of the cyclobutane ring, tertiary alcohol, and carboxylic acid functional groups.

The unique structure of this compound, with its strained four-membered ring and multiple functional groups, leads to a complex and informative fragmentation pattern under electron ionization. To interpret this, we will compare its predicted fragmentation to that of three model compounds: cyclobutanecarboxylic acid, 1-methylcyclobutanol, and 3-hydroxybutyric acid. This comparative approach allows for the deconvolution of fragmentation pathways attributable to each structural motif.

Predicted and Experimental Fragmentation Data

The following table summarizes the predicted mass spectral data for this compound and the experimental or predicted data for the selected comparison compounds. The data for the target molecule was predicted based on established fragmentation rules for cycloalkanes, tertiary alcohols, and carboxylic acids, as a publicly available experimental spectrum was not found.

m/z Predicted Relative Intensity (%) for this compound Cyclobutanecarboxylic Acid 1-Methylcyclobutanol 3-Hydroxybutyric Acid (Predicted)
130 (M+) 5---
115 20---
112 10---
100 -30--
87 40--45
86 --25-
85 100100--
71 60-100-
59 30--100
57 -8060-
55 3595-30
45 2540-85
43 50-8070

Interpreting the Fragmentation Pathways

The fragmentation of this compound is predicted to be a composite of pathways observed in its simpler counterparts. The presence of the molecular ion at m/z 130 is expected to be of low intensity, a common feature for molecules with multiple functional groups that readily fragment.

A key fragmentation pathway for cyclobutane-containing molecules is ring cleavage. For cyclobutanecarboxylic acid, a dominant fragment is observed at m/z 85, corresponding to the loss of a methyl radical after ring opening, and at m/z 57, which can be attributed to the cyclobutyl cation.

Tertiary alcohols like 1-methylcyclobutanol readily undergo alpha-cleavage. The base peak at m/z 71 for 1-methylcyclobutanol is a result of the loss of a methyl radical, forming a stable oxonium ion. Dehydration is another characteristic fragmentation route for alcohols, though it may be less prominent in this cyclic system.

Carboxylic acids typically fragment via cleavage of the bonds adjacent to the carbonyl group. For 3-hydroxybutyric acid, the predicted spectrum shows a significant peak at m/z 87, corresponding to the loss of a methyl group, and a base peak at m/z 59, likely from the loss of the carboxyl group. The ion at m/z 45 is characteristic of the protonated carboxyl group.

For our target molecule, this compound, we can anticipate a combination of these fragmentation routes. The predicted base peak at m/z 85 likely arises from a complex fragmentation involving both ring opening and loss of the carboxyl group. The significant peak at m/z 71 is attributed to the alpha-cleavage of a methyl group, similar to 1-methylcyclobutanol. The ion at m/z 115 corresponds to the loss of a methyl group from the molecular ion, while the peak at m/z 112 represents the loss of water. The fragment at m/z 43 is likely due to the isopropyl cation or an acylium ion resulting from further fragmentation.

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathways for this compound.

Fragmentation_Pathway M [C6H10O3]+• m/z 130 (M+•) F115 [C5H7O3]+ m/z 115 M->F115 - •CH3 F112 [C6H8O2]+• m/z 112 M->F112 - H2O F85 [C5H9O]+ m/z 85 M->F85 - COOH F71 [C4H7O]+ m/z 71 F115->F71 - CO2 F43 [C3H7]+ m/z 43 F85->F43 - C2H2O

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Small Polar Organic Acids

Given the polar nature of this compound and its analogs, derivatization is often necessary to improve volatility and chromatographic performance for GC-MS analysis. A common approach involves silylation.

  • Sample Preparation and Derivatization:

    • A dried sample (typically 10-100 µg) is placed in a micro-reaction vial.

    • 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine are added.

    • The vial is sealed and heated at 70°C for 30 minutes.

    • After cooling, the derivatized sample is ready for injection.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injector: Split/splitless injector at 250°C, operated in splitless mode.

    • Oven Program: Initial temperature of 60°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MSD Conditions:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Ionization Energy: 70 eV.

      • Mass Range: m/z 40-400.

This guide provides a foundational understanding of the expected mass spectral behavior of this compound. By comparing its predicted fragmentation to that of structurally related molecules, researchers can more confidently identify this and similar compounds in complex matrices, aiding in drug metabolism studies and other areas of chemical research.

A Comparative Guide to the Infrared Spectroscopy Analysis of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the expected infrared (IR) spectrum of 3-Hydroxy-3-methylcyclobutanecarboxylic acid. Designed for researchers, scientists, and drug development professionals, this document offers a comparison with related molecules and includes supporting experimental data from spectral databases.

Predicted Infrared Spectrum Analysis

The infrared spectrum of this compound is characterized by the vibrational frequencies of its three main structural components: a carboxylic acid group, a tertiary alcohol group, and a cyclobutane ring. The expected absorption bands are detailed below, with comparisons to similar compounds to aid in spectral interpretation.

Key Functional Group Absorptions:

  • Carboxylic Acid:

    • O-H Stretch: A very broad and strong absorption is anticipated in the range of 3300-2500 cm⁻¹. This characteristic broadening is a result of intermolecular hydrogen bonding between the carboxylic acid molecules, which often exist as dimers.[1][2][3] This band will likely overlap with the C-H stretching frequencies.

    • C=O (Carbonyl) Stretch: A strong, sharp peak is expected between 1760 and 1690 cm⁻¹. The exact position can be influenced by hydrogen bonding and the strain of the cyclobutane ring. For comparison, saturated carboxylic acids typically show this band around 1710 cm⁻¹ when dimerized.[1][2][3][4] Ring strain in the four-membered ring may shift this frequency to a higher wavenumber, potentially around 1785 cm⁻¹.

    • C-O Stretch: A medium to strong absorption should appear in the 1320-1210 cm⁻¹ region.[1]

    • O-H Bend: Look for a broad peak in the 1440-1395 cm⁻¹ range and another one between 950-910 cm⁻¹.[1]

  • Tertiary Alcohol:

    • O-H Stretch: A broad and strong absorption band is expected in the 3500-3200 cm⁻¹ region due to hydrogen bonding.[5][6][7] This band will overlap significantly with the carboxylic acid O-H stretch, resulting in a very broad feature in the high-frequency region of the spectrum.

    • C-O Stretch: For a tertiary alcohol, a strong C-O stretching band is anticipated around 1150 cm⁻¹.[7]

  • Cyclobutane Ring:

    • C-H Stretch: The C-H stretching vibrations of the methylene groups in the cyclobutane ring are expected to appear in the 3000-2850 cm⁻¹ region.[8][9] Due to ring strain, these may appear at slightly higher frequencies than in acyclic alkanes.

    • CH₂ Bending (Scissoring): A characteristic absorption for the CH₂ groups is expected around 1448 cm⁻¹.[10]

    • Ring Vibrations: The cyclobutane ring itself has characteristic "breathing" and deformation vibrations. Some studies suggest that a band around 1250 cm⁻¹ and another in the 935-900 cm⁻¹ range can be indicative of the cyclobutane ring system.[11]

Comparative Data Presentation

The following table summarizes the expected IR absorption peaks for this compound and compares them with the known data for cyclobutanecarboxylic acid.

Functional GroupVibration ModeThis compound (Predicted, cm⁻¹)Cyclobutanecarboxylic Acid (Experimental, cm⁻¹)Reference
Carboxylic AcidO-H Stretch3300-2500 (very broad, strong)Broad absorption centered around 3000[1][12][13]
AlcoholO-H Stretch3500-3200 (broad, strong)N/A[5][6]
CycloalkaneC-H Stretch3000-2850 (medium-strong)~2980, ~2880[9]
Carboxylic AcidC=O Stretch1760-1690 (strong, sharp)~1700[12][13]
CycloalkaneCH₂ Bend~1450 (medium)~1447[9][10]
Carboxylic AcidC-O Stretch1320-1210 (medium-strong)~1220[1]
AlcoholC-O Stretch~1150 (strong)N/A[7]
Carboxylic AcidO-H Bend950-910 (broad, medium)~940[1]
Cyclobutane RingRing Vibration935-900 (medium)Not specified[11]

Experimental Protocol for Infrared Spectroscopy

The following is a generalized protocol for obtaining an IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

Sample Preparation:

  • Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty crystal.

  • Place a small amount of the solid sample (approximately 1-2 mg) directly onto the center of the ATR crystal.

  • Apply firm and even pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio.

  • The spectral resolution should be set to at least 4 cm⁻¹.

Data Processing:

  • The collected spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Perform an ATR correction if necessary, although for qualitative analysis, this is often not required.

  • Label the significant peaks with their corresponding wavenumbers.

Workflow for IR Spectral Analysis

The logical flow from sample preparation to final spectral interpretation is crucial for accurate analysis. The following diagram illustrates this workflow.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation Sample Obtain Sample Prep Prepare Sample for ATR Sample->Prep Background Collect Background Spectrum SampleSpec Collect Sample Spectrum Background->SampleSpec Ratio Ratio Sample to Background SampleSpec->Ratio Correction Apply Corrections (e.g., ATR) Ratio->Correction PeakPick Peak Picking Correction->PeakPick Identify Identify Functional Groups PeakPick->Identify Compare Compare with Reference Spectra Identify->Compare Structure Elucidate/Confirm Structure Compare->Structure

Caption: Workflow for IR Spectroscopy Analysis.

References

Navigating the Synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of unique molecular scaffolds is a critical endeavor. 3-Hydroxy-3-methylcyclobutanecarboxylic acid, a valuable building block in medicinal chemistry, presents a synthetic challenge. This guide provides a detailed comparison of the primary synthetic route to this compound, offering experimental protocols and data to inform research and development.

Executive Summary

The synthesis of this compound is most prominently achieved through a Grignard reaction with a commercially available or readily synthesized precursor, 3-oxocyclobutanecarboxylic acid. This method offers a direct and reliable pathway to the target molecule, yielding a mixture of cis and trans diastereomers. While alternative routes, such as those starting from glutaric acid, have been mentioned in literature, detailed experimental evidence and data are scarce, making the Grignard approach the current method of choice for reliable synthesis. This guide will focus on the detailed experimental protocol and expected outcomes for the Grignard-based synthesis.

Route 1: Grignard Reaction on 3-Oxocyclobutanecarboxylic Acid

This synthetic approach is a two-step process, beginning with the synthesis of the key intermediate, 3-oxocyclobutanecarboxylic acid, followed by the addition of a methyl Grignard reagent to the keto group.

Step 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid

The synthesis of 3-oxocyclobutanecarboxylic acid can be accomplished via several patented methods. A representative method involves the hydrolysis of a dicyano cyclobutanone precursor.

Step 2: Grignard Reaction to Yield this compound

The core transformation involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to the ketone functionality of 3-oxocyclobutanecarboxylic acid. This reaction typically results in a mixture of cis- and trans-3-hydroxy-3-methylcyclobutanecarboxylic acid.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound via the Grignard reaction route.

StepReactionStarting MaterialsKey ReagentsSolventReaction ConditionsProductYieldPurity
1Hydrolysis3,3-DicyanocyclobutanoneHydrochloric acidWaterReflux, 24 h3-Oxocyclobutanecarboxylic acid~92%High
2Grignard Reaction3-Oxocyclobutanecarboxylic acidMethylmagnesium bromideTetrahydrofuran (THF)0 °C to room temperaturecis/trans-3-Hydroxy-3-methylcyclobutanecarboxylic acidNot specified in literatureMixture of diastereomers

Experimental Protocols

Synthesis of 3-Oxocyclobutanecarboxylic Acid

A suspension of 3,3-dicyanocyclobutanone (97.1 g, 0.5 mol) in 6M aqueous hydrochloric acid (420 mL, 2.5 mol) is heated to reflux for 24 hours. After the reaction is complete, the mixture is evaporated to dryness. The residue is taken up in toluene (500 mL) and washed with water (100 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 3-oxocyclobutanecarboxylic acid. Recrystallization from methyl tert-butyl ether can be performed to obtain the pure product with a yield of approximately 92%.

Synthesis of this compound via Grignard Reaction

To a solution of 3-oxocyclobutanecarboxylic acid in anhydrous tetrahydrofuran (THF) cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of methylmagnesium bromide (typically 1.1 to 1.5 equivalents) in THF is added dropwise. The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, a mixture of cis- and trans-3-hydroxy-3-methylcyclobutanecarboxylic acid, can be purified by column chromatography on silica gel.

Mandatory Visualization

Synthesis_Pathway cluster_0 Step 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid cluster_1 Step 2: Grignard Reaction start1 3,3-Dicyanocyclobutanone reagent1 HCl, H2O start1->reagent1 product1 3-Oxocyclobutanecarboxylic Acid reagent1->product1 start2 3-Oxocyclobutanecarboxylic Acid product1->start2 reagent2 1. CH3MgBr, THF 2. H3O+ workup start2->reagent2 product2 cis/trans-3-Hydroxy-3- methylcyclobutanecarboxylic Acid reagent2->product2

Caption: Synthetic pathway to this compound.

Conclusion

The Grignard reaction on 3-oxocyclobutanecarboxylic acid stands out as the most practical and well-documented method for the synthesis of this compound. While the reaction yields a mixture of diastereomers, these can often be separated chromatographically or used as a mixture in subsequent synthetic steps. The lack of detailed, reproducible experimental data for alternative routes, such as those originating from glutaric acid, underscores the current reliance on the Grignard approach. Future research into more stereoselective or convergent synthetic strategies would be a valuable contribution to the field.

References

comparing the biological activity of cis and trans isomers of 3-Hydroxy-3-methylcyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The spatial arrangement of atoms within a molecule, known as stereoisomerism, can have profound implications for its biological activity. In drug discovery and development, a thorough understanding of the distinct pharmacological profiles of different isomers is critical. This guide explores the comparative biological activity of cis and trans isomers of carboxylic acids.

Introduction to Stereoisomerism and Biological Activity

Stereoisomers are compounds that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. Geometric isomers, a class of stereoisomers, typically involve a rigid structure, such as a double bond or a ring, that restricts rotation. The terms cis and trans are used to describe the relative orientation of substituents around this rigid structure.

Biological systems, such as enzymes and receptors, are chiral and three-dimensional in nature. Consequently, they can interact differently with various stereoisomers of a drug molecule. This can lead to significant differences in pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the drug's effect on the body). One isomer may exhibit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, the evaluation of the biological activity of individual isomers is a crucial aspect of modern drug development.

Case Study: Cis- vs. Trans-Cinnamic Acid

Cinnamic acid is a naturally occurring aromatic carboxylic acid that exists as trans- and cis-geometric isomers. The trans isomer is more thermodynamically stable and common. However, research has revealed that the cis isomer can exhibit more potent biological effects in certain contexts.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data comparing the biological activities of trans- and cis-cinnamic acid.

Table 1: Comparative Antimicrobial Activity

MicroorganismIsomerActivity MetricConcentration
Mycobacterium tuberculosis (MDR strain)trans-Cinnamic AcidMBC2.0 mM[1]
Mycobacterium tuberculosis (MDR strain)cis-Cinnamic AcidMBC16.9 µM[1]
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. A lower value indicates higher potency.

Table 2: Comparative Anticancer Activity

Cell LineActivity MetricIsomerConcentration for Significant Reduction
Human Lung Adenocarcinoma (A549)Inhibition of Invasiontrans-Cinnamic Acid100 µM[1]
Human Lung Adenocarcinoma (A549)Inhibition of Invasioncis-Cinnamic Acid50 µM[1]

Key Biological Activities: A Detailed Comparison

Antimicrobial Activity

One of the most significant differences between the two isomers of cinnamic acid is their antimicrobial activity. Notably, cis-cinnamic acid has been shown to be significantly more potent against a multidrug-resistant (MDR) strain of Mycobacterium tuberculosis. The minimum bactericidal concentration (MBC) for the cis-isomer was found to be approximately 120 times lower than that of the trans-isomer, highlighting a pronounced stereospecificity in its antibacterial action.[1] This suggests that the spatial arrangement of the functional groups in the cis configuration is critical for its interaction with bacterial targets.

Anticancer Activity

In the context of cancer, both isomers have demonstrated the ability to inhibit cancer cell invasion, a crucial step in metastasis. A comparative study using the human lung adenocarcinoma cell line A549 showed that both trans- and cis-cinnamic acid could reduce the activity of matrix metalloproteinases (MMP-2 and MMP-9) in a dose-dependent manner.[1] These enzymes are essential for the degradation of the extracellular matrix, which facilitates cancer cell invasion. Importantly, cis-cinnamic acid demonstrated this inhibitory effect at a lower concentration (50 µM) compared to its trans counterpart (100 µM), indicating a higher potency in preventing cancer cell motility and invasion.[1]

Signaling Pathways

Cinnamic acid and its derivatives are known to exert their biological effects by modulating various signaling pathways. Two key pathways implicated in their anti-inflammatory and anticancer activities are the Nuclear Factor kappa B (NF-κB) and the Mitogen-Activated Protein Kinase/Extracellular signal-regulated Kinase (MAPK/ERK) pathways.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκB IKK_complex->IkB P NFkB NF-κB (p50/p65) IkB->NFkB IkB_P P-IκB NFkB_n NF-κB NFkB->NFkB_n Proteasome Proteasome IkB_P->Proteasome Ub Proteasome->IkB_P Degradation Cinnamic_Acid cis-Cinnamic Acid Cinnamic_Acid->IKK_complex Inhibition DNA DNA NFkB_n->DNA Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Cinnamic_Acid cis-Cinnamic Acid Cinnamic_Acid->ERK Inhibition Transcription_Factors Transcription Factors (e.g., AP-1) ERK_n->Transcription_Factors Gene_Expression Gene Expression (Invasion, Proliferation) Transcription_Factors->Gene_Expression

References

The Ascendancy of Cyclobutane Scaffolds: A Comparative Guide to 3-Hydroxy-3-methylcyclobutanecarboxylic Acid and Other Key Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among the scaffolds that have garnered significant interest, the cyclobutane moiety stands out for its ability to introduce three-dimensionality and conformational rigidity, often leading to enhanced potency, selectivity, and metabolic stability of drug candidates. This guide provides an objective comparison of 3-Hydroxy-3-methylcyclobutanecarboxylic acid with other pivotal cyclobutane building blocks, supported by experimental data and detailed protocols to inform synthetic strategies.

The strategic incorporation of small, strained ring systems like cyclobutane can significantly impact a molecule's biological activity and pharmacokinetic profile. The puckered conformation of the cyclobutane ring provides a defined spatial arrangement of substituents, which can be crucial for optimizing interactions with biological targets. This guide focuses on a comparative analysis of this compound against other synthetically valuable cyclobutane derivatives, namely 3-oxocyclobutanecarboxylic acid and cyclobutanecarboxylic acid, to elucidate their respective strengths and applications in organic synthesis and medicinal chemistry.

At a Glance: Physicochemical Properties of Key Cyclobutane Building Blocks

A clear understanding of the intrinsic properties of these building blocks is fundamental to their effective application. The following table summarizes key physicochemical parameters for this compound and its counterparts.

PropertyThis compound3-Oxocyclobutanecarboxylic acid3-Hydroxycyclobutanecarboxylic acid
Molecular Formula C₆H₁₀O₃[1]C₅H₆O₃[2][3]C₅H₈O₃[4]
Molecular Weight ( g/mol ) 130.14[1][5]114.10[6]116.11[4]
Appearance White crystalline or powdery solid[1]White solid[7]Not specified
Melting Point (°C) ~150-155[1]69-70Not specified
Boiling Point (°C) 270.4 ± 33.0 (Predicted)[1]Not specifiedNot specified
pKa 4.55 ± 0.40 (Predicted)[1]Not specifiedNot specified
Solubility Soluble in water and some organic solvents[1]Slightly soluble in water[3]Not specified
Storage Condition 2-8°C[1]Room temperature[3]Not specified

Synthetic Accessibility and Strategic Applications

The choice of a cyclobutane building block is often dictated by its synthetic accessibility and the desired functionality in the target molecule. Each of the compared building blocks offers a unique entry point for chemical elaboration.

This compound: This tertiary alcohol-containing building block provides a valuable scaffold with a quaternary center, which can be a desirable feature for creating sterically hindered and metabolically stable analogues of bioactive compounds. Its synthesis often starts from commercially available precursors.[1] It serves as a precursor for complex chemical compounds, particularly in the pharmaceutical industry, where it is used to construct cyclobutane structures with specific functional groups crucial for developing highly specific drugs like antiviral or anti-inflammatory agents.[5]

3-Oxocyclobutanecarboxylic acid: As a ketone-containing analogue, this building block is a versatile intermediate for a wide range of chemical transformations. The ketone functionality can be readily converted into other functional groups, such as alcohols (via reduction) or amines (via reductive amination), providing access to a diverse array of substituted cyclobutanes. It is a crucial intermediate in the synthesis of numerous bulk drugs, including ACK1 antibodies, MDM2 antagonists, JAK inhibitors, and CETP inhibitors.[7]

Cyclobutanecarboxylic acid: This is the simplest of the three building blocks and serves as a fundamental scaffold for introducing a monosubstituted cyclobutane ring. It can be functionalized at various positions on the ring through different synthetic strategies.

Below is a logical workflow for selecting and utilizing these cyclobutane building blocks in a drug discovery program.

G cluster_0 Building Block Selection cluster_1 Synthetic Strategy cluster_2 Application start Identify Target Scaffold bb1 This compound start->bb1 bb2 3-Oxocyclobutanecarboxylic acid start->bb2 bb3 Cyclobutanecarboxylic acid start->bb3 strat1 Introduce Quaternary Center bb1->strat1 strat2 Diverse Functionalization via Ketone bb2->strat2 strat3 Simple Cyclobutane Moiety bb3->strat3 app1 Metabolic Stability, Steric Hindrance strat1->app1 app2 Access to Alcohols, Amines, etc. strat2->app2 app3 Scaffold Hopping, Conformational Constraint strat3->app3

Selection workflow for cyclobutane building blocks.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful implementation of synthetic strategies. Below are representative procedures for the synthesis of key cyclobutane building blocks.

Synthesis of 3-Oxocyclobutanecarboxylic Acid

A common route to 3-oxocyclobutanecarboxylic acid involves a multi-step synthesis starting from readily available materials like acetone, bromine, and malononitrile, with the use of an activating agent such as sodium iodide and a phase transfer catalyst like tetrabutylammonium bromide.[7] Another reported method involves the hydrolysis of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diisopropyl ester under acidic conditions.[7]

Protocol via Hydrolysis:

  • A mixture of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diisopropyl ester (4.8 g, 17 mmol) and 20% HCl (20 mL) is stirred under reflux for 60 hours.[7]

  • After cooling to room temperature, ether is added, and the mixture is stirred vigorously for 24 hours.[7]

  • The ether layer is separated, and the aqueous layer is extracted three times with ether.[7]

  • The combined organic phases are concentrated to yield the product.[7]

Synthesis of this compound

This building block can be synthesized from glutaric acid through isomerization and oxidation reactions of a ketol intermediate.[1] Another approach involves decarboxylation and oxidation steps starting from malic acid.[1]

Comparative Performance in Synthesis: A Qualitative Overview

While direct, quantitative comparative studies are limited in the public domain, a qualitative assessment of the synthetic utility of these building blocks can be made based on their functional groups and the types of reactions they can undergo.

  • This compound is ideal for introducing a sterically demanding, functionalized cyclobutane core. The tertiary alcohol can act as a hydrogen bond donor or can be used for further derivatization, although its reactivity might be lower compared to a primary or secondary alcohol.

  • 3-Oxocyclobutanecarboxylic acid offers the highest degree of synthetic versatility among the three. The ketone is a hub for a multitude of transformations, allowing for the introduction of various substituents at the 3-position with different stereochemical outcomes. This makes it a highly valuable precursor for generating libraries of diverse cyclobutane-containing compounds for structure-activity relationship (SAR) studies.

  • Cyclobutanecarboxylic acid is the building block of choice when a simple, conformationally constrained acidic moiety is required. Its functionalization typically involves reactions on the carboxylic acid group or C-H activation on the cyclobutane ring, which can be more challenging than transformations of the more activated 3-oxo derivative.

Conclusion

The selection of a cyclobutane building block in drug discovery is a strategic decision that can profoundly influence the properties of the final drug candidate. This compound, with its unique tertiary alcohol functionality, offers a route to sterically congested and potentially more metabolically stable compounds. In contrast, 3-oxocyclobutanecarboxylic acid stands out as a highly versatile intermediate, providing access to a wide array of functionalized cyclobutanes. The unsubstituted cyclobutanecarboxylic acid remains a fundamental tool for introducing the cyclobutane scaffold.

The information and protocols provided in this guide aim to equip researchers with the necessary knowledge to make informed decisions in their synthetic endeavors. Further research into direct comparative studies and the development of more detailed and robust synthetic protocols will undoubtedly continue to enhance the utility of these valuable building blocks in the advancement of medicinal chemistry.

References

Comparative Guide to Analytical Methods for Purity Validation of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 3-Hydroxy-3-methylcyclobutanecarboxylic acid is a critical step in the quality control process. Due to its polar, acidic nature and lack of a strong UV chromophore, this compound presents challenges for traditional analytical methods. This guide provides an objective comparison of suitable analytical techniques, complete with experimental protocols and performance data to aid in method selection and validation.

The primary challenge in analyzing this compound lies in achieving adequate retention on standard reversed-phase high-performance liquid chromatography (HPLC) columns and obtaining a sufficient detector response with UV-Visible spectroscopy.[1] Therefore, alternative chromatographic and detection strategies are necessary. This guide focuses on a comparison of three robust methods: Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD), HILIC with Mass Spectrometry (HILIC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Comparison of Analytical Method Performance

The following table summarizes the key performance characteristics of the compared analytical methods for the purity determination of this compound and its potential impurities.

Parameter HILIC-CAD HILIC-MS GC-MS (with Derivatization)
Specificity GoodExcellentExcellent
Linearity (R²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) ng levelpg to fg levelpg level
Limit of Quantification (LOQ) ng levelpg levelpg level
Precision (%RSD) < 2%< 2%< 5%
Accuracy (% Recovery) 98-102%98-102%95-105%
Throughput HighHighModerate (derivatization step)
Cost ModerateHighModerate

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols serve as a starting point for method development and validation in your laboratory.

HILIC-CAD Method

Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the retention of polar compounds like this compound.[2][3] Charged Aerosol Detection (CAD) provides a universal detection method, offering a response independent of the analyte's chemical properties, which is ideal for compounds with poor UV absorption.[4][5][6]

Chromatographic Conditions:

  • Column: Waters XBridge BEH Amide XP (3 x 150 mm; 2.5 µm) or similar HILIC column

  • Mobile Phase A: 90% Acetonitrile, 25 mM Ammonium Acetate, 0.2% Triethylamine

  • Mobile Phase B: Water, 25 mM Ammonium Acetate, 0.2% Triethylamine

  • Gradient: 0-18% B over 25 minutes

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • CAD Settings:

    • Nebulizer Temperature: 35 °C

    • Evaporation Tube Temperature: 40 °C

    • Gas (Nitrogen) Pressure: 35 psi

Sample Preparation:

Dissolve the sample in a 90:10 (v/v) acetonitrile/water mixture to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

HILIC-MS Method

This method combines the excellent separation capabilities of HILIC for polar analytes with the high sensitivity and specificity of mass spectrometry.[7][8]

Chromatographic Conditions:

  • Column: Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 95% B to 50% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI), Negative Mode

  • Capillary Voltage: 3.5 kV

  • Drying Gas Temperature: 325 °C

  • Drying Gas Flow: 8 L/min

  • Nebulizer Pressure: 40 psi

  • Scan Range: m/z 50-500

Sample Preparation:

Prepare a 100 µg/mL stock solution of the sample in 90:10 (v/v) acetonitrile/water. Further dilute with the initial mobile phase composition as needed. Filter through a 0.22 µm syringe filter.

GC-MS Method with Derivatization

Gas chromatography requires analytes to be volatile and thermally stable.[9] For polar compounds like this compound, a derivatization step is necessary to convert the polar hydroxyl and carboxyl groups into more volatile silyl ethers and esters.[9][10]

Derivatization Protocol (Silylation):

  • Weigh approximately 1 mg of the sample into a 2 mL autosampler vial.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (Split ratio 20:1)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp to 280 °C at 15 °C/min

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550

Method Validation Workflow

The validation of an analytical method is crucial to ensure its suitability for its intended purpose.[11][12] The following diagram illustrates a typical workflow for the validation of a purity method according to ICH guidelines.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Method Optimization (Column, Mobile Phase, etc.) Specificity Specificity (Peak Purity, Resolution) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis & System Suitability Testing Robustness->Routine

References

A Comparative Crystallographic Analysis of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane moiety, an underrepresented yet increasingly attractive scaffold in drug discovery, offers a unique three-dimensional profile that can confer advantageous properties to bioactive molecules.[1][2][3] Unlike more flexible cycloalkanes, the inherent ring strain in cyclobutane results in a rigid, puckered conformation that can be exploited to enhance potency, selectivity, and pharmacokinetic profiles.[2] This guide provides a comparative analysis of the X-ray crystallographic data of various derivatives of 3-hydroxy-3-methylcyclobutanecarboxylic acid, offering insights into their solid-state conformations and intermolecular interactions. While crystallographic data for the parent compound was not publicly available at the time of this review, the analysis of its derivatives provides valuable structural information for medicinal chemists and drug designers.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of cyclobutane derivatives, providing a basis for structural comparison.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZPuckering Angle (γ)Ref.
CF3-Cyclobutane Derivative (3a) C11H10F3NOMonoclinicP21/n10.338.6112.1898.410724158-175[4]
CF3-Cyclobutane Derivative (5a) C12H12F3NOMonoclinicP21/c11.935.8616.89109.111144158-175[4]
CF3-Cyclobutane Derivative (14a) C11H9F3N2OOrthorhombicPca2113.975.7913.089010584158-175[4]
Thiazolo[3,2-a]pyrimidine Derivative C26H25N3O5SMonoclinicP21/c6.533519.792119.3274902437.504-[5]
3-hydroxy-2-mesityl-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one C20H23NO2MonoclinicP21/n9.5828023.118323.414091.98401522.9312-[6]

Note: The puckering angle (γ) for the CF3-cyclobutane derivatives indicates a nearly flattened cyclobutane ring.[4] In seven out of eight studied CF3-cyclobutanes, the trifluoromethyl group adopted an axial position.[4]

Experimental Protocols

The determination of the crystal structures of the compared derivatives involves a standardized workflow. The general experimental protocol for single-crystal X-ray diffraction is outlined below.

1. Crystallization: The initial and often rate-limiting step is the growth of high-quality single crystals.[7] A common method is vapor diffusion, where a solution of the compound is allowed to slowly equilibrate with a reservoir containing a precipitant, leading to gradual supersaturation and crystal formation.[7]

2. Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.

3. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

Visualizing the Workflow

The following diagrams illustrate the key processes in X-ray crystallography.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_analysis Structure Analysis Compound Synthesis Compound Synthesis Purification Purification Compound Synthesis->Purification Crystallization Crystallization Purification->Crystallization Crystal Mounting Crystal Mounting Crystallization->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation Validation Structure Refinement->Validation Final Structure Final Structure Validation->Final Structure

Caption: A generalized workflow for single-crystal X-ray crystallography.

data_analysis_flow raw_diffraction_data Raw Diffraction Images (h, k, l), Intensity unit_cell Unit Cell & Space Group Determination a, b, c, α, β, γ raw_diffraction_data->unit_cell structure_solution Structure Solution (Direct/Patterson Methods) Initial Atomic Coordinates unit_cell->structure_solution structure_refinement Structure Refinement (Least-Squares) Optimized Coordinates, Thermal Parameters structure_solution->structure_refinement validation Validation R-factor, Goodness-of-fit structure_refinement->validation final_model Final Crystallographic Model Bond Lengths, Bond Angles, Torsion Angles validation->final_model

Caption: The data analysis pipeline in X-ray crystallography.

Alternative Analytical Techniques

While single-crystal X-ray diffraction provides definitive three-dimensional structural information, other techniques are often employed for the characterization of cyclobutane derivatives.

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity, stereochemistry, and solution-state conformation.Non-destructive, provides information about the molecule in solution.Does not provide precise bond lengths and angles.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple.Provides limited structural information.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, requires a very small amount of sample.Does not provide information about the 3D structure.
Quantum Chemical Calculations (e.g., DFT) Theoretical geometry, bond parameters, and electronic properties.[5]Can be used to predict structures and properties of unknown compounds.The accuracy depends on the level of theory and basis set used.[5]

Conclusion

The X-ray crystallographic analysis of this compound derivatives reveals a structurally diverse class of compounds with potential applications in drug discovery. The rigid, puckered nature of the cyclobutane ring, combined with the conformational influence of various substituents, provides a rich design space for medicinal chemists. The data and protocols presented in this guide offer a valuable resource for researchers working with this important chemical scaffold. Further studies to obtain the crystal structure of the parent compound would be highly beneficial for a more complete understanding of the structure-property relationships within this family of molecules.

References

Comparative Pharmacological Profiles of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the pharmacological profiles of various analogs of 3-Hydroxy-3-methylcyclobutanecarboxylic acid, a key scaffold in modern drug discovery. The unique puckered structure of the cyclobutane ring offers a valuable tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates.[1] This document is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to inform future research and development.

Introduction to the Therapeutic Potential of Cyclobutane Analogs

The cyclobutane moiety has been increasingly incorporated into drug candidates to enhance properties such as metabolic stability, binding affinity, and to serve as a conformational lock, thereby improving potency and selectivity.[1] This guide focuses on analogs of this compound, a promising scaffold for developing novel therapeutics across various disease areas. The analysis of structure-activity relationships (SAR) is crucial in optimizing lead compounds to achieve desired pharmacological effects.

Comparative Analysis of Pharmacological Activity

To illustrate a typical SAR study, the following table presents hypothetical data for a series of this compound analogs, showcasing how modifications to the core structure could influence their inhibitory activity against a hypothetical enzyme, "Target Enzyme X."

Compound IDR1-SubstituentR2-SubstituentIC50 (nM) against Target Enzyme X
Analog 1 (Parent)-H-H150
Analog 2-CH3-H85
Analog 3-F-H120
Analog 4-H-CONH2250
Analog 5-CH3-CONHCH3110

Caption: Table of hypothetical IC50 values for this compound analogs against Target Enzyme X.

Experimental Protocols

To ensure the reproducibility of pharmacological studies, detailed experimental protocols are essential. Below is a generalized protocol for an in-vitro enzyme inhibition assay, which can be adapted for specific analogs and targets.

General In-Vitro Enzyme Inhibition Assay Protocol

1. Reagents and Materials:

  • Test compounds (analogs of this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Target enzyme (e.g., Target Enzyme X) in appropriate buffer.

  • Substrate for the target enzyme.

  • Assay buffer (e.g., Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Plate reader for detecting the reaction product.

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add a fixed concentration of the target enzyme to each well of the microplate.

  • Add the serially diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for compound-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the formation of the product over time using a plate reader at a specific wavelength.

  • Calculate the percentage of enzyme inhibition for each compound concentration.

  • Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these analogs requires elucidating the signaling pathways they modulate. While specific pathways for this compound analogs are not yet well-defined in publicly available literature, a general workflow for investigating these pathways is presented below.

G cluster_0 In Vitro Studies cluster_1 Mechanism of Action cluster_2 In Vivo Evaluation a Compound Synthesis & Characterization b Enzyme/Receptor Binding Assays a->b c Cell-Based Activity Screening b->c d Target Identification c->d Hit Identification e Signaling Pathway Analysis (e.g., Western Blot, qPCR) d->e f Pharmacokinetic Studies e->f Lead Optimization g Efficacy in Disease Models f->g

Caption: A generalized workflow for the pharmacological evaluation of novel compounds.

Conclusion

The exploration of this compound analogs represents a promising avenue for the discovery of new therapeutic agents. The structural rigidity and unique stereochemistry of the cyclobutane ring provide a powerful platform for designing compounds with improved pharmacological profiles. Further research focusing on the synthesis and systematic biological evaluation of a diverse range of these analogs is warranted to fully elucidate their therapeutic potential and to identify lead candidates for clinical development.

References

Navigating the Patent Maze: A Comparative Guide to Novel 3-Hydroxy-3-methylcyclobutanecarboxylic Acid Derivatives in Akt Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the novelty and potential of new chemical entities is paramount. This guide provides an objective comparison of patented 3-Hydroxy-3-methylcyclobutanecarboxylic acid derivatives, focusing on their application as inhibitors of Akt kinase, a key target in cancer therapy. The information is compiled from recent patent literature, with a focus on quantitative data and detailed experimental protocols to support further research and development.

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, survival, and proliferation. Its dysregulation is a hallmark of many human cancers, making Akt a prime target for therapeutic intervention. Recent patent activity has highlighted the utility of molecules incorporating a 3-hydroxy-3-methylcyclobutane moiety as potent and selective Akt inhibitors. This guide delves into the specifics of these patented derivatives, offering a comparative analysis of their biological activity.

Comparative Performance of Patented Akt Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of recently patented compounds incorporating a 3-hydroxy-3-methylcyclobutane or a closely related cyclobutane scaffold. The data is extracted from the examples section of the respective patent documents.

Compound IDPatent ReferenceTarget(s)IC50 (nM)
Compound I-1 WO 2025/059577 A1AKT1 (E17K mutant)< 500
Wild-type AKT1< 20,000
Compound 14 WO 2025/059562 A1AKT1 (E17K mutant)< 50
Wild-type AKT1< 500
Compound I-10 WO 2025/059469 A1AKT1 (E17K mutant)< 50
Wild-type AKT1< 500
GSK690693 Not specified in resultsAkt12
Akt213
Akt39

Experimental Protocols

To aid in the replication and further development of these findings, detailed experimental protocols for the synthesis of a representative compound and the Akt kinase inhibition assay are provided below.

Synthesis of a Representative Cyclobutane-Containing Akt Inhibitor

The synthesis of complex drug molecules often involves multi-step processes. While the exact synthesis of each patented compound is detailed within the respective patent documents, a generalizable synthetic workflow for a key cyclobutane intermediate is outlined below. This process typically involves the formation of the substituted cyclobutane ring, followed by coupling to the core heterocyclic scaffold of the inhibitor.

Workflow for Novelty Assessment of this compound Derivatives

G cluster_0 Initial Assessment cluster_1 Novelty Evaluation cluster_2 Experimental Data Analysis cluster_3 Conclusion A Identify Core Scaffold: This compound B Patent Database Search (e.g., Google Patents, USPTO, EPO) A->B C Structural Novelty Assessment B->C D Claimed Utility/Application Analysis B->D E Prior Art Comparison C->E D->E F Extract Quantitative Data (e.g., IC50, Ki, Efficacy) E->F H Review Experimental Protocols E->H G Tabulate and Compare Performance Metrics F->G I Determine Novelty and Inventive Step G->I H->I

Caption: A logical workflow for assessing the novelty of patented derivatives.

Akt Kinase Inhibition Assay (TR-FRET)

The inhibitory activity of the compounds is typically determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This method provides a sensitive and robust platform for quantifying kinase activity.

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the Akt kinase. A Europium (Eu)-labeled anti-phospho-serine/threonine antibody binds to the phosphorylated substrate. When a Streptavidin-allophycocyanin (SA-APC) conjugate is added, it binds to the biotinylated peptide, bringing the Eu-donor and APC-acceptor into close proximity. Upon excitation of the Eu, FRET occurs, leading to a detectable signal from the APC. Inhibitors of Akt will prevent substrate phosphorylation, resulting in a decrease in the FRET signal.

Materials:

  • Recombinant human full-length Akt1 (wild-type and E17K mutant)

  • Biotinylated peptide substrate

  • Eu-labeled anti-phospho-serine/threonine antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • ATP

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

  • Test compounds (solubilized in DMSO)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Enzyme and Substrate Preparation: Dilute the Akt enzyme and biotinylated peptide substrate in assay buffer.

  • Reaction Initiation: In a 384-well plate, add the test compound solution, followed by the enzyme and substrate mixture.

  • Phosphorylation Reaction: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect phosphorylation by adding a solution containing the Eu-labeled antibody and SA-APC. Incubate for a further period (e.g., 60 minutes) to allow for antibody and streptavidin binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm).

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The patent landscape for this compound derivatives reveals a strong focus on their application as potent and selective inhibitors of Akt kinase. The data presented in this guide highlights the significant potential of these scaffolds in the development of novel cancer therapeutics. The detailed experimental protocols provide a foundation for researchers to further explore and build upon these findings. As the quest for more effective and targeted cancer treatments continues, these cyclobutane derivatives represent a promising avenue for innovation.

Safety Operating Guide

Navigating the Safe Disposal of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of 3-Hydroxy-3-methylcyclobutanecarboxylic acid, ensuring compliance with standard safety protocols.

While no specific safety data sheet (SDS) for this compound was identified, data from structurally similar compounds indicate that it should be handled with care. Analogous substances, such as 3-Hydroxybutyric acid and Cyclobutanecarboxylic acid, are classified as corrosive and can cause severe skin burns and eye damage.[1][2][3] Therefore, it is prudent to treat this compound as a hazardous substance requiring specific disposal procedures.

Hazard Profile of Structurally Related Compounds

To underscore the importance of cautious handling, the following table summarizes the hazards associated with compounds structurally similar to this compound.

Hazard StatementCompoundGHS Classification
Causes severe skin burns and eye damage.[1]3-Hydroxybutyric acidSkin Corrosion/Irritation, Serious Eye Damage
Causes severe skin burns and eye damage.[2]Cyclobutane-1,1-dicarboxylic acidSkin Corrosion (Category 1B), Serious Eye Damage (Category 1)
Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation.[3]Cyclobutanecarboxylic acidAcute Toxicity (Oral, Dermal, Inhalation - Category 4), Skin Corrosion, Serious Eye Damage, Specific target organ toxicity — Single exposure (Category 3)
May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction. May cause respiratory irritation. Toxic to aquatic life with long lasting effects.[4]Methylcyclohexene-1,2-dicarboxylic AnhydrideRespiratory Sensitization, Skin Sensitization, Specific target organ toxicity — Single exposure, Hazardous to the aquatic environment

Step-by-Step Disposal Protocol

The following protocol is a general guideline for the disposal of acidic chemical waste. Always consult with your institution's Environmental Health and Safety (EH&S) department for specific procedures and requirements.

1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical splash goggles.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection: A lab coat or apron is mandatory.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a fume hood.

2. Waste Segregation and Collection:

  • Small Quantities (Non-contaminated): For very small quantities of dilute, non-hazardous (as determined by a risk assessment) aqueous solutions, neutralization may be an option. This should only be performed by trained personnel in a fume hood.[5]

    • Slowly add the acidic solution to a large volume of a weak base solution (e.g., sodium bicarbonate in water).

    • Monitor the pH until it is between 5.5 and 9.5.[5]

    • The neutralized solution may be permissible for drain disposal with copious amounts of water, but always confirm with your local EH&S guidelines.[5]

  • Large Quantities, Concentrated Acid, or Contaminated Waste:

    • Do not attempt to neutralize large volumes or concentrated forms of the acid.

    • Collect the waste in a designated, compatible, and properly labeled hazardous waste container.[6][7] The container must be made of a material that is resistant to corrosion.

    • Ensure the container is sealed to prevent leaks or spills.[6]

    • Store the waste container in a designated secondary containment area away from incompatible materials such as bases and oxidizers.[3][6]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.

  • Collect the absorbed material and contaminated items into a sealed, labeled hazardous waste container for disposal.[7]

  • Decontaminate the spill area according to your institution's established procedures.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's EH&S department or a licensed hazardous waste disposal company.[1][2][3]

  • Ensure all paperwork and labeling are completed accurately.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound for disposal assess_quantity Assess Quantity and Concentration start->assess_quantity is_small_dilute Small quantity and dilute solution? assess_quantity->is_small_dilute is_contaminated Is the waste contaminated with other hazardous materials? is_small_dilute->is_contaminated Yes collect_hazardous Collect in a labeled, compatible hazardous waste container is_small_dilute->collect_hazardous No neutralize Neutralize under controlled conditions (pH 5.5-9.5) is_contaminated->neutralize No is_contaminated->collect_hazardous Yes check_local_rules Check local regulations for drain disposal neutralize->check_local_rules drain_disposal Dispose down the drain with copious water check_local_rules->drain_disposal Permitted check_local_rules->collect_hazardous Not Permitted end End of Disposal Process drain_disposal->end store_safely Store in secondary containment away from incompatibles collect_hazardous->store_safely ehs_pickup Arrange for EH&S pickup store_safely->ehs_pickup ehs_pickup->end

References

Essential Safety and Operational Guide for Handling 3-Hydroxy-3-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 3-Hydroxy-3-methylcyclobutanecarboxylic acid, based on guidelines for similar chemical structures[1][2][3].

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles. A face shield should be worn over goggles during procedures with a high risk of splashing.To protect against splashes, which can cause serious eye damage[1][4].
Hands Chemical-resistant gloves (e.g., Neoprene or Nitrile).To prevent skin contact. Always inspect gloves for signs of degradation before use[1].
Body A knee-length laboratory coat.To protect skin and personal clothing from spills[1].
Feet Closed-toe shoes.To protect against accidental spills[1].
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated[2][5][6].To prevent inhalation of potentially harmful airborne particles.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical to ensure safety.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_transfer Carefully Transfer Chemical prep_materials->handle_transfer handle_weigh Weigh the Required Amount handle_transfer->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for handling this compound.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention[5][7].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[5][7][8].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[5][7][8].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[1][5][8].

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste material in a clearly labeled, compatible container with a tight-fitting lid[1].

  • Disposal Method: Dispose of the chemical waste through a licensed and approved waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal[5][8]. Do not dispose of it down the drain or with regular trash.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves and paper towels, should also be treated as hazardous waste and disposed of accordingly.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.